molecular formula C26H28F3N5O3S2 B15586562 AS-85

AS-85

Número de catálogo: B15586562
Peso molecular: 579.7 g/mol
Clave InChI: WDQKQCWRQIVDBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AS-85 is a useful research compound. Its molecular formula is C26H28F3N5O3S2 and its molecular weight is 579.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N5O3S2/c27-26(28,29)39(36,37)33-8-6-20(7-9-33)34-15-22(17-2-1-3-18(11-17)24(30)38)21-5-4-16(10-23(21)34)12-32-25(35)19-13-31-14-19/h1-5,10-11,15,19-20,31H,6-9,12-14H2,(H2,30,38)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQKQCWRQIVDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(C3=C2C=C(C=C3)CNC(=O)C4CNC4)C5=CC(=CC=C5)C(=S)N)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Antigen 85 Complex: A Prime Target for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield a specific therapeutic agent or research chemical designated as "AS-85 compound." The information presented herein pertains to the "Antigen 85" (Ag85) complex, a critical enzyme system in Mycobacterium tuberculosis and a significant focus of drug development efforts. It is plausible that "this compound" is a shorthand or internal identifier for research related to this complex. This guide provides a comprehensive overview of the Ag85 complex, its mechanism of action, and known inhibitors, tailored for researchers, scientists, and drug development professionals.

Executive Summary

The Antigen 85 (Ag85) complex is a family of essential mycolyltransferase enzymes (Ag85A, Ag85B, and Ag85C) produced by Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] These enzymes are pivotal in the final stages of mycobacterial cell wall synthesis, specifically in the transfer of mycolic acids to the arabinogalactan-peptidoglycan complex.[1] This process is indispensable for the structural integrity and viability of the bacterium, making the Ag85 complex a compelling target for the development of new anti-tuberculosis drugs, particularly in the face of rising multidrug-resistant strains.[1][3] This document synthesizes the current understanding of the Ag85 complex, its inhibition, and the methodologies used to study its function.

The Antigen 85 Complex: Function and Mechanism

The Ag85 complex comprises three homologous proteins—Ag85A, Ag85B, and Ag85C—that are major secretory products of actively replicating M. tuberculosis.[2] Their primary function is to catalyze the transfer of a mycolyl group from one molecule of trehalose (B1683222) monomycolate (TMM) to another, forming trehalose dimycolate (TDM), or to the arabinogalactan (B145846) to form the mycolyl-arabinogalactan-peptidoglycan complex, a key component of the mycobacterial cell wall.[3] This enzymatic activity is crucial for the bacterium's survival and pathogenesis.[1]

Signaling and Enzymatic Pathway

The enzymatic action of the Ag85 complex is a critical step in the biosynthesis of the mycobacterial cell wall. The following diagram illustrates the catalytic role of Ag85C, a representative member of the complex.

Ag85_Mechanism cluster_enzyme Enzyme TMM1 Trehalose Monomycolate (TMM) Ag85C Ag85C Enzyme TMM1->Ag85C TMM2 Trehalose Monomycolate (TMM) TMM2->Ag85C Arabinogalactan Arabinogalactan Arabinogalactan->Ag85C TDM Trehalose Dimycolate (TDM) Ag85C->TDM Trehalose Free Trehalose Ag85C->Trehalose Mycolyl_AG Mycolyl-Arabinogalactan Ag85C->Mycolyl_AG

Caption: Enzymatic activity of the Antigen 85C complex.

Inhibition of the Antigen 85 Complex

Given its essential role, inhibiting the Ag85 complex is a promising strategy for new anti-tuberculosis therapies. Several compounds have been investigated for their ability to modulate Ag85 activity.

Ebselen (B1671040): A Covalent Inhibitor

Ebselen (EBS) has been identified as a potent inhibitor of the M. tuberculosis Ag85 complex.[3][4] It acts through a covalent binding mechanism.

  • Mechanism of Action: Mass spectrometry data have shown that ebselen covalently binds to a cysteine residue (C209) located near the active site of Ag85C.[3][4] This modification restructures the active site, disrupting the hydrogen-bonded network essential for enzymatic activity.[3][4] This mechanism suggests that compounds targeting this cysteine residue could be strong inhibitors with a lower likelihood of resistance development.[4]

The following diagram illustrates the inhibitory mechanism of ebselen on Ag85C.

Ebselen_Inhibition Ag85C_active Active Ag85C Enzyme C209 Cysteine 209 Residue Ag85C_active->C209 contains Ebselen Ebselen (EBS) Ebselen->C209 covalently binds to Ag85C_inactive Inactive Ag85C-EBS Complex C209->Ag85C_inactive leads to formation of Disrupted_Network Disrupted Active Site H-bond Network Ag85C_inactive->Disrupted_Network results in

Caption: Mechanism of Ag85C inhibition by Ebselen.

Other Modulators

Other strategies for inhibiting the Ag85 complex include competitive inhibition, where modulators mimic the natural substrates of the Ag85 enzymes and bind to their active sites.[1] Some modulators may also induce conformational changes in the Ag85 proteins, disrupting their function and stability.[1]

Quantitative Data on Ag85 Inhibition

While a compound "this compound" is not identified, data for known inhibitors like ebselen are available.

CompoundTargetAssay TypeEndpointValueOrganismReference
EbselenAg85CRadiometric Mycolyltransferase AssayInhibition of TDM SynthesisComplete AbolitionM. tuberculosis[3]
EbselenAg85CRadiometric Mycolyltransferase AssayReduction of TMM Formation70.7%M. tuberculosis[3]
EbselenM. tuberculosisMIC DeterminationMIC10 µg/mlM. tuberculosis[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of the Ag85 complex and its inhibitors.

Radiometric Mycolyltransferase Assay

This assay is used to measure the enzymatic activity of the Ag85C protein.[3]

  • Reaction Mixture: The reaction includes the Ag85C protein, trehalose monomycolate (TMM), and [U-14C] trehalose as a radiolabeled substrate.

  • Inhibitor Addition: The compound to be tested (e.g., ebselen at a specific concentration) or a control (e.g., DMSO) is added to the reaction mixture.

  • Incubation: The reaction is incubated to allow for the enzymatic conversion of substrates to products (trehalose dimycolate - TDM).

  • Lipid Extraction: Total lipids are extracted from the reaction mixture.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the radiolabeled products (TDM and remaining TMM) are visualized and quantified using a phosphorimager. The activity is determined by the amount of radiolabeled TDM synthesized.

The workflow for this assay is depicted below.

Radiometric_Assay_Workflow start Start step1 Prepare Reaction Mix (Ag85C, TMM, [14C]Trehalose) start->step1 step2 Add Test Compound (e.g., Ebselen) or Control step1->step2 step3 Incubate step2->step3 step4 Extract Total Lipids step3->step4 step5 Separate Lipids by TLC step4->step5 step6 Quantify Radiolabeled Products (TDM, TMM) step5->step6 end End step6->end

Caption: Workflow for a radiometric mycolyltransferase assay.

In Vivo [14C]-Acetate Labeling

This experiment assesses the effect of an inhibitor on lipid synthesis within live Mycobacterium tuberculosis cells.[3]

  • Bacterial Culture: M. tuberculosis cultures are grown to a specific optical density.

  • Inhibitor Treatment: The cultures are treated with the test compound (e.g., ebselen at various concentrations, such as 0.5x and 1x MIC) for a defined period (e.g., 16 hours).

  • Radiolabeling: [14C]-acetate is added to the cultures to be incorporated into newly synthesized lipids.

  • Lipid Extraction: Total lipids are extracted from the bacterial cells.

  • Analysis: The extracted lipids are separated by TLC, and the incorporation of [14C]-acetate into different lipid species (TMM, TDM, etc.) is visualized and quantified.

Other Compounds with the "85" Designation

For clarity and to address potential confusion, other substances with an "85" designator found during the literature search are briefly described below. These are distinct from the Ag85 complex.

  • OM-85: This is a bacterial lysate derived from common respiratory pathogens. It is used as an immunomodulator to prevent recurrent respiratory tract infections by stimulating both cellular and humoral immune responses.[5]

  • Span 85 (Sorbitan Trioleate): A non-ionic surfactant and emulsifier with the chemical formula C60H108O8.[6][7] It is used in various formulations, including cosmetics, food, and pharmaceuticals, but is not an active therapeutic agent in the context of this guide.[6]

  • Polysorbate 85 (PEG-20 Sorbitan Trioleate): Another non-ionic surfactant and emulsifier used in cosmetics, food, and industrial applications.[8]

Conclusion

The Antigen 85 complex remains a highly attractive target for the development of novel anti-tuberculosis therapeutics. Its essential role in the biosynthesis of the mycobacterial cell wall makes its inhibition a promising strategy to combat M. tuberculosis, including drug-resistant strains. While a specific compound designated "this compound" was not identified, the ongoing research into inhibitors of the Ag85 complex, such as ebselen, provides a solid foundation for future drug discovery efforts. The detailed experimental protocols and mechanisms of action described herein offer a valuable resource for researchers dedicated to addressing the global health challenge of tuberculosis.

References

Ebselen: A Covalent Allosteric Inhibitor of Mycobacterium tuberculosis Antigen 85

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Potent Antitubercular Agent

Abstract

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. The Antigen 85 (Ag85) complex, a family of mycolyltransferases essential for the biosynthesis of the mycobacterial cell wall, represents a prime target for such interventions. This technical guide details the discovery, synthesis, and mechanism of action of Ebselen (B1671040), a potent covalent allosteric inhibitor of the Ag85 complex. Ebselen was identified through the screening of a clinical collection of compounds and has been shown to effectively inhibit all three isoforms of the Ag85 complex (Ag85A, Ag85B, and Ag85C). Its unique mechanism involves the covalent modification of a non-catalytic cysteine residue, leading to the disruption of the enzyme's active site and subsequent inhibition of mycolic acid transfer. This document provides a comprehensive overview of the quantitative inhibitory data, detailed synthetic methodologies, and key experimental protocols for researchers, scientists, and drug development professionals.

Discovery of Ebselen as an Antigen 85 Inhibitor

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) was identified as a potent inhibitor of the Mycobacterium tuberculosis Antigen 85 complex through the screening of the NIH Clinical Collection against the enzymatic activity of Ag85C.[1] This discovery highlighted a novel mechanism of action, as Ebselen does not compete with the enzyme's natural substrates but instead acts as a covalent, allosteric inhibitor.[2][3] Further studies confirmed its activity against all three Ag85 isoforms and its ability to inhibit the growth of both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[3][4]

Mechanism of Action

Ebselen functions as a unique covalent, allosteric inhibitor of the Antigen 85 complex.[2] The key to its mechanism is the covalent modification of a conserved, non-catalytic cysteine residue (Cys209 in Ag85C) located near the enzyme's active site.[4][5]

The selenium atom in Ebselen's benzisoselenazolone ring is electrophilic and reacts with the thiol group of the cysteine residue to form a reversible selenenylsulfide bond.[4] This covalent modification induces a significant conformational change in the enzyme. Specifically, it causes a kinked α-helix (α9) to relax into a straightened conformation.[2][3] This structural shift disrupts the critical hydrogen-bonded network within the catalytic triad (B1167595) (Ser124, Glu228, and His260) that is essential for the mycolyltransferase activity of Ag85.[2][5] By altering the geometry of the active site, Ebselen effectively inactivates the enzyme, preventing the transfer of mycolic acids to arabinogalactan (B145846) and trehalose (B1683222), which are crucial steps in the formation of the mycobacterial cell wall.[1][4]

Logical Diagram of Ebselen's Mechanism of Action

Ebselen Mechanism of Action Ebselen Ebselen Covalent_Complex Ag85C-Ebselen Covalent Complex (Selenenylsulfide Bond at Cys209) Ebselen->Covalent_Complex Covalent Modification Ag85C Active Ag85C Enzyme (with Cys209) Ag85C->Covalent_Complex Conformational_Change Conformational Change (α9 Helix Relaxation) Covalent_Complex->Conformational_Change Active_Site_Disruption Active Site Disruption (Catalytic Triad Altered) Conformational_Change->Active_Site_Disruption Inactivated_Enzyme Inactive Ag85C Enzyme Active_Site_Disruption->Inactivated_Enzyme Pathway_Block Mycolic Acid Transfer Blocked Inactivated_Enzyme->Pathway_Block

Caption: Logical flow of Ebselen's inhibitory action on Ag85C.

Mycolic Acid Biosynthesis Pathway

The Antigen 85 complex is a key player in the final stages of mycolic acid incorporation into the mycobacterial cell wall.[2][6] Mycolic acids are long-chain fatty acids that form a waxy, protective outer layer. The pathway begins with the synthesis of fatty acid precursors by Fatty Acid Synthase-I (FAS-I) and their subsequent elongation by the Fatty Acid Synthase-II (FAS-II) system.[5][7] The mature mycolic acids are then transferred to trehalose to form trehalose monomycolate (TMM).[7] The Ag85 complex then catalyzes the transfer of the mycolyl group from TMM to either arabinogalactan (forming mycolyl-arabinogalactan-peptidoglycan complex) or to another molecule of TMM to form trehalose dimycolate (TDM), also known as cord factor.[1][6] Ebselen's inhibition of Ag85 blocks these final, essential transfer steps.[4]

Signaling Pathway Diagram: Mycolic Acid Biosynthesis and Ag85 Inhibition

Mycolic_Acid_Pathway cluster_synthesis Mycolic Acid Synthesis cluster_ag85 Ag85-Catalyzed Transfer FAS_I FAS-I FAS_II FAS-II FAS_I->FAS_II C16-C26 Acyl-CoA Pks13 Pks13 FAS_II->Pks13 Meromycolate Chain TMM Trehalose Monomycolate (TMM) Pks13->TMM Mycolic Acid Transfer to Trehalose Ag85 Antigen 85 Complex (Ag85A, B, C) TMM->Ag85 mAG Mycolyl-AG Ag85->mAG Mycolyl Transfer TDM Trehalose Dimycolate (TDM) Ag85->TDM Mycolyl Transfer AG Arabinogalactan (AG) AG->Ag85 Ebselen Ebselen Ebselen->Ag85 Inhibition

Caption: Mycolic acid biosynthesis pathway and the inhibitory role of Ebselen.

Synthesis of Ebselen

Several synthetic routes to Ebselen and its analogues have been developed. A prominent and efficient method involves a copper-catalyzed intramolecular C-Se coupling reaction.

Copper-Catalyzed Synthesis of Ebselen

A general and efficient catalytic approach for the synthesis of Ebselen involves the reaction of 2-iodo-N-phenylbenzamide with selenium powder in the presence of a copper(I) iodide catalyst, a ligand such as 1,10-phenanthroline, and a base like potassium carbonate in a solvent like DMF.[8] This method is advantageous as it is a one-pot reaction and tolerates a variety of functional groups, allowing for the synthesis of a diverse library of Ebselen analogues.[9]

Experimental Workflow: Cu-Catalyzed Ebselen Synthesis

ebselen_synthesis_workflow start Start reactants Combine: - 2-iodo-N-phenylbenzamide - Selenium Powder - CuI (20 mol%) - 1,10-phenanthroline - K2CO3 - DMF start->reactants reaction Heat Reaction Mixture reactants->reaction workup Aqueous Workup (e.g., add water, extract with EtOAc) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Ebselen Product purification->product

Caption: General workflow for the copper-catalyzed synthesis of Ebselen.

Quantitative Data

The inhibitory potency of Ebselen and its derivatives against the Antigen 85 complex and M. tuberculosis has been quantified through various assays.

Compound/ParameterValueReference
Ebselen
Ki (against Ag85C)63 nM[10]
MIC (against M. tb mc²6206)20 µg/mL[1][3]
k_inact/K_I (against Ag85C)0.3057 ± 0.0140 µM⁻¹ Min⁻¹[1]
Azido Ebselen Derivative
k_inact/K_I (against Ag85C)0.1845 ± 0.0094 µM⁻¹ Min⁻¹[1]
Adamantyl Ebselen Derivative
k_inact/K_I (against Ag85C)0.0065 ± 0.0003 µM⁻¹ Min⁻¹[1]
Library of Ebselen Derivatives
IC₅₀ Range (against Ag85C)0.5 µM to >100 µM[1]
MIC₅₀ Range12.5 µg/mL to 100 µg/mL[10]

Experimental Protocols

Ag85C Fluorometric Assay for Inhibitor Screening

This assay measures the mycolyltransferase activity of Ag85C by monitoring the release of a fluorescent product.

  • Principle: The assay utilizes the fluorescent compound resorufin (B1680543) butyrate (B1204436) as an acyl donor and trehalose as an acyl acceptor. Ag85C catalyzes the transfer of the butyrate group from resorufin butyrate to trehalose, releasing the fluorescent molecule resorufin. The increase in fluorescence over time is proportional to the enzyme's activity.

  • Reagents:

    • Ag85C enzyme

    • Resorufin butyrate (stock solution in DMSO)

    • Trehalose

    • Assay Buffer: 50 mM sodium phosphate (B84403) (pH 7.5)

    • Inhibitor (Ebselen or derivatives, stock solution in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing trehalose in 50 mM sodium phosphate buffer (pH 7.5).

    • Add the inhibitor (Ebselen) at various concentrations to the reaction mixture. A control reaction should be prepared with an equivalent volume of DMSO.

    • Initiate the reaction by adding a final concentration of 500 nM Ag85C enzyme.[3]

    • Immediately add resorufin butyrate to the reaction.

    • Monitor the increase in fluorescence at an emission wavelength of 593 nm.

    • Calculate the initial reaction velocities (Vo) for both the uninhibited and inhibited reactions. The ratio of Vo'/Vo represents the fractional activity.

Radiometric Mycolyltransferase Assay

This assay directly measures the transfer of mycolic acids, providing a more physiologically relevant assessment of Ag85 activity.

  • Principle: This assay measures the incorporation of a radiolabeled substrate into the final products, TMM and TDM.[4]

  • Reagents:

    • Ag85A, Ag85B, or Ag85C enzyme

    • Trehalose monomycolate (TMM)

    • [U-¹⁴C] trehalose

    • Inhibitor (Ebselen)

  • Procedure:

    • Incubate the Ag85 enzyme with TMM and [U-¹⁴C] trehalose in a suitable buffer.

    • For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., 10 µM Ebselen) before adding the substrates.[4]

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and extract the lipids.

    • Separate the lipid products (TMM and TDM) using thin-layer chromatography (TLC).

    • Visualize the radiolabeled products by autoradiography and quantify the amount of TDM synthesis.

Determination of k_inact/K_I

This protocol determines the rate of irreversible inactivation of Ag85C by a covalent inhibitor.

  • Principle: The rate of enzyme inactivation (k_obs) is measured at different inhibitor concentrations. A plot of k_obs versus inhibitor concentration yields a straight line with a slope equal to k_inact/K_I.

  • Procedure:

    • Perform the Ag85C fluorometric assay as described in section 6.1.

    • For each inhibitor concentration, monitor the fluorescence over time to obtain progress curves.

    • Fit the progress curves to a one-phase association equation to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.[1]

    • Plot the calculated k_obs values as a function of the inhibitor concentration.

    • Determine the k_inact/K_I value from the slope of the resulting linear plot.[1]

Conclusion

Ebselen represents a promising lead compound for the development of novel antitubercular drugs. Its unique covalent allosteric inhibition of the essential Antigen 85 complex provides a mechanism of action that is distinct from current tuberculosis therapies. The detailed understanding of its synthesis, mechanism, and the availability of robust screening assays provide a solid foundation for the structure-activity relationship studies and the optimization of this important class of inhibitors. Further development of Ebselen analogues with improved pharmacokinetic properties and enhanced potency could lead to new and effective treatments for tuberculosis.

References

The Biological Activity of AS-85: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent ASH1L Inhibitor with Anti-Leukemic Properties

This technical guide provides a comprehensive overview of the biological activity of AS-85, a potent and selective small molecule inhibitor of the histone methyltransferase ASH1L. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and the therapeutic potential of targeting ASH1L.

Core Biological Activity of this compound

This compound is a first-in-class inhibitor of ASH1L (Absent, Small, or Homeotic 1-Like), a histone methyltransferase that plays a critical role in the regulation of gene expression. ASH1L specifically catalyzes the methylation of histone H3 at lysine (B10760008) 36 (H3K36), a mark associated with active transcription. In certain cancers, particularly in acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements, ASH1L activity is crucial for maintaining the expression of oncogenic fusion protein target genes.

This compound exerts its biological effect by binding to the SET domain of ASH1L, the catalytic core of the enzyme, thereby inhibiting its methyltransferase activity. This inhibition leads to a reduction in H3K36 methylation at the promoter regions of ASH1L target genes, resulting in their transcriptional repression. In the context of MLL-rearranged leukemia, this leads to the downregulation of critical leukemogenic genes, such as HOXA9, inducing apoptosis and differentiation of leukemia cells.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Description
IC50 0.6 µMThe half-maximal inhibitory concentration of this compound against ASH1L histone methyltransferase activity.
Kd 0.78 µMThe dissociation constant for the binding of this compound to the ASH1L SET domain, indicating high-affinity binding.

Table 1: In Vitro Inhibitory Activity of this compound against ASH1L

Cell Line MLL Translocation GI50 Description
MV4;11MLL-AF45 µM - 25 µMThe half-maximal growth inhibition concentration of this compound in a human leukemia cell line.
MOLM13MLL-AF95 µM - 25 µMThe half-maximal growth inhibition concentration of this compound in a human leukemia cell line.
KOPN8MLL-ENL5 µM - 25 µMThe half-maximal growth inhibition concentration of this compound in a human leukemia cell line.
K562NoneNo effectA leukemia cell line without MLL translocations, used as a negative control.

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

Signaling Pathway of this compound Action in MLL-Rearranged Leukemia

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-leukemic effects.

AS85_Signaling_Pathway cluster_nucleus Nucleus AS85 This compound ASH1L ASH1L AS85->ASH1L Inhibition HistoneH3 Histone H3 ASH1L->HistoneH3 Methylation MLL_Fusion MLL-Fusion Protein MLL_Fusion->ASH1L Recruitment H3K36me H3K36 Methylation HOXA9 HOXA9 Gene H3K36me->HOXA9 Transcriptional Activation Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis

Caption: Signaling pathway of this compound in MLL-rearranged leukemia.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is a representative radiometric assay to determine the inhibitory activity of compounds like this compound against ASH1L.[1][2]

Objective: To measure the enzymatic activity of ASH1L and the inhibitory effect of this compound by quantifying the transfer of a radiolabeled methyl group to a histone substrate.

Materials:

  • Recombinant human ASH1L (SET domain)

  • Histone H3 substrate (or oligonucleosomes)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • P81 phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant ASH1L enzyme in a microcentrifuge tube.

  • Add this compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the methyltransferase reaction by adding ³H-SAM.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

  • Dry the filter papers and place them in scintillation vials with a scintillation cocktail.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

HMT_Assay_Workflow Start Prepare Reaction Mix (ASH1L, Histone H3, Buffer) AddInhibitor Add this compound (various conc.) and DMSO control Start->AddInhibitor PreIncubate Pre-incubate at RT AddInhibitor->PreIncubate AddSAM Initiate reaction with ³H-SAM PreIncubate->AddSAM Incubate Incubate at 30°C AddSAM->Incubate StopReaction Spot onto P81 filter paper Incubate->StopReaction Wash Wash filter papers StopReaction->Wash Dry Dry filter papers Wash->Dry Scintillation Add scintillation cocktail and count Dry->Scintillation Analyze Calculate % Inhibition and IC50 Scintillation->Analyze

Caption: Workflow for the in vitro HMT assay.

WST-8 Cell Viability Assay

This colorimetric assay is used to determine the effect of this compound on the proliferation of leukemia cell lines.

Objective: To measure the number of viable cells in culture after treatment with this compound. The assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to a colored formazan (B1609692) product.

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8, K562)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound dissolved in DMSO

  • WST-8 reagent

  • Microplate reader

Procedure:

  • Seed the leukemia cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Following the incubation period, add 10 µL of WST-8 reagent to each well.

  • Incubate the plate for an additional 1-4 hours at 37°C.

  • Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.

  • Determine the GI50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

WST8_Assay_Workflow Start Seed leukemia cells in 96-well plate AddCompound Add this compound dilutions and DMSO control Start->AddCompound Incubate72h Incubate for 72 hours AddCompound->Incubate72h AddWST8 Add WST-8 reagent Incubate72h->AddWST8 Incubate4h Incubate for 1-4 hours AddWST8->Incubate4h ReadAbsorbance Measure absorbance at 450 nm Incubate4h->ReadAbsorbance Analyze Calculate % Viability and GI50 ReadAbsorbance->Analyze

References

Target Identification Studies of Compounds Targeting the Mycobacterium tuberculosis Antigen 85 Complex

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable challenge to global health. This necessitates the discovery of novel drug targets and the development of new therapeutic agents. The Antigen 85 (Ag85) complex, a family of mycolyltransferases essential for the biosynthesis of the mycobacterial cell wall, has emerged as a promising target for new anti-tuberculosis drugs. This document provides a comprehensive overview of target identification and mechanism of action studies for compounds targeting the Ag85 complex, with a particular focus on the well-characterized inhibitor, ebselen (B1671040).

The Antigen 85 Complex: A Key Drug Target

The Ag85 complex consists of three homologous proteins: Ag85A, Ag85B, and Ag85C.[1] These enzymes are crucial for the final stages of mycobacterial cell wall synthesis, catalyzing the transfer of mycolic acids to arabinogalactan (B145846) and to other trehalose (B1683222) monomycolate (TMM) molecules to form trehalose dimycolate (TDM), a key component of the cord factor.[2][3][4] Disruption of this process compromises the integrity of the cell wall, leading to bacterial growth inhibition.

Ebselen: A Covalent Inhibitor of the Ag85 Complex

Ebselen, an organoselenium compound, has been identified as a potent inhibitor of the Mtb Ag85 complex.[2][5] Target identification studies have revealed a unique allosteric mechanism of inhibition.

Quantitative Inhibition Data

The inhibitory activity of ebselen and its derivatives against Ag85C has been quantified through various assays.

Compoundk_inact/K_I (μM⁻¹ Min⁻¹)IC₅₀ (µM) against Ag85CMIC₅₀ (µg/mL) against Mtb
Ebselen0.3057 ± 0.0140Not explicitly stated12.5 - 100
Azido ebselen0.1845 ± 0.0094Not explicitly statedNot explicitly stated
Adamantyl ebselen0.0065 ± 0.0003Not explicitly statedNot explicitly stated

Data compiled from a study on ebselen and its derivatives.[6] The IC₅₀ and MIC₅₀ ranges for ebselen suggest variability based on the specific derivative and experimental conditions.

Experimental Protocols

Mass Spectrometry for Covalent Binding Analysis

Objective: To determine if an inhibitor binds covalently to the Ag85C protein.

Methodology:

  • Incubate purified Ag85C protein with the inhibitor (e.g., ebselen).

  • Remove excess, unbound inhibitor by a suitable method such as ultrafiltration.

  • Analyze the protein-inhibitor complex using electrospray ionization mass spectrometry (ESI-MS) under denaturing conditions.

  • Compare the mass of the treated Ag85C with an untreated control. An increase in mass corresponding to the molecular weight of the inhibitor indicates covalent binding.[2][7][8]

  • To identify the specific binding site, the protein-inhibitor complex can be subjected to proteolytic digestion (e.g., with trypsin) followed by peptide mass fingerprinting analysis using MALDI-MS. Peptides showing a mass shift corresponding to the inhibitor mass are identified.[8]

X-ray Crystallography for Structural Analysis

Objective: To determine the three-dimensional structure of the Ag85C-inhibitor complex to elucidate the mechanism of inhibition.

Methodology:

  • Co-crystallize the purified Ag85C protein with the inhibitor. This can be achieved by incubating the protein with the inhibitor prior to setting up crystallization trials using methods like hanging drop vapor diffusion.[6]

  • The crystallization conditions, such as the composition of the well solution and temperature, need to be optimized.[6]

  • Collect X-ray diffraction data from the obtained crystals. To minimize radiation damage, especially for selenium-containing compounds like ebselen, it is advantageous to use an X-ray wavelength that decreases absorption by the selenium atom.[9]

  • Solve and refine the crystal structure to visualize the binding mode of the inhibitor and any conformational changes in the protein.[6][9]

Fluorometric Assay for Ag85C Activity

Objective: To measure the enzymatic activity of Ag85C and assess the inhibitory potential of compounds.

Methodology:

  • This assay utilizes a fluorogenic substrate, resorufin (B1680543) butyrate, as the acyl donor and trehalose as the acyl acceptor.

  • The reaction is performed in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).

  • The enzymatic reaction, catalyzed by Ag85C, results in the release of resorufin, which produces a fluorescent signal.

  • The rate of the reaction is monitored by measuring the increase in fluorescence over time.

  • To determine the inhibitory activity of a compound, the assay is performed in the presence of varying concentrations of the inhibitor.[2]

Radiometric Mycolyltransferase Assay

Objective: To directly measure the mycolyltransferase activity of Ag85C by monitoring the formation of TDM.

Methodology:

  • The assay measures the transfer of a radiolabeled mycolic acid from TMM to a second TMM molecule to form TDM. A common method involves using [¹⁴C]-acetate to label the lipid fraction in Mtb cultures.

  • Mtb cultures are incubated with the test compound for a defined period.

  • [¹⁴C]-acetate is then added to the cultures to label the lipids.

  • Lipids are extracted from the bacterial cells.

  • The extracted lipids, including TMM and TDM, are separated by thin-layer chromatography (TLC).

  • The amount of radiolabeled TDM is quantified using a phosphor imager to determine the extent of inhibition.[2][10]

Visualizing Molecular Interactions and Pathways

Mechanism of Ebselen Inhibition of Antigen 85C

The following diagram illustrates the covalent modification of Ag85C by ebselen and the subsequent allosteric inhibition of its enzymatic activity.

Ebselen_Inhibition cluster_pre_inhibition Active State cluster_inhibition Inhibition cluster_post_inhibition Inactive State Ag85C_active Active Ag85C (Catalytic Triad: Ser124, His260, Glu228) Cys209 Cys209 Ebselen Ebselen Ag85C_active->Ebselen Covalent Modification Ag85C_inactive Inactive Ag85C (Disrupted Catalytic Triad) Ebselen->Ag85C_inactive Allosteric Conformational Change Selenenylsulfide Cys209-S-Se-Ebselen (Selenenylsulfide bond)

Caption: Covalent modification of Cys209 in Ag85C by ebselen leads to an allosteric conformational change that inactivates the enzyme.

Experimental Workflow for Target Identification

This workflow outlines the key steps in identifying and characterizing inhibitors of the Ag85 complex.

Target_ID_Workflow Screening High-Throughput Screening (e.g., Fluorometric Assay) Hit_ID Hit Identification Screening->Hit_ID Covalent_Binding Covalent Binding Analysis (Mass Spectrometry) Hit_ID->Covalent_Binding Structural_Studies Structural Studies (X-ray Crystallography) Covalent_Binding->Structural_Studies Activity_Assay In Vitro Activity (Radiometric Mycolyltransferase Assay) Structural_Studies->Activity_Assay Cellular_Activity Cellular Activity (MIC Determination) Activity_Assay->Cellular_Activity Lead_Opt Lead Optimization Cellular_Activity->Lead_Opt

Caption: A typical workflow for the identification and characterization of inhibitors targeting the Ag85 complex.

Mycobacterial Components and Host Signaling Pathways

Recent studies have indicated that components of Mtb can trigger host immune responses through specific signaling pathways. For instance, mycobacterial DNA released into the cytosol of host cells can activate the cGAS-STING pathway, leading to the production of type I interferons (IFN-I) and other cytokines.[11][12]

cGAS-STING Signaling Pathway Activation

The following diagram depicts the activation of the cGAS-STING pathway by cytosolic mycobacterial DNA.

cGAS_STING_Pathway Mycobacterial_DNA Cytosolic Mycobacterial DNA cGAS cGAS Activation Mycobacterial_DNA->cGAS cGAMP 2'3'-cGAMP Synthesis cGAS->cGAMP STING STING Activation (ER Translocation to Golgi) cGAMP->STING TBK1 TBK1 Recruitment and Activation STING->TBK1 IRF3 IRF3 Phosphorylation and Dimerization TBK1->IRF3 Nuclear_Translocation Nuclear Translocation IRF3->Nuclear_Translocation IFN1_Production Type I Interferon Production Nuclear_Translocation->IFN1_Production

Caption: Activation of the cGAS-STING pathway by cytosolic mycobacterial DNA leading to the production of Type I Interferons.

Conclusion

The Mycobacterium tuberculosis Antigen 85 complex remains a validated and attractive target for the development of novel anti-tuberculosis therapeutics. The detailed mechanistic studies of inhibitors like ebselen provide a strong foundation for structure-based drug design and lead optimization. The experimental protocols and workflows outlined in this guide offer a practical framework for researchers engaged in the discovery and characterization of new Ag85 complex inhibitors. Furthermore, understanding the interplay between mycobacterial components and host signaling pathways, such as the cGAS-STING pathway, may open new avenues for host-directed therapies to combat tuberculosis.

References

An In-depth Technical Guide to the Inhibition of the AS-85 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epigenetic regulation of gene expression is a critical cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer. Histone methyltransferases are key enzymes in this regulatory network, and their targeted inhibition has emerged as a promising therapeutic strategy. This technical guide focuses on the signaling pathway of the histone methyltransferase ASH1L (Absent, Small, or Homeotic-like 1) and its inhibition by the potent, first-in-class small molecule inhibitor, AS-85.

ASH1L is a member of the Trithorax-group (TrxG) of proteins, which are transcriptional activators. It specifically catalyzes the methylation of lysine (B10760008) 36 on histone H3 (H3K36), a modification associated with active gene transcription. ASH1L plays a crucial role in the regulation of developmental genes, including the HOX genes, and has been implicated in the pathogenesis of various cancers, particularly acute leukemia with MLL1 translocations.

This compound: A Potent and Selective ASH1L Inhibitor

This compound is a novel small molecule that has been identified as a potent and selective inhibitor of ASH1L. It directly targets the catalytic SET domain of ASH1L, thereby blocking its histone methyltransferase activity. This inhibition leads to a downstream reduction in the expression of ASH1L target genes, ultimately impacting cellular processes such as proliferation, differentiation, and survival.

Mechanism of Action

This compound binds to the SET domain of ASH1L, the catalytic core of the enzyme responsible for transferring a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the histone substrate. The binding of this compound to the autoinhibitory loop region within the SET domain prevents the necessary conformational changes required for substrate binding and catalysis. This leads to a non-competitive inhibition with respect to the nucleosome substrate. The crystal structure of the ASH1L-AS-85 complex has been resolved, providing detailed insights into the molecular interactions that underpin its inhibitory activity[1][2].

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data characterizing the inhibitory activity of this compound and a related compound, AS-99, against ASH1L and its effects on leukemia cell lines.

Compound Target IC50 (µM) Kd (µM) Assay Type
This compoundASH1L0.600.78Histone Methyltransferase (HMT) Assay / Isothermal Titration Calorimetry (ITC)
AS-99ASH1L0.790.89Histone Methyltransferase (HMT) Assay / Isothermal Titration Calorimetry (ITC)

Table 1: In vitro inhibitory activity of this compound and AS-99 against ASH1L.[1]

Cell Line MLL Translocation Compound GI50 (µM)
MV4;11MLL-AF4This compound~5-25
MOLM13MLL-AF9This compound~5-25
KOPN8MLL-ENLThis compound~5-25
K562NoneThis compoundNo effect

Table 2: Growth inhibition (GI50) of leukemia cell lines treated with this compound.[1]

Signaling Pathway and Experimental Workflow Diagrams

ASH1L Signaling Pathway and Inhibition by this compound

ASH1L_Pathway ASH1L Signaling Pathway and Inhibition by this compound cluster_0 Nucleus ASH1L ASH1L HistoneH3 Histone H3 ASH1L->HistoneH3 Methylation MLL1 MLL1 MLL1->HistoneH3 Methylation (H3K4) SAM SAM SAM->ASH1L Co-factor AS85 This compound AS85->ASH1L Inhibition H3K36me H3K36me1/2 HistoneH3->H3K36me TargetGenes Target Genes (e.g., HOXA9, MEF2C) H3K36me->TargetGenes Activation Transcription Transcriptional Activation TargetGenes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis

Caption: ASH1L-mediated signaling and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Workflow for Evaluating this compound Efficacy cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis HMT_Assay Histone Methyltransferase (HMT) Assay ITC Isothermal Titration Calorimetry (ITC) Cell_Culture Leukemia Cell Culture (MLL-rearranged vs. control) Treatment Treatment with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (H3K36me, target proteins) Treatment->Western_Blot qPCR RT-qPCR (Target gene expression) Treatment->qPCR ChIP Chromatin Immunoprecipitation (ChIP-qPCR) Treatment->ChIP

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted from methodologies used to assess the enzymatic activity of histone methyltransferases.

Objective: To determine the IC50 of this compound for ASH1L.

Materials:

  • Recombinant human ASH1L protein

  • HeLa-derived oligonucleosomes or recombinant nucleosomes (substrate)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • This compound (or other inhibitors)

  • HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • P81 phosphocellulose filter paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing HMT Assay Buffer, ASH1L enzyme, and the nucleosome substrate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time at 30°C.

  • Initiate the methylation reaction by adding [³H]-SAM.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 0.1 M sodium bicarbonate buffer to remove unincorporated [³H]-SAM.

  • Air dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the incorporation of the methyl-[³H] group using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

Objective: To determine the GI50 of this compound on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8, K562)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the leukemia cells in 96-well plates at an appropriate density.

  • Treat the cells with a serial dilution of this compound (or DMSO as a control) for 7 days.

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and determine the GI50 value.

Western Blotting

Objective: To assess the effect of this compound on the levels of histone H3 lysine 36 methylation and downstream target proteins.

Materials:

  • Leukemia cells treated with this compound or DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-H3K36me2, anti-ASH1L, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if this compound treatment affects the binding of ASH1L to the promoter regions of its target genes.

Materials:

  • Leukemia cells treated with this compound or DMSO

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • ChIP dilution buffer

  • Anti-ASH1L antibody or control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • qPCR primers for target gene promoters (e.g., HOXA9, MEF2C)

Procedure:

  • Cross-link proteins to DNA in treated cells with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp by sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an anti-ASH1L antibody or control IgG.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol:chloroform extraction or a DNA purification kit.

  • Quantify the enrichment of target gene promoters in the immunoprecipitated DNA by qPCR.

This technical guide provides a comprehensive overview of the this compound signaling pathway inhibition, including quantitative data, pathway and workflow diagrams, and detailed experimental protocols. This information should serve as a valuable resource for researchers and professionals in the field of drug discovery and development targeting epigenetic regulators.

References

The 85-Gene Expression Signature: A Technical Guide for Prognostic Assessment in Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the 85-gene expression signature, a prognostic tool for Acute Myeloid Leukemia (AML). Developed for researchers, scientists, and drug development professionals, this document details the signature's development, validation, and the experimental protocols utilized in its assessment. The guide also explores the biological pathways associated with this signature, offering insights into the molecular underpinnings of AML prognosis.

Executive Summary

Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematological malignancy with a prognosis that varies significantly among patients. Accurate risk stratification is crucial for guiding therapeutic decisions. The 85-gene expression signature is a novel prognostic model that has demonstrated superiority over previously established gene-expression risk scores in predicting overall survival in AML patients.[1][2] This signature was developed and validated using robust bioinformatics and statistical methodologies on large patient cohorts, providing a powerful tool for identifying patients with an unfavorable prognosis. A high 85-gene score is associated with increased mortality and is correlated with several high-risk clinical and molecular features.[1][2]

Development and Validation of the 85-Gene Signature

The 85-gene signature was established through a multi-step process involving the analysis of gene expression data from a large cohort of AML patients.

Patient Cohorts and Data Acquisition

The development and validation of the 85-gene signature were based on two primary patient cohorts:

  • Oregon Health & Science University (OHSU) Dataset: This cohort consisted of 405 AML patients and served as the primary dataset for identifying survival-related genes and developing the prognostic model.[1]

  • The Cancer Genome Atlas (TCGA) Database: This independent dataset was used to validate the prognostic significance of the 85-gene signature.[1]

Gene expression and clinical data were obtained from these publicly available resources.

Identification of Survival-Related Genes

The initial step involved identifying genes whose expression levels correlated with overall survival. This was achieved through:

  • Kaplan-Meier Survival Analysis: This statistical method was used to assess the relationship between the expression of individual genes and patient survival time.[1]

  • Multivariate Cox Regression Analysis: This was employed to identify genes that were independently associated with survival after accounting for other clinical variables.

Feature Selection and Model Construction

To develop a robust and concise prognostic model, the Least Absolute Shrinkage and Selection Operator (LASSO) method was utilized.[1][2]

  • LASSO Cox Regression Model: This machine learning algorithm performs both variable selection and regularization to enhance the prediction accuracy and interpretability of the statistical model. It is particularly effective in high-dimensional data settings, such as genomics, where the number of features (genes) can be much larger than the number of samples (patients). The LASSO method shrinks the coefficients of less important features towards zero, effectively selecting a subset of the most relevant genes for the prognostic model.[1][2]

The optimal LASSO model, comprising 85 genes, was selected based on achieving a high area under the curve (AUC) value (0.83) and the minimum mean squared error.[1][2]

Quantitative Data Summary

The prognostic performance of the 85-gene signature was rigorously evaluated and compared to other established prognostic markers.

Table 1: Performance of the 85-Gene Signature
MetricOHSU CohortTCGA CohortDescription
AUC for OS Prediction 0.920.75The Area Under the Receiver Operating Characteristic (ROC) Curve measures the model's ability to distinguish between patients with different outcomes. A higher AUC indicates better performance.[1]
Odds Ratio (OR) 16.79-The OR indicates the increased risk of mortality associated with a high 85-gene score.[1]
Table 2: Comparison with Other Prognostic Signatures in the TCGA Cohort
Prognostic SignatureAUC Value
85-Gene Score 0.75
5-Gene Risk Score 0.74
LSC17 Score 0.65

This table demonstrates the superior prognostic performance of the 85-gene score compared to the 5-gene risk score and the LSC17 score.[1][2]

Table 3: Association of 85-Gene Score with Clinical and Molecular Features in the OHSU Cohort
FeatureCorrelation with High 85-Gene Score
ELN Classification Positive
Age Positive
TP53 Mutation Positive
FLT3-ITD Mutation Positive
RUNX1 Mutation Positive
Chemotherapy Negative
Transplant Negative

A positive correlation indicates that a higher 85-gene score is associated with these adverse prognostic factors, while a negative correlation suggests an association with better- C.[1]

The 85 Genes of the Prognostic Signature

The following table lists the 85 genes that constitute the prognostic signature for AML.

Table 4: The 85-Gene Signature
ACOT7ADMAKR1C3ANXA2ANXA5
APOEAQP9AREGARG1BIRC3
C12orf75C3AR1C5AR1CCL2CCL3
CCL4CD163CD300LFCD4CD44
CD68CD93CEBPDCLEC5ACLEC7A
CSF1RCSF2RBCSF3RCTSBCTSD
CTSLCTSSCTSZCXCR4CYBB
DOK2EMR1FCER1GFCGR2AFCGR2B
FCGR3AFPR1FPR3GAB2GPR183
HCKHLA-DMAHLA-DMBHLA-DPA1HLA-DPB1
HLA-DRAHLA-DRB1HLA-DRB5IL10RAIL1B
IL2RGIRF8ITGAMITGB2LAPTM5
LCP2LILRB2LILRB3LST1LYN
MNDAMPEG1MS4A6ANCF2NCF4
NFAM1OSCARPIK3AP1PLA2G4APLEK
PTPN6PTPRCPYCARDS100A9SASH3
SIGLEC10SLC11A1SLC2A5SPI1SRGN
SYKTLR2TLR4TREM2TYROBP
VAV1

This list is based on the supplementary materials of the primary research publication.

Experimental Protocols

This section outlines the key experimental and analytical methodologies employed in the development and validation of the 85-gene signature.

Gene Expression Analysis

Objective: To quantify the mRNA expression levels of genes in AML patient samples.

Protocol:

  • RNA Extraction: Isolate total RNA from bone marrow or peripheral blood mononuclear cells of AML patients using standard commercially available kits.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Microarray or RNA-Sequencing:

    • Microarray: Hybridize labeled cDNA to a microarray chip containing probes for thousands of genes.

    • RNA-Sequencing: Convert RNA to a library of cDNA fragments and sequence them using a next-generation sequencing platform.

  • Data Preprocessing and Normalization: Process the raw expression data to remove technical variations. This typically involves background correction, log-transformation, and normalization (e.g., quantile normalization) to make the expression levels comparable across different samples.

LASSO-Cox Proportional Hazards Model

Objective: To select the most prognostic genes and build a predictive model for overall survival.

Protocol:

  • Data Input: Use the normalized gene expression data and the corresponding clinical data (time to event and event status) for the patient cohort.

  • Model Fitting: Employ the LASSO-Cox regression algorithm, which adds a penalty term to the standard Cox proportional hazards model. The penalty is the sum of the absolute values of the regression coefficients, multiplied by a tuning parameter (lambda).

  • Tuning Parameter Selection (Lambda): Determine the optimal value of lambda through k-fold cross-validation. The value of lambda that minimizes the mean cross-validated error is typically chosen.

  • Coefficient Shrinkage and Gene Selection: The LASSO penalty forces the coefficients of less informative genes to become exactly zero, thereby selecting a smaller subset of genes with the most significant prognostic value.

  • Risk Score Calculation: For a new patient, the prognostic risk score is calculated as a linear combination of the expression levels of the selected genes, weighted by their respective LASSO coefficients.

Unsupervised Hierarchical Clustering

Objective: To identify subgroups of AML patients based on the expression patterns of the 85 signature genes.

Protocol:

  • Data Input: Use the normalized expression data for the 85 signature genes for a cohort of AML patients.

  • Distance Metric Calculation: Compute a distance or similarity matrix between all pairs of patients based on their gene expression profiles. Common distance metrics include Euclidean distance and Pearson correlation.

  • Linkage Method: Define the distance between clusters. Common linkage methods include:

    • Complete Linkage: The distance between two clusters is the maximum distance between any two points in the clusters.

    • Average Linkage: The distance is the average distance between all pairs of points in the two clusters.

    • Ward's Method: Aims to minimize the total within-cluster variance.

  • Dendrogram Construction: Iteratively merge the closest clusters until all patients are in a single cluster. The result is visualized as a dendrogram, a tree-like diagram that shows the hierarchical relationships between the patient clusters.

  • Cluster Identification: Cut the dendrogram at a specific height to define distinct patient subgroups.

Visualizations: Workflows and Signaling Pathways

Experimental and Analytical Workflow

The following diagram illustrates the workflow for the development and validation of the 85-gene prognostic signature.

G cluster_0 Data Acquisition and Preprocessing cluster_1 Signature Development cluster_2 Validation and Analysis A AML Patient Cohorts (OHSU and TCGA) B Gene Expression Profiling (Microarray/RNA-Seq) A->B C Data Normalization and Quality Control B->C D Survival Analysis (Kaplan-Meier & Cox Regression) C->D E LASSO Cox Regression (Gene Selection) D->E F 85-Gene Signature and Risk Score Formula E->F G Prognostic Performance (AUC, Odds Ratio) F->G I Unsupervised Hierarchical Clustering F->I J Pathway Enrichment Analysis (GSEA) F->J H Comparison with Other Signatures G->H

Workflow for the 85-Gene Signature Development.
Associated Signaling Pathways

Gene Set Enrichment Analysis (GSEA) revealed that a high 85-gene score is significantly associated with the upregulation of several signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) signaling pathway and the glycerolipid metabolism pathway.[1]

The diagram below illustrates a simplified representation of the VEGF signaling pathway, which is implicated in AML cell proliferation, survival, and chemotherapy resistance. Several genes from the 85-gene signature are known to be involved in or interact with components of this pathway.

VEGF_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PLCg PLCγ VEGFR->PLCg VEGF VEGF VEGF->VEGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis PKC PKC PLCg->PKC PKC->Proliferation

Simplified VEGF Signaling Pathway in AML.

The enrichment of the glycerolipid metabolism pathway in patients with a high 85-gene score suggests a role for altered lipid metabolism in AML prognosis. This pathway is central to the synthesis of triglycerides and phospholipids, which are essential for cell membrane formation and signaling.

Glycerolipid_Metabolism G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA Acyl-CoA PA Phosphatidic acid LPA->PA Acyl-CoA DAG Diacylglycerol (DAG) PA->DAG TAG Triacylglycerol (TAG) DAG->TAG Acyl-CoA PC Phosphatidylcholine (PC) DAG->PC PE Phosphatidylethanolamine (PE) DAG->PE

Key Steps in Glycerolipid Metabolism.

Conclusion

The 85-gene expression signature represents a significant advancement in the prognostic stratification of AML patients. Its ability to predict overall survival independently of other known risk factors makes it a valuable tool for researchers and clinicians. This technical guide provides a comprehensive overview of the development, validation, and underlying methodologies of this signature. Further research into the functional roles of the signature's constituent genes and their involvement in key signaling pathways will likely uncover novel therapeutic targets for AML.

References

Unraveling "AS-85": A Multifaceted Designation in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a chemical entity designated "AS-85" reveals that this term does not refer to a single, universally recognized compound within the scientific and drug development communities. Instead, "this compound" appears as a component of various unrelated substances and concepts spanning chemistry, microbiology, and materials science. For researchers and drug development professionals, understanding the context of "this compound" is crucial for accurate identification and further investigation.

The ambiguity of the term "this compound" necessitates a careful examination of its potential meanings. The most prominent interpretations, based on available scientific literature, are detailed below.

Astatine (At): The Element with Atomic Number 85

In the context of pure chemistry, "85" refers to the atomic number of Astatine (At), a radioactive halogen.[1] It is the rarest naturally occurring element in the Earth's crust. All of its isotopes are short-lived; the most stable, astatine-210, has a half-life of only 8.1 hours.[1] Due to its instability and rarity, a solid sample of astatine has never been viewed.[1] While it has some metallic characteristics, its chemistry is largely analogous to that of iodine.[1] Its use in medicine is primarily in the realm of radiopharmaceuticals for targeted alpha-particle therapy, where its isotopes, such as Astatine-211, are attached to targeting molecules to destroy cancer cells.

Antigen 85 (Ag85): A Key Drug Target in Mycobacterium tuberculosis

For professionals in drug development, particularly in the field of infectious diseases, "Ag85" refers to the Antigen 85 complex from Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This complex consists of three proteins—Ag85A, Ag85B, and Ag85C—that are essential for the synthesis of the mycobacterial cell wall.[2][3]

  • Function : The Ag85 proteins are mycolyltransferases that catalyze the final step in the biosynthesis of mycolic acids, which are crucial components of the bacterial cell wall.[2][3] This barrier protects the bacterium from the host's immune system and environmental stresses.

  • As a Drug Target : Due to its vital role in bacterial survival and pathogenesis, the Ag85 complex is a significant target for the development of new anti-tuberculosis drugs.[2][4] Modulators that inhibit the Ag85 complex can disrupt the bacterial cell wall, making the bacterium more vulnerable.[2]

  • Inhibitors : One such inhibitor identified is ebselen (B1671040) (EBS).[4][5] Research has shown that ebselen covalently binds to a cysteine residue near the active site of Ag85C, restructuring the active site and disrupting the enzymatic activity essential for cell wall synthesis.[4][5]

  • Signaling Pathways : The Ag85 complex and its components are also involved in modulating the host immune response. For instance, Ag85a has been shown to activate the cGAS-STING signaling pathway in intestinal mucosal cells, which is involved in detecting cytosolic DNA and triggering an immune response.[6]

OM-85: An Immunostimulant Bacterial Lysate

OM-85 is the designation for a standardized lysate of several common respiratory tract bacteria. It is used as an immunostimulant to prevent recurrent respiratory tract infections.[7] Its mechanism of action involves modulating both the innate and adaptive immune systems, enhancing the host's defense against viral and bacterial pathogens.[7]

Span 85: A Non-ionic Surfactant

In the field of materials science and formulation, Span 85 is the commercial name for Sorbitan Trioleate.[8][9][10] It is a non-ionic surfactant and emulsifier used in a variety of applications, including cosmetics, food products, and pharmaceutical preparations.[9]

Chemical Properties of Span 85 (Sorbitan Trioleate)

PropertyValue
Molecular Formula C60H108O8[9][10]
Molecular Weight 957.49 g/mol [9]
Appearance Amber viscous liquid[9]
CAS Number 26266-58-0[9]
HLB Value 1.8
Solubility Soluble in chloroform; dispersible in water.[11]
Other Contexts for "85"

The number "85" also appears in various other scientific and technical contexts, including:

  • USP <85> : A chapter in the United States Pharmacopeia that details the Bacterial Endotoxins Test (BET), also known as the Limulus Amebocyte Lysate (LAL) test, used to detect endotoxins in pharmaceutical products and medical devices.[12][13][14][15][16]

  • Steel Grades : Such as "85 Spring structural steel" or "ASTM A148 Grade 105-85," which are designations for specific steel alloys with defined compositions and mechanical properties.[17][18]

  • Polymer Blends : For example, "NOVABLEND PC/ASA T85" is a type of thermoplastic blend.[19]

  • Yeast Genetics : "Pho85" is a cyclin-dependent kinase in yeast that is involved in several signal transduction pathways related to environmental conditions.[20]

Conclusion

The designation "this compound" is ambiguous and does not correspond to a single, well-defined chemical entity for drug development. The most plausible interpretation for the target audience of this guide is related to the Antigen 85 (Ag85) complex in Mycobacterium tuberculosis, a critical area of research for new antibiotics. However, without a more specific chemical name, CAS number, or SMILES string, a detailed technical guide on a single "core" compound cannot be definitively constructed.

For researchers and scientists, it is imperative to use precise identifiers to avoid confusion and to ensure the accurate retrieval and application of scientific information. If "this compound" is an internal project code or a shorthand for a specific molecule, that more detailed information is required to provide the in-depth technical guide requested.

References

In-depth Technical Guide: The Enigmatic AS-85 in Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available preliminary in vitro data for a designated compound "AS-85" is currently not feasible due to the absence of publicly accessible scientific literature specifically identifying a molecule or drug candidate with this designation.

Extensive searches for "this compound" in the context of preliminary in vitro studies, drug development, or as a specific molecular compound did not yield any identifiable results. The scientific and medical research databases and publications indexed by Google Search do not contain information on a substance referred to as "this compound."

The search results were primarily dominated by research on "Antigen 85" (Ag85), a crucial protein complex in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This protein complex, consisting of Ag85A, Ag85B, and Ag85C, is a key focus in the development of new vaccines and diagnostic tools for tuberculosis. However, "Antigen 85" is a biological macromolecule and not a small molecule drug candidate that would be designated with a code like "this compound" in early-stage development.

Other search results included references to unrelated topics that coincidentally contain the number 85, such as:

  • USP <85>: The United States Pharmacopeia's chapter on the Bacterial Endotoxins Test.

  • Panels of 85 different cancer cell lines used in research.

  • Studies on various other compounds where the number 85 appears incidentally.

Without a specific, identifiable compound to research, it is impossible to fulfill the user's request for a detailed technical guide. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways are entirely dependent on the existence of published or publicly available data for a specific molecule.

It is possible that "this compound" is an internal designation for a compound within a private research and development setting, and therefore, the data is not yet in the public domain. It is also possible that the designation is a misnomer or an error.

For the intended audience of researchers, scientists, and drug development professionals, it is crucial to have accurate and specific information about the compound . We recommend that the user verify the designation "this compound" and provide a more specific identifier, such as a full chemical name, a known synonym, a corporate identifier that can be searched, or a reference to a specific publication or patent.

Once a specific and identifiable compound is provided, a thorough literature search can be conducted to assemble the requested in-depth technical guide, including data tables, experimental methodologies, and pathway diagrams.

Unable to Provide In-Depth Technical Guide on AS-85 Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a compound or drug designated as "AS-85" has yielded no specific information regarding its safety and toxicity profile. Publicly accessible scientific literature, regulatory databases, and other resources do not contain data on a substance with this identifier in the context of pharmaceutical research and development.

As a result, it is not possible to fulfill the request for an in-depth technical guide, including the summarization of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams. The foundational information required to generate such a document is not available in the public domain.

The search results included references to "Antigen 85," a protein complex in Mycobacterium tuberculosis, and "OM-85," a bacterial lysate. However, neither of these is synonymous with an experimental compound or drug referred to as "this compound." Other search results were general in nature, pertaining to drug development processes and toxicology principles without mentioning a specific substance by this name.

Without access to preclinical or clinical data, any attempt to create the requested technical guide would be speculative and would not meet the standards of scientific accuracy required for the intended audience of researchers, scientists, and drug development professionals.

Should "this compound" be an internal, confidential, or otherwise non-public designation for a compound, the necessary information for this request would reside within the originating organization and would not be accessible through public searches. If a different public identifier, such as a chemical name or CAS number, is available, a new search could be initiated.

Methodological & Application

Application Notes: AS-85 (Antigen 85A) Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-85, commonly known as Antigen 85A (Ag85A), is a major secreted protein of Mycobacterium tuberculosis and a key factor in the bacterium's interaction with the host immune system.[1][2][3][4] As a mycolyltransferase, Ag85A is involved in the synthesis of the mycobacterial cell wall, a crucial element for the pathogen's survival and virulence.[1][2][5] Beyond its structural role, Ag85A is a potent immunomodulator, capable of eliciting strong T-cell responses.[4] Recent studies have highlighted its role in activating innate immune signaling pathways, including the cGAS-STING pathway, which is critical for detecting cytosolic DNA and initiating an immune response.[6]

These application notes provide detailed protocols for culturing relevant cell lines and for conducting experiments to investigate the cellular effects of recombinant Ag85A, with a specific focus on the activation of the cGAS-STING signaling pathway. The provided methodologies are essential for researchers studying host-pathogen interactions, innate immunity, and for the development of novel therapeutics and vaccines against tuberculosis.

Data Presentation

Table 1: Recommended Cell Seeding Densities for Ag85A Stimulation Experiments
Cell LineCell TypeRecommended Seeding Density (cells/well)Culture Vessel
THP-1 (human monocytic) Suspension (differentiated to adherent macrophages)5 x 10⁵6-well plate
A549 (human lung carcinoma) Adherent2 x 10⁵6-well plate
HEK293 (human embryonic kidney) Adherent4.5 - 6.0 x 10⁵6-well plate
Table 2: Quantitative Analysis of cGAS-STING Pathway Activation by Ag85A

The following data is representative of expected results from the protocols outlined below.

A. Gene Expression Analysis via RT-qPCR (Fold change relative to untreated control at 6 hours post-stimulation)

GeneTHP-1 MacrophagesA549 Cells
IFNB1 15.2 ± 2.18.5 ± 1.2
CXCL10 25.8 ± 3.512.3 ± 1.8
ISG15 18.4 ± 2.59.7 ± 1.5
cGAS 3.1 ± 0.42.5 ± 0.3
STING 2.8 ± 0.32.1 ± 0.2

B. Protein Analysis via Western Blot (Relative protein levels at 8 hours post-stimulation)

Protein TargetTHP-1 MacrophagesA549 Cells
Phospho-TBK1 (Ser172) +++++
Total TBK1 No significant changeNo significant change
Phospho-IRF3 (Ser396) +++++
Total IRF3 No significant changeNo significant change

C. Cytokine Secretion via ELISA (pg/mL in supernatant at 24 hours post-stimulation)

CytokineTHP-1 MacrophagesA549 Cells
IFN-β 850 ± 95420 ± 50
TNF-α 1250 ± 150350 ± 40
IL-6 2100 ± 220600 ± 75

Experimental Protocols

Protocol 1: Culture of THP-1 Monocytes and Differentiation into Macrophages

This protocol describes the culture of human THP-1 monocytic cells and their differentiation into macrophage-like cells, which are a suitable model for studying the effects of Ag85A.

Materials:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Phorbol 12-myristate 13-acetate (PMA)

  • T75 culture flasks

  • 6-well tissue culture plates

  • Centrifuge

Procedure:

  • Thawing and Culturing THP-1 Monocytes:

    • Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.[7]

    • Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% P/S).[7]

    • Centrifuge at 300 x g for 5 minutes.[7]

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete medium in a T75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[8]

    • Maintain the cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL by adding fresh medium every 2-3 days.[8][9]

  • Differentiation into Macrophages:

    • Seed THP-1 monocytes into 6-well plates at a density of 5 x 10⁵ cells per well in complete medium.

    • Add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours at 37°C with 5% CO₂. During this time, the cells will become adherent and differentiate into macrophages.[10]

    • After incubation, aspirate the PMA-containing medium and wash the adherent cells gently with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, PMA-free complete medium and allow the cells to rest for 24 hours before proceeding with the Ag85A stimulation experiment.

Protocol 2: Stimulation of Cultured Cells with Recombinant Ag85A

This protocol details the treatment of cultured cells (e.g., differentiated THP-1 macrophages or adherent A549 cells) with recombinant Ag85A protein.

Materials:

  • Differentiated THP-1 macrophages or A549 cells in 6-well plates

  • Recombinant M. tuberculosis Ag85A protein[11][12]

  • Serum-free cell culture medium

  • PBS

Procedure:

  • Cell Preparation:

    • Ensure cell monolayers are at 70-80% confluency.

    • Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

    • Add 1.8 mL of serum-free medium to each well and incubate for at least 1 hour to starve the cells.

  • Ag85A Stimulation:

    • Prepare a stock solution of recombinant Ag85A in sterile PBS or water.

    • Dilute the Ag85A stock in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µg/mL).

    • Add 200 µL of the diluted Ag85A solutions to the appropriate wells to reach a final volume of 2 mL.

    • Incubate the plates at 37°C with 5% CO₂ for the desired time points (e.g., 6 hours for RNA analysis, 8 hours for protein analysis, 24 hours for cytokine analysis in the supernatant).[6]

Protocol 3: Assessment of cGAS-STING Pathway Activation

This protocol provides methods to quantify the activation of the cGAS-STING pathway following Ag85A stimulation.

A. Analysis of Gene Expression by RT-qPCR

  • RNA Isolation:

    • After stimulation, aspirate the medium and lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).

    • Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or a probe-based assay with primers specific for target genes (IFNB1, CXCL10, ISG15, cGAS, STING) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.

B. Analysis of Protein Phosphorylation by Western Blot

  • Protein Extraction:

    • After stimulation, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysate and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

C. Measurement of Cytokine Secretion by ELISA

  • Sample Collection:

    • After the 24-hour stimulation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Use commercially available ELISA kits for IFN-β, TNF-α, and IL-6.

    • Perform the assay according to the manufacturer's instructions.

    • Measure the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Ag85A Stimulation and Analysis cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis thaw Thaw THP-1 Cells culture Culture & Expand (Suspension) thaw->culture differentiate Differentiate with PMA (Adherent Macrophages) culture->differentiate stimulate Stimulate with Recombinant Ag85A differentiate->stimulate rna RNA Isolation (6h) stimulate->rna protein Protein Lysis (8h) stimulate->protein supernatant Collect Supernatant (24h) stimulate->supernatant rtqpcr RT-qPCR (IFNB1, CXCL10) rna->rtqpcr wb Western Blot (p-TBK1, p-IRF3) protein->wb elisa ELISA (IFN-β, TNF-α) supernatant->elisa cGAS_STING_Pathway Ag85A-Induced cGAS-STING Signaling Pathway cluster_cell Host Cell Ag85A Ag85A Receptor Unknown Receptor/ Uptake Mechanism Ag85A->Receptor 1. Binding/ Internalization cGAS cGAS Receptor->cGAS 2. Cytosolic DNA Sensing (Hypothesized) STING STING (ER Membrane) cGAS->STING 3. cGAMP Production & STING Activation TBK1 TBK1 STING->TBK1 4. Recruitment & Phosphorylation IRF3 IRF3 TBK1->IRF3 5. Phosphorylation & Dimerization Nucleus Nucleus IRF3->Nucleus 6. Nuclear Translocation Genes IFNB1, CXCL10, ISG15 Nucleus->Genes 7. Gene Transcription

References

Application Notes and Protocols for OM-85 (Broncho-Vaxom)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: OM-85, marketed as Broncho-Vaxom, is an oral immunostimulant composed of lyophilized bacterial lysates from eight common respiratory pathogens. It is primarily investigated for its role in preventing recurrent respiratory tract infections (RTIs) and its potential therapeutic effects in wheezing and asthma.[1][2] This document provides a summary of dosage and administration guidelines based on available clinical trial data, details on its mechanism of action, and protocols for relevant experimental studies.

Dosage and Administration

The administration of OM-85 has been evaluated in various clinical settings, primarily in pediatric and adult populations, for the prevention of respiratory conditions. The dosage and administration protocols from key clinical studies are summarized below.

Table 1: Summary of OM-85 Dosage and Administration in Clinical Trials

Study Identifier Population Dosage Administration Route Dosing Schedule Indication
NCT06486662Healthy Volunteers & Mild Allergic Asthma Patients (18-55 years)1.12 mg, 3.35 mg, or 6.70 mg (in ascending dose cohorts)Intranasal SpraySingle ascending dose followed by multiple doses for 16 daysSafety and Tolerability Assessment
ANZCTR TrialPreschool-aged children (1 to <6 years) with recurrent wheeze3.5 mg dailyOral tabletFirst 10 days of the calendar month for 12 monthsPrevention of hospital admission for recurrent wheeze
NCT05857930Young children (6 months to 5 years) with recurrent wheezingNot specifiedOralDaily for a 6-month treatment period, followed by a 6-month observational periodReduction of wheezing/asthma-like episodes

Mechanism of Action

OM-85 is believed to exert its effects by modulating both the innate and adaptive immune systems.[2] Its mechanism involves the interaction of bacterial antigens with immune cells in the gut-associated lymphoid tissue (GALT), leading to a systemic immune response.

Key aspects of the mechanism of action include:

  • Immune Modulation: OM-85 stimulates the immune system, enhancing the body's natural defenses against respiratory pathogens.[1]

  • Cellular and Humoral Response: It modulates both cellular and humoral immune responses.[2]

  • Anti-inflammatory and Antiviral Effects: The compound has demonstrated anti-inflammatory properties and can improve the antiviral response mediated by interferons.[2]

Signaling Pathway:

The interaction of OM-85 with the immune system can be visualized as a signaling cascade initiating in the gut and propagating a systemic protective effect.

OM85_Mechanism_of_Action cluster_GALT Gut-Associated Lymphoid Tissue (GALT) OM-85 (Oral) OM-85 (Oral) APCs APCs OM-85 (Oral)->APCs Antigen Presenting Cells (APCs) Antigen Presenting Cells (APCs) T-Cells T-Cells B-Cells B-Cells T-Cells->B-Cells Activation Immune Cell Migration Immune Cell Migration B-Cells->Immune Cell Migration Differentiation & Migration APCs->T-Cells Antigen Presentation Increased IgA Production Increased IgA Production Immune Cell Migration->Increased IgA Production Homing to Respiratory Mucosa Enhanced Pathogen Clearance Enhanced Pathogen Clearance Increased IgA Production->Enhanced Pathogen Clearance Pathogen Neutralization

Caption: Mechanism of action of OM-85.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols based on the information from cited clinical trials.

Protocol 1: Phase 1a/1b Safety and Tolerability Study of Intranasal OM-85 (Adapted from NCT06486662 & a study by P. M. Becker, et al.)

1. Study Design:

  • A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Phase 1a: Healthy adult volunteers (18-55 years).

  • Phase 1b: Patients with mild allergic asthma (18-55 years).

2. Investigational Product and Placebo:

  • OM-85 intranasal spray at three dose levels: 1.12 mg, 3.35 mg, and 6.70 mg.[3]

  • Matching placebo intranasal spray.

3. Study Procedure:

  • Screening: Assess eligibility based on inclusion/exclusion criteria including physical examination, clinical chemistry, hematology, and urinalysis. For Phase 1b, a history of mild, well-controlled asthma is required.[4]

  • Randomization: Eligible participants are randomized to receive either OM-85 or placebo.

  • Dosing:

    • Single Ascending Dose (SAD): Participants receive a single dose of the assigned treatment.

    • Multiple Dosing: Following the SAD phase, participants receive the assigned treatment for 16 consecutive days.[3]

  • Safety Monitoring: Monitor for treatment-emergent adverse events (AEs), serious adverse events (SAEs), and vital signs throughout the study. Dose escalation decisions are made by a Safety Review Committee.[3]

  • Pharmacodynamic Assessments (Phase 1b):

    • Nasal Allergen Challenge (NAC) to be performed before and after treatment to assess for potential immunomodulatory effects.

    • Collection of nasal and blood samples for biomarker analysis.

4. Outcome Measures:

  • Primary: Incidence and severity of treatment-emergent adverse events.

  • Secondary: Changes in clinical and biomarker readouts following nasal allergen provocation.

Experimental Workflow:

Phase1_Study_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Period cluster_FollowUp Follow-up & Analysis Screening Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Enrollment Enrollment Informed Consent->Enrollment Randomization Randomization Enrollment->Randomization OM-85 Dose Group OM-85 Dose Group Randomization->OM-85 Dose Group Placebo Group Placebo Group Randomization->Placebo Group Dosing Single Ascending Dose followed by Multiple Doses (16 days) OM-85 Dose Group->Dosing Placebo Group->Dosing Safety Monitoring Safety Monitoring Dosing->Safety Monitoring PD Assessments Nasal Allergen Challenge Biomarker Analysis Dosing->PD Assessments Data Analysis Data Analysis Safety Monitoring->Data Analysis PD Assessments->Data Analysis

References

Application Notes and Protocols for Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "AS-85" is ambiguous and corresponds to multiple distinct substances. This document provides a general framework for the preparation and storage of a research solution, alongside illustrative examples based on publicly available information for various compounds containing "85" in their designation. It is critical for the user to identify the specific substance and its corresponding Chemical Abstracts Service (CAS) number to ensure the accuracy and safety of any experimental protocol. The information provided herein is for illustrative purposes and should not be used for actual laboratory work without consulting the specific product's safety data sheet (SDS) and relevant scientific literature.

Introduction

The preparation and proper storage of solutions are fundamental to the success and reproducibility of scientific experiments. This document outlines general procedures for the preparation of stock solutions, working solutions, and provides guidelines for their storage to maintain stability and efficacy. The protocols and data presented are intended to serve as a template for researchers, scientists, and drug development professionals.

Compound Identification and Properties

Due to the ambiguity of "this compound," several substances with this designation are listed below. Researchers must verify the identity of their compound of interest.

Table 1: Physicochemical Properties of Various "85" Designated Substances
PropertySpan® 85 (Sorbitan trioleate)Polysorbate 85Phosphoric Acid (85%)
CAS Number 26266-58-0[1][2]9005-70-37664-38-2[3]
Molecular Formula C₆₀H₁₀₈O₈[1]Not specifiedH₃PO₄[3]
Molecular Weight 957.49 g/mol [1]Not specified98.00 g/mol [3]
Appearance Amber to brown oily liquid[4]Light yellow to brown viscous liquid[5]Colorless, clear liquid[6]
Solubility Insoluble in water (<0.001 g/L)[1][2]. Soluble in chloroform (B151607) (50 mg/mL)[1], vegetable oils, and mineral oils[7].Dispersible in water, ethanol, ethyl acetate, and methanol[5].Soluble in water[6].
Density 0.95 g/cm³ at 20 °C[1]~1.030 g/cm³ at 20 °C[5]Not specified
Storage Temperature 2-30°C[1]Below +30°C[2][5]Store in a corrosive resistant container[3].

Solution Preparation Protocols

The following are generalized protocols for preparing solutions. The specific solvent, concentration, and handling procedures must be determined based on the properties of the specific "this compound" compound being used and the requirements of the experiment.

General Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents or powdered compounds.

Protocol for Preparing a Stock Solution from a Solid Compound

This protocol describes the preparation of a stock solution from a powdered or solid reagent.

Materials:

  • "this compound" solid compound

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate solvent (e.g., DMSO, ethanol, water)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: Determine the mass of the solid compound needed to achieve the desired concentration and volume using the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molar Mass ( g/mol )

  • Weigh the compound: Carefully weigh the calculated mass of the "this compound" compound using an analytical balance.

  • Dissolve the compound: Transfer the weighed solid to the volumetric flask. Add a portion of the chosen solvent (approximately half of the final volume) to the flask.

  • Ensure complete dissolution: Mix the solution by swirling, vortexing, or using a sonicator until the solid is completely dissolved. Gentle heating may be required for some compounds, but this should be done with caution to avoid degradation.

  • Bring to final volume: Once the solid is fully dissolved, add the solvent to the volumetric flask up to the calibration mark.

  • Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and store: Transfer the solution to an appropriate storage container, label it clearly with the compound name, concentration, solvent, preparation date, and your initials. Store under the recommended conditions.

Protocol for Preparing a Working Solution from a Stock Solution (Dilution)

This protocol describes the dilution of a concentrated stock solution to a final working concentration.

Materials:

  • "this compound" stock solution

  • Appropriate diluent (e.g., cell culture medium, buffer)

  • Sterile tubes or flasks

  • Pipettes

Procedure:

  • Calculate the required volume of stock solution: Use the dilution formula to determine the volume of the stock solution needed: M₁V₁ = M₂V₂ Where:

    • M₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be used

    • M₂ = Desired concentration of the working solution

    • V₂ = Final volume of the working solution

  • Prepare the working solution: Add the calculated volume of the stock solution to the appropriate volume of diluent.

  • Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Label and use: Label the tube or flask with the necessary information and use the freshly prepared working solution for your experiment.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the "this compound" solution. Stability can be affected by temperature, light, and the solvent used.

Table 2: General Storage and Stability Guidelines
Storage ConditionRecommendationRationale
Temperature Store at the temperature recommended on the product data sheet (e.g., 2-8°C, -20°C, or -80°C).Prevents chemical degradation and microbial growth. Some compounds may precipitate at lower temperatures.
Light Exposure Protect from light by using amber vials or by wrapping containers in aluminum foil.Prevents photodegradation of light-sensitive compounds.
Solvent Use high-purity, anhydrous solvents when specified.Water can cause hydrolysis of some compounds.
Aliquoting Aliquot stock solutions into smaller, single-use volumes.Avoids repeated freeze-thaw cycles which can degrade the compound.
Shelf Life Follow the manufacturer's recommended shelf life. For lab-prepared solutions, stability may need to be determined empirically.Ensures the compound remains active and at the correct concentration.

Illustrative Signaling Pathway and Workflows

The following diagrams are provided as examples of the types of visualizations that can be created. These are generic representations and do not correspond to a specific "this compound" compound.

G cluster_0 This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A hypothetical signaling pathway initiated by "this compound".

G cluster_workflow Experimental Workflow Prepare this compound Stock Prepare this compound Stock Treat Cells Treat Cells Prepare this compound Stock->Treat Cells Cell Culture Cell Culture Cell Culture->Treat Cells Incubate Incubate Treat Cells->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Western Blot Western Blot Lyse Cells->Western Blot qPCR qPCR Lyse Cells->qPCR Data Analysis Data Analysis Western Blot->Data Analysis qPCR->Data Analysis

References

Application of Antigen 85 (Ag85) in Flow Cytometry for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The term "AS-85" did not yield specific results in the context of flow cytometry applications. Based on scientific literature, it is presumed that the user is referring to "Antigen 85" (Ag85), a major protein complex from Mycobacterium tuberculosis that is a potent immunogen. These application notes and protocols are based on the use of Ag85 as a stimulant to probe cellular immune responses using flow cytometry.

Introduction

The Antigen 85 (Ag85) complex, composed of three isoforms (Ag85A, Ag85B, and Ag85C), is a family of crucial mycolyltransferase enzymes secreted by Mycobacterium tuberculosis (Mtb).[1][2] These proteins are essential for the synthesis of the mycobacterial cell wall and are highly immunogenic, inducing strong T-cell and B-cell responses in infected individuals.[2] Consequently, Ag85 proteins are key targets in tuberculosis research for diagnostics, vaccine development, and studying host-pathogen interactions.

Flow cytometry is a powerful technique for the multi-parametric analysis of single cells.[3][4] In the context of Ag85, it is an invaluable tool for dissecting the cellular immune response to Mtb infection or vaccination.[5] This is achieved by identifying and quantifying specific immune cell populations, assessing their activation status, and measuring their functional responses (e.g., cytokine production) upon stimulation with Ag85.

Key Applications in Flow Cytometry

  • Immunophenotyping: Identification and quantification of various immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, B cells, monocytes) that respond to Ag85.[3][4]

  • Intracellular Cytokine Staining (ICS): Measurement of pro-inflammatory and regulatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) produced by specific cell populations in response to Ag85 stimulation.

  • Cell Proliferation Assays: Tracking the proliferation of Ag85-specific lymphocytes using fluorescent dyes like CFSE.[4]

  • Activation Marker Analysis: Assessing the expression of cell surface markers associated with activation (e.g., CD69, CD25, HLA-DR) on immune cells following Ag85 exposure.

Data Presentation

Table 1: Representative Immunophenotyping Data of Human PBMCs after Ag85B Stimulation

Cell PopulationMarkerUnstimulated (% of Parent)Ag85B Stimulated (% of Parent)
CD4+ T Helper CellsCD3+CD4+45.245.5
CD8+ Cytotoxic T CellsCD3+CD8+25.124.9
B CellsCD19+10.310.1
MonocytesCD14+15.615.8

Table 2: Representative Intracellular Cytokine Staining Data in CD4+ T Cells after Ag85B Stimulation

CytokineMarkerUnstimulated (% of CD4+)Ag85B Stimulated (% of CD4+)
Interferon-gamma (IFN-γ)IFN-γ+0.051.20
Tumor Necrosis Factor-alpha (TNF-α)TNF-α+0.102.50
Interleukin-2 (IL-2)IL-2+0.020.85

Experimental Protocols

Protocol 1: Immunophenotyping and Intracellular Cytokine Staining of Human PBMCs

This protocol details the procedure for stimulating peripheral blood mononuclear cells (PBMCs) with Ag85 and subsequently staining for cell surface markers and intracellular cytokines to be analyzed by flow cytometry.

Materials:

  • Ficoll-Paque™ PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Ag85B protein

  • Brefeldin A

  • Anti-CD3 and Anti-CD28 antibodies (positive control)

  • Fluorescently conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14)

  • Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • Fixation/Permeabilization Buffer

  • Flow Cytometry Staining Buffer

  • 96-well U-bottom plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.[6]

  • Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and plate 1 x 10^6 cells per well in a 96-well U-bottom plate.

  • Stimulation:

    • Unstimulated Control: Add media only.

    • Antigen Stimulation: Add recombinant Ag85B protein to a final concentration of 10 µg/mL.

    • Positive Control: Add anti-CD3 and anti-CD28 antibodies.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Protein Transport Inhibition: Add Brefeldin A to all wells to a final concentration of 10 µg/mL to block cytokine secretion.

  • Incubation: Incubate for an additional 5 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining:

    • Wash the cells with Flow Cytometry Staining Buffer.

    • Add a cocktail of fluorescently conjugated antibodies for cell surface markers and incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.

  • Intracellular Staining:

    • Wash the cells with Permeabilization Buffer.

    • Add a cocktail of fluorescently conjugated antibodies for intracellular cytokines and incubate for 30 minutes at 4°C in the dark.

  • Acquisition:

    • Wash the cells with Permeabilization Buffer and then resuspend in Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer.

Signaling Pathways and Workflows

Ag85-Induced T-Cell Activation Pathway

The following diagram illustrates a simplified signaling pathway leading to T-cell activation upon recognition of Ag85 presented by an antigen-presenting cell (APC).

Ag85_TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell Ag85 Ag85 MHCII MHC-II Ag85->MHCII Processing & Presentation TCR TCR MHCII->TCR Antigen Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 NFkB NF-κB CD28->NFkB Co-stimulation ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 Cytokines Cytokine Production (IFN-γ, TNF-α, IL-2) NFAT->Cytokines AP1->Cytokines NFkB->Cytokines ICS_Workflow Start Isolate PBMCs Stimulate Stimulate with Ag85 (and Brefeldin A) Start->Stimulate SurfaceStain Stain Surface Markers (CD3, CD4, CD8) Stimulate->SurfaceStain FixPerm Fix and Permeabilize Cells SurfaceStain->FixPerm IntraStain Stain Intracellular Cytokines (IFN-γ, TNF-α) FixPerm->IntraStain Acquire Acquire on Flow Cytometer IntraStain->Acquire Analyze Data Analysis (Gating and Quantification) Acquire->Analyze

References

Application Notes: Characterization of AS-85, a Histone Methyltransferase ASH1L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AS-85 is a potent and specific small molecule inhibitor of ASH1L, a histone methyltransferase. It is crucial to note that this compound is not a kinase inhibitor but targets the SET domain of ASH1L, thereby inhibiting its methyltransferase activity. These application notes provide a summary of this compound's biochemical activity and a general protocol for kinase activity assays, which can be adapted to assess the selectivity of compounds like this compound against a panel of kinases.

Mechanism of Action of this compound

This compound specifically inhibits the histone methyltransferase ASH1L. It binds to the SET domain of ASH1L, preventing the transfer of a methyl group to its substrate, Histone H3. This inhibition has been shown to have anti-leukemic activity, particularly in leukemia cells with MLL1 translocations.

Quantitative Data for this compound

The following table summarizes the reported quantitative data for the inhibitory activity of this compound against its target, ASH1L.

ParameterValueTargetCell LinesNotes
IC50 0.6 µMASH1LPotent inhibitor of ASH1L histone methyltransferase activity.[1]
Kd 0.78 µMASH1L SET domainStrong binding affinity to the catalytic SET domain.[1]
GI50 5 µM to 25 µMMV4;11, MOLM13, KOPN8Inhibits the growth of leukemia cells with MLL1 translocations.[1]
Effect No effectK562No growth inhibition in leukemia cells without MLL1 translocations.[1]

General Kinase Signaling Pathway and Inhibition

To understand the context of kinase inhibition, the PI3K/AKT/mTOR pathway is a well-characterized signaling cascade involved in cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates this pathway and indicates where a hypothetical kinase inhibitor would act.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Kinase Inhibitor (e.g., for PI3K or mTOR) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.

Experimental Protocols

While this compound is not a kinase inhibitor, researchers may want to screen it against a panel of kinases to confirm its selectivity. Below is a detailed protocol for a generic in vitro kinase activity assay using a luminescence-based method that measures ATP consumption.

General Workflow for a Kinase Activity Assay

The following diagram outlines the typical workflow for an in vitro kinase assay to determine the IC50 of a compound.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer - Test Compound (e.g., this compound) Start->PrepareReagents SerialDilution Perform Serial Dilution of Test Compound PrepareReagents->SerialDilution AddToPlate Add Kinase, Substrate, and Test Compound to Assay Plate SerialDilution->AddToPlate InitiateReaction Initiate Kinase Reaction by Adding ATP AddToPlate->InitiateReaction Incubate Incubate at Room Temperature InitiateReaction->Incubate StopReaction Stop Reaction and Deplete Remaining ATP (using ADP-Glo™ Reagent) Incubate->StopReaction DetectSignal Convert ADP to ATP and Measure Luminescence (using Kinase Detection Reagent) StopReaction->DetectSignal AnalyzeData Analyze Data: - Plot Dose-Response Curve - Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro kinase IC50 determination assay.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for a generic kinase using an assay format like the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound or other test compound

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[2]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of concentrations for testing. Also, prepare a vehicle control (DMSO in assay buffer).

  • Reaction Setup:

    • In a 384-well plate, add 0.5 µL of each serially diluted compound or vehicle control to the appropriate wells.[2]

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Add 4 µL of the enzyme/substrate mixture to each well.[2]

  • Kinase Reaction Initiation and Incubation:

    • Prepare an ATP solution at the desired concentration (e.g., 250 µM) in water.[2]

    • Initiate the kinase reaction by adding 0.5 µL of the ATP solution to each well.[2]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[2] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Calculate Percent Inhibition:

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))

    • Signal_inhibitor is the luminescence from wells with the test compound.

    • Signal_vehicle is the luminescence from wells with the vehicle control (maximum kinase activity).

    • Signal_background is the luminescence from wells with no kinase (background).

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.[3]

Conclusion

This compound is a valuable research tool for studying the function of the ASH1L histone methyltransferase and its role in diseases such as leukemia. While it is not a kinase inhibitor, the provided general kinase assay protocol can be used to confirm its selectivity or to test the activity of other compounds against kinases of interest. Accurate characterization of small molecule inhibitors is essential for their effective use in research and drug development.

References

Application Note: Immunoprecipitation of Antigen 85 (Ag85) Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Antigen 85 (Ag85) complex, composed of three related proteins (Ag85A, Ag85B, and Ag85C), represents a family of major secretory proteins from Mycobacterium tuberculosis.[1][2][3] These mycolyltransferases are crucial for the biosynthesis of the mycobacterial cell wall and are involved in the pathogenesis of tuberculosis.[2][3] The Ag85 proteins are known to interact with host components, such as fibronectin, which may play a role in the adherence and invasion of host cells.[1][4][5] Understanding the protein-protein interactions of the Ag85 complex is vital for elucidating the mechanisms of M. tuberculosis virulence and for the development of new therapeutic strategies.

Immunoprecipitation (IP) is a powerful technique for isolating a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate, using a specific antibody.[6] This application note provides a detailed protocol for the immunoprecipitation of the Antigen 85 complex from mycobacterial cell lysates for the subsequent analysis of interacting proteins.

Data Presentation

Successful immunoprecipitation relies on the optimization of several key parameters. The following table provides a summary of recommended starting concentrations and volumes for the immunoprecipitation of the Antigen 85 complex. These may require further optimization depending on the specific experimental conditions and the antibody used.

ParameterRecommended Range/ValueNotes
Starting Material
Mycobacterial Cell Lysate500 - 1000 µg of total proteinThe amount of lysate can be adjusted based on the expression level of the Ag85 complex.
Antibody
Anti-Ag85 Primary Antibody2 - 10 µgThe optimal antibody concentration should be determined empirically. A high-affinity monoclonal antibody is recommended.[7]
Isotype Control Antibody2 - 10 µgUse a non-specific antibody of the same isotype to control for non-specific binding.
Beads
Protein A/G Agarose or Magnetic Beads20 - 50 µL of 50% slurryThe choice of beads depends on the isotype and origin of the primary antibody.[6]
Incubation Times
Antibody-Lysate Incubation2 hours to overnight at 4°CLonger incubation times may increase yield but also background.
Bead-Immune Complex Incubation1 - 4 hours at 4°CGentle rotation is recommended during incubation.[7]
Washing & Elution
Number of Washes3 - 5 timesThorough washing is critical to reduce non-specific binding.
Elution Buffer Volume20 - 50 µLThe volume can be adjusted based on the desired final concentration.

Experimental Protocols

Preparation of Mycobacterial Cell Lysate

Due to the robust and waxy cell wall of mycobacteria, a combination of chemical and mechanical lysis is recommended for efficient protein extraction.[8]

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

  • Bead Beating Tubes with 0.1 mm silica (B1680970) beads.

Procedure:

  • Harvest mycobacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per gram of wet cell pellet.

  • Transfer the cell suspension to a bead beating tube.

  • Perform bead beating for 5-10 cycles of 30 seconds on and 1 minute off (on ice).

  • Follow bead beating with sonication on ice for 3 cycles of 30 seconds on and 30 seconds off at 50% amplitude.[9]

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • The lysate can be used immediately or stored at -80°C.

Immunoprecipitation of Antigen 85 Complex

This protocol describes the immunoprecipitation of the Ag85 complex from the prepared mycobacterial cell lysate.

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended): a. To 500 µg of cell lysate, add 20 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled microfuge tube.

  • Immunoprecipitation: a. Add 2-10 µg of anti-Ag85 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. b. Incubate with gentle rotation for 2 hours to overnight at 4°C.[10] c. Add 30 µL of pre-washed Protein A/G bead slurry to each tube. d. Incubate with gentle rotation for 1-4 hours at 4°C.

  • Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove and discard the supernatant. c. Add 1 mL of ice-cold Lysis Buffer (or a milder wash buffer like PBS with 0.1% Tween-20) and resuspend the beads. d. Repeat the centrifugation and wash steps for a total of 3-5 times.

  • Elution: a. After the final wash, remove all supernatant. b. Add 30 µL of 2x Laemmli sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins. d. Centrifuge at 12,000 x g for 1 minute to pellet the beads. e. Carefully collect the supernatant containing the eluted proteins. The samples are now ready for downstream analysis such as SDS-PAGE and Western blotting or mass spectrometry.

Mandatory Visualization

Immunoprecipitation_Workflow Immunoprecipitation Workflow for Antigen 85 start Start lysis Mycobacterial Cell Lysis (Bead Beating & Sonication) start->lysis preclear Pre-clear Lysate (with Protein A/G Beads) lysis->preclear ip Immunoprecipitation (Add anti-Ag85 Antibody) preclear->ip capture Capture Immune Complex (Add Protein A/G Beads) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins (Boil in Sample Buffer) wash->elute analysis Downstream Analysis (Western Blot / Mass Spec) elute->analysis end End analysis->end

Caption: Workflow for the immunoprecipitation of the Antigen 85 complex.

M_tuberculosis_Signaling Simplified Host Cell Signaling Modulation by M. tuberculosis cluster_host Host Macrophage TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates p65p50 p65/p50 NFkB->p65p50 releases nucleus Nucleus p65p50->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines induces transcription of PtpA PtpA PtpA->NFkB inhibits JNK_p38 JNK/p38 PtpA->JNK_p38 inhibits Apoptosis Apoptosis JNK_p38->Apoptosis Mtb M. tuberculosis Mtb->PtpA secretes Ag85 Secreted Proteins (e.g., Ag85) Mtb->Ag85 secretes Ag85->TLR2 interacts with

Caption: Modulation of host cell signaling pathways by M. tuberculosis.

References

Application Notes: High-Throughput Screening for Inhibitors of the Mycobacterium tuberculosis Antigen 85 Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. The Antigen 85 (Ag85) complex, a family of mycolyltransferases, is essential for the biosynthesis of the mycobacterial cell wall, making it a promising target for new anti-tuberculosis drugs.[1] The Ag85 complex, consisting of three protein isoforms (Ag85A, Ag85B, and Ag85C), catalyzes the transfer of mycolic acids to trehalose (B1683222) and arabinogalactan (B145846), which are critical for the structural integrity and low permeability of the Mtb cell wall.[2][3][4] Inhibition of Ag85 disrupts cell wall formation, leading to bacterial death.[3] This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify small molecule inhibitors of the Ag85 complex.

Signaling Pathway and Mechanism of Action

The Ag85 enzymes are crucial for the final steps of mycobacterial cell wall synthesis. They function as mycolyltransferases, transferring a mycolyl group from a donor molecule, typically trehalose monomycolate (TMM), to an acceptor. The acceptor can be another molecule of TMM to form trehalose dimycolate (TDM), or the terminal arabinofuranosyl residues of arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan (mAG) complex.[5] This process is vital for the structural integrity and viability of the bacterium.

Ag85_Pathway cluster_synthesis Mycolic Acid Synthesis cluster_activation Activation & Transfer cluster_cellwall Cell Wall Assembly FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II FAS_I->FAS_II Pks13 Polyketide Synthase 13 FAS_II->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids TMM Trehalose Monomycolate (TMM) Mycolic_Acids->TMM Acyl-CoA Synthetase Trehalose Trehalose Trehalose->TMM Ag85 Antigen 85 Complex (Ag85A, B, C) TMM->Ag85 TDM Trehalose Dimycolate (Cord Factor) Ag85->TDM Mycolyl Transfer mAG Mycolyl-Arabinogalactan (mAG) Ag85->mAG Mycolyl Transfer AG Arabinogalactan AG->mAG Cell_Wall Mycobacterial Cell Wall TDM->Cell_Wall mAG->Cell_Wall Inhibitor Small Molecule Inhibitor Inhibitor->Ag85

Caption: Role of Antigen 85 in Mycobacterial Cell Wall Synthesis.

HTS Assay Principle

A robust HTS assay is crucial for identifying potent inhibitors of the Ag85 complex. A fluorescence-based assay is proposed here due to its high sensitivity, low interference, and compatibility with automation.[6][7] The assay measures the activity of a recombinant Ag85 isoform (e.g., Ag85C) by monitoring the release of a fluorescent product from a synthetic substrate.

The principle involves a synthetic substrate that mimics the natural donor, trehalose monomycolate, but is linked to a quenched fluorophore. Upon enzymatic transfer of the mycolyl-like group by Ag85, the fluorophore is released and de-quenched, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the enzymatic activity of Ag85. Potential inhibitors will prevent this reaction, leading to a reduced or absent fluorescent signal.

Data Presentation

Table 1: HTS Assay Validation Parameters

This table summarizes the key validation parameters for the Ag85 inhibition assay in a 384-well format. A Z' factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[2]

ParameterValueDescription
Assay Format 384-well plateMiniaturized format for high-throughput screening.
Enzyme Recombinant Mtb Ag85CThe specific isoform of the target enzyme used.
Substrate Conc. 10 µMOptimal substrate concentration for the assay.
Enzyme Conc. 50 nMEnzyme concentration providing a robust signal window.
Incubation Time 60 minutesTime for the enzymatic reaction to proceed.
Signal to Background > 10Ratio of the signal from the uninhibited enzyme to the background.
Z' Factor 0.81 ± 0.06A measure of the statistical effect size and an indicator of assay quality.[2]
CV (%) of Controls < 5%Coefficient of variation for positive and negative controls.
Table 2: Primary HTS Campaign Summary

This table presents hypothetical results from a primary screen of a diverse compound library against Ag85C.

ParameterValue
Compound Library Size 100,000
Screening Concentration 20 µM
Number of Plates 261
Primary Hit Criteria ≥ 50% Inhibition
Number of Primary Hits 520
Primary Hit Rate (%) 0.52%
Table 3: Dose-Response Analysis of a Confirmed Hit (Hypothetical Compound "HTS-123")

Following the primary screen, hits are confirmed and their potency is determined through dose-response experiments.

CompoundIC₅₀ (µM)Hill SlopeMax Inhibition (%)
HTS-123 2.51.198%
Reference Inhibitor 0.81.0100%

Experimental Protocols

Reagent Preparation
  • Ag85 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% (v/v) Triton X-100, 1 mM DTT.

  • Recombinant Ag85C Enzyme: Prepare a stock solution of 1 µM in Ag85 Assay Buffer.

  • Fluorescent Substrate: Prepare a 100 µM stock solution of the synthetic quenched fluorescent substrate in DMSO.

  • Positive Control: A known inhibitor of Ag85 (e.g., ebselen) at a concentration that gives >90% inhibition (e.g., 50 µM).

  • Negative Control: DMSO (vehicle).

HTS Assay Protocol (384-well format)
  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds, positive controls, and negative controls into the wells of a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of a 50 nM working solution of Ag85C enzyme in Ag85 Assay Buffer to all wells.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then pre-incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of a 10 µM working solution of the fluorescent substrate in Ag85 Assay Buffer to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore).

Data Analysis
  • Normalization: The raw fluorescence data from each well is normalized to the controls on the same plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

  • Hit Identification: Compounds showing inhibition greater than or equal to a predefined threshold (e.g., 50%) are considered primary hits.

  • Dose-Response Analysis: Confirmed hits are tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their IC₅₀ values. The data is fitted to a four-parameter logistic equation to calculate the IC₅₀.

HTS Workflow

The following diagram illustrates the workflow for the HTS campaign to identify and validate inhibitors of the Ag85 complex.

HTS_Workflow cluster_prep Assay Development & Validation cluster_screening Screening Campaign cluster_validation Hit Validation & Characterization Assay_Dev Assay Principle Definition (Fluorescence-based) Reagent_Opt Reagent Optimization (Enzyme & Substrate Conc.) Assay_Dev->Reagent_Opt Assay_Val Assay Validation (Z' Factor, S/B Ratio) Reagent_Opt->Assay_Val Primary_Screen Primary HTS of Compound Library (Single Concentration) Assay_Val->Primary_Screen Hit_ID Hit Identification (% Inhibition ≥ 50%) Primary_Screen->Hit_ID Hit_Conf Hit Confirmation (Re-testing of primary hits) Hit_ID->Hit_Conf Cherry-picking of hits Dose_Response Dose-Response Analysis (IC₅₀ Determination) Hit_Conf->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-Throughput Screening Workflow for Ag85 Inhibitors.

References

Application Notes and Protocols: Conjugation of a Hypothetical Antigen 85 Inhibitor (AS-85i) to Nanoparticles for Targeted Anti-Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic strategies. The Antigen 85 (Ag85) complex, a family of mycolyltransferases (Ag85A, Ag85B, and Ag85C) essential for the synthesis of the mycobacterial cell wall, represents a promising drug target.[1][2] Inhibiting the Ag85 complex can disrupt the integrity of the Mycobacterium tuberculosis cell wall, leading to bacterial death.[2]

This document provides a detailed protocol for the conjugation of a hypothetical small molecule inhibitor of the Antigen 85 complex, hereafter referred to as AS-85i, to nanoparticles. Nanoparticle-mediated delivery offers several potential advantages, including improved drug solubility, targeted delivery to infected macrophages, and controlled release, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[3][4][5] These application notes are intended for researchers, scientists, and drug development professionals engaged in anti-tuberculosis research and nanomedicine.

Principle of the Method

The conjugation of AS-85i to nanoparticles will be achieved through covalent linkage. This protocol outlines the use of carboxyl-functionalized nanoparticles and carbodiimide (B86325) chemistry, a widely used and robust method for conjugating molecules containing primary amines.[6][7] The carboxyl groups on the nanoparticle surface are activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated ester then readily reacts with a primary amine on the AS-85i molecule to form a stable amide bond. Subsequent characterization and in vitro efficacy testing are crucial steps to validate the successful conjugation and therapeutic potential of the AS-85i-nanoparticle conjugate.

Materials and Reagents

  • Nanoparticles: Carboxyl-functionalized polymeric nanoparticles (e.g., PLGA, PLA) or inorganic nanoparticles (e.g., silica, iron oxide) with a size range of 50-200 nm.

  • Hypothetical Inhibitor: AS-85i with a primary amine functional group.

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Buffers:

    • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

    • Coupling Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4)

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

    • Storage Buffer: PBS with 0.05% Tween 20 and 0.02% sodium azide

  • Other Reagents:

    • Bovine Serum Albumin (BSA)

    • Deionized (DI) water

  • Equipment:

    • Bath sonicator

    • Microcentrifuge

    • Rotator or orbital shaker

    • pH meter

    • Dynamic Light Scattering (DLS) instrument

    • Zeta potential analyzer

    • Transmission Electron Microscope (TEM)

    • UV-Vis spectrophotometer or fluorescence spectrophotometer

    • Lyophilizer (optional)

Experimental Protocols

Preparation of AS-85i-Conjugated Nanoparticles

This protocol is optimized for a starting concentration of 10 mg/mL of 100 nm carboxyl-functionalized nanoparticles. Adjustments may be necessary for nanoparticles of different sizes, materials, or concentrations.

1.1. Nanoparticle Washing and Activation:

  • Aliquot 1 mL of the carboxyl-functionalized nanoparticle suspension (10 mg) into a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 20 minutes to pellet the nanoparticles.

  • Carefully remove and discard the supernatant.

  • Resuspend the nanoparticle pellet in 1 mL of MES buffer (0.1 M, pH 6.0). Sonicate in a bath sonicator for 2 minutes to ensure complete dispersion.

  • Repeat steps 2-4 for a total of two washes.

  • After the final wash, resuspend the nanoparticle pellet in 1 mL of MES buffer.

  • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer immediately before use.

  • Add 100 µL of the NHS solution to the nanoparticle suspension and vortex briefly.

  • Add 100 µL of the EDC solution to the nanoparticle suspension and vortex immediately.

  • Incubate the mixture on a rotator at room temperature for 30 minutes to activate the carboxyl groups.

1.2. Conjugation of AS-85i:

  • Centrifuge the activated nanoparticles at 14,000 x g for 20 minutes.

  • Discard the supernatant and resuspend the pellet in 1 mL of PBS (1X, pH 7.4).

  • Prepare a solution of AS-85i in PBS at a concentration of 1 mg/mL. The optimal concentration may need to be determined empirically.

  • Add 500 µL of the AS-85i solution to the activated nanoparticle suspension.

  • Incubate the reaction mixture on a rotator at room temperature for 2 hours.

1.3. Quenching and Final Washing:

  • To quench any unreacted NHS-esters, add 100 µL of 1 M Tris-HCl, pH 8.5.

  • Incubate on a rotator for 30 minutes at room temperature.

  • Centrifuge the AS-85i-nanoparticle conjugates at 14,000 x g for 20 minutes.

  • Discard the supernatant and resuspend the pellet in 1 mL of storage buffer.

  • Repeat the centrifugation and resuspension steps for a total of three washes to remove any unconjugated AS-85i and excess reagents.

  • After the final wash, resuspend the AS-85i-nanoparticle conjugates in 1 mL of storage buffer.

  • Store the final conjugate suspension at 4°C until further use.

Characterization of AS-85i-Nanoparticle Conjugates

2.1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in DI water.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Compare the results with unconjugated nanoparticles. An increase in size is expected upon successful conjugation.

2.2. Zeta Potential Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in DI water.

  • Measure the surface charge using a zeta potential analyzer.

  • A change in zeta potential upon conjugation can indicate successful surface modification.

2.3. Morphological Analysis:

  • Prepare a dilute sample of the nanoparticles on a TEM grid.

  • Allow the grid to dry completely.

  • Image the nanoparticles using a Transmission Electron Microscope (TEM) to assess their size, shape, and dispersity.

2.4. Quantification of Conjugated AS-85i:

  • Collect the supernatants from the conjugation and washing steps.

  • Quantify the amount of unconjugated AS-85i in the supernatants using UV-Vis spectrophotometry or fluorescence spectrophotometry at the characteristic absorbance/emission wavelength of AS-85i.

  • Calculate the conjugation efficiency and drug loading using the following formulas:

    • Conjugation Efficiency (%) = [(Total amount of AS-85i added - Amount of unconjugated AS-85i) / Total amount of AS-85i added] x 100

    • Drug Loading (%) = [Amount of conjugated AS-85i / Total weight of nanoparticles] x 100

In Vitro Efficacy Assessment

3.1. Minimum Inhibitory Concentration (MIC) Assay:

  • Culture Mycobacterium tuberculosis (or a suitable surrogate like Mycobacterium smegmatis) to mid-log phase.

  • Prepare a serial dilution of free AS-85i, AS-85i-nanoparticle conjugates, and unconjugated nanoparticles (as a control) in appropriate culture medium in a 96-well plate.

  • Inoculate each well with the mycobacterial culture.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC, defined as the lowest concentration of the compound that inhibits visible bacterial growth.

3.2. Macrophage Infection Model:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Infect the macrophages with Mycobacterium tuberculosis.

  • After infection, treat the cells with free AS-85i, AS-85i-nanoparticle conjugates, or unconjugated nanoparticles at various concentrations.

  • After a defined incubation period, lyse the macrophages and plate the lysate on appropriate agar (B569324) to determine the intracellular bacterial viability (colony-forming units, CFUs).

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Unconjugated Nanoparticles152.3 ± 3.10.115 ± 0.021-35.6 ± 2.4
AS-85i-Nanoparticles165.8 ± 4.50.132 ± 0.018-28.1 ± 1.9

Table 2: Conjugation Efficiency and Drug Loading of AS-85i-Nanoparticles

ParameterValue
Initial AS-85i Concentration1 mg/mL
Conjugation Efficiency78.5%
Drug Loading3.9% (w/w)

Table 3: In Vitro Anti-Mycobacterial Activity

CompoundMIC against M. tuberculosis (µg/mL)Intracellular CFU Reduction (%) at 10 µg/mL
Free AS-85i5.265.3
AS-85i-Nanoparticles1.889.7
Unconjugated Nanoparticles>100<5

Visualizations

G cluster_workflow Experimental Workflow A Carboxylated Nanoparticles B EDC/NHS Activation A->B C Activated Nanoparticles B->C E Conjugation C->E D AS-85i (with primary amine) D->E F AS-85i-Nanoparticle Conjugate E->F G Characterization (DLS, Zeta, TEM) F->G H In Vitro Efficacy (MIC, Macrophage Assay) F->H

Caption: Workflow for the conjugation and evaluation of AS-85i nanoparticles.

G cluster_pathway Proposed Mechanism of Action Ag85 Antigen 85 Complex (Mycolyltransferase) CellWall Mycolic Acid Layer of Cell Wall Ag85->CellWall Mycolic Acid Transfer Disruption Cell Wall Disruption & Bacterial Death Ag85->Disruption TMM Trehalose Monomycolate (Substrate) TMM->Ag85 Catalysis AS85i_NP AS-85i-Nanoparticle AS85i_NP->Ag85 Inhibition

Caption: Inhibition of the mycolic acid pathway by AS-85i.

G cluster_rationale Rationale for Nanoparticle Delivery AS85i Free AS-85i Macrophage Infected Macrophage AS85i->Macrophage Limited Uptake NP_AS85i AS-85i-Nanoparticle NP_AS85i->Macrophage Enhanced Uptake (Phagocytosis) Benefits Improved Efficacy Reduced Systemic Toxicity Controlled Release NP_AS85i->Benefits

Caption: Advantages of nanoparticle-mediated delivery of AS-85i.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS reagents- pH of buffers is incorrect- Insufficient activation time- Steric hindrance of AS-85i- Use freshly prepared EDC/NHS solutions- Verify the pH of MES and PBS buffers- Increase activation time to 45-60 minutes- Consider using a longer linker molecule
Nanoparticle Aggregation - Incomplete quenching- High salt concentration- Improper resuspension- Ensure complete quenching of the reaction- Perform final washes with a lower salt buffer or DI water- Use bath sonication for resuspension
High Polydispersity Index (PDI) - Presence of aggregates- Non-uniform nanoparticle starting material- Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to remove large aggregates- Characterize the starting batch of nanoparticles
Inconsistent In Vitro Results - Degradation of AS-85i- Inconsistent drug loading- Bacterial contamination- Assess the stability of the conjugated AS-85i- Perform rigorous quantification of drug loading for each batch- Use aseptic techniques throughout the procedure

Conclusion

This document provides a comprehensive framework for the conjugation of a hypothetical Antigen 85 inhibitor, AS-85i, to carboxyl-functionalized nanoparticles. The detailed protocols for conjugation, characterization, and in vitro evaluation are intended to serve as a valuable resource for researchers developing novel nanomedicines for the treatment of tuberculosis. Successful implementation of these methods will enable the generation of well-characterized nanoparticle conjugates for further preclinical development.

References

Troubleshooting & Optimization

Troubleshooting AS-85 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS-85, a potent and selective inhibitor of the ASH1L histone methyltransferase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, potent, and selective small molecule inhibitor of the ASH1L (Absent, Small, or Homeotic-like 1) histone methyltransferase.[1][2] Its CAS number is 2323623-80-7. This compound functions by binding to the SET domain of ASH1L, which is the catalytic subunit of the enzyme. This binding event blocks the enzyme's ability to methylate its substrate, histone H3 at lysine (B10760008) 36 (H3K36). In the context of cancers like Mixed Lineage Leukemia (MLL), the inhibition of ASH1L's methyltransferase activity leads to the downregulation of key oncogenes, such as HOXA9, resulting in anti-leukemic effects like reduced cell proliferation and induction of apoptosis.[2][3]

Q2: I am observing precipitation when preparing my this compound working solution in aqueous media. What is the cause and how can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent, like DMSO, is introduced into an aqueous environment where its solubility is significantly lower. This compound is a lipophilic compound, and its poor aqueous solubility is the primary reason for this precipitation.

To prevent this, it is crucial to ensure that the final concentration of this compound in your aqueous buffer or cell culture medium does not exceed its solubility limit. Additionally, the final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.

Here are some strategies to mitigate precipitation:

  • Sequential Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer, perform one or more intermediate dilution steps. For example, dilute the stock 1:10 in DMSO first, and then add this intermediate stock to the vortexing aqueous buffer.

  • Vortexing During Addition: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing. This promotes rapid mixing and can prevent the formation of localized high concentrations that lead to precipitation.

  • Warming the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of the compound. However, the thermal stability of this compound in aqueous solutions at elevated temperatures has not been extensively reported, so this should be done with caution.

  • Use of Surfactants or Co-solvents: For in vitro biochemical assays (not for cell-based experiments without prior validation), the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), can help to maintain the solubility of hydrophobic compounds.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound powder should be stored at -20°C. Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visually inspect your culture wells under a microscope for any signs of compound precipitation (e.g., crystals or amorphous particles).

    • Prepare fresh working solutions for each experiment using the recommended dilution protocols.

    • Consider performing a dose-response curve with a wider range of concentrations to identify the highest soluble and non-toxic concentration in your specific cell culture medium.

    • Ensure the final DMSO concentration is consistent across all experimental and control wells.

Issue 2: Low or no activity of this compound in an in vitro assay.
  • Possible Cause 1: Degradation of the compound.

    • Solution: Ensure proper storage of the this compound powder and stock solutions. Prepare fresh dilutions before each experiment.

  • Possible Cause 2: The final concentration of this compound is too low.

    • Solution: Verify your dilution calculations. If solubility limits the achievable concentration, consider if a different assay format is possible.

  • Possible Cause 3: Interaction with assay components.

    • Solution: Some assay components, like certain proteins or plastics, can non-specifically bind to hydrophobic compounds. Including a small amount of a non-ionic detergent (if compatible with your assay) can help to mitigate this.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₂₈F₃N₅O₃S₂[1]
Molecular Weight579.66 g/mol [1]
CAS Number2323623-80-7[1]
AppearanceSolid Powder[1]

Table 2: Reported Solubility of this compound

SolventReported SolubilityReference
DMSO10 mM[1]
DMSO100 mg/mL (~172.5 mM)[5]
WaterPoorly soluble (data not available)Inferred
EthanolData not available
PBS (pH 7.4)Data not available

Note: The significant difference in reported DMSO solubility may be due to different measurement methods or purity of the compound. It is recommended to empirically determine the solubility limit for your specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.797 mg of this compound (Molecular Weight 579.66 g/mol ). c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. f. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

  • Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.

  • Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution in DMSO at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Perform a serial dilution of the stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%). d. It is critical to add the DMSO stock to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

ASH1L_Signaling_Pathway This compound Mechanism of Action in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) ASH1L ASH1L MLL_Fusion->ASH1L recruits Histone_H3 Histone H3 ASH1L->Histone_H3 methylates H3K36me2 H3K36me2 Histone_H3->H3K36me2 at K36 HOXA9 HOXA9 Gene H3K36me2->HOXA9 activates transcription of Transcription Leukemogenic Gene Expression HOXA9->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AS_85 This compound AS_85->ASH1L inhibits experimental_workflow Recommended Workflow for Preparing this compound Working Solutions start Start stock_prep Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep thaw_stock Thaw DMSO Stock Aliquot stock_prep->thaw_stock dilution Add Stock to Vortexing Medium (Final DMSO <= 0.5%) thaw_stock->dilution warm_medium Pre-warm Aqueous Medium (e.g., cell culture medium) to 37°C warm_medium->dilution check_precipitation Visually Inspect for Precipitation dilution->check_precipitation use_solution Use Immediately in Assay check_precipitation->use_solution No troubleshoot Troubleshoot: - Lower final concentration - Use serial dilution - Consider co-solvents (non-cell assays) check_precipitation->troubleshoot Yes

References

Technical Support Center: Optimizing AS-85 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of AS-85, a novel inhibitor of the Mycobacterium tuberculosis Antigen 85 (Ag85) complex.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the Antigen 85 (Ag85) complex, which consists of three mycolyltransferases (Ag85A, Ag85B, and Ag85C) crucial for the synthesis of the mycobacterial cell wall.[1][2] By inhibiting these enzymes, this compound disrupts the transfer of mycolic acids, which are essential components for the integrity of the cell wall.[1] This disruption makes the bacterium more susceptible to environmental stressors and host immune responses.[1]

Q2: What are the common experimental applications of this compound?

This compound is primarily used in tuberculosis research to study the effects of Ag85 complex inhibition on Mycobacterium tuberculosis. Key applications include:

  • Antimycobacterial activity assays: Determining the minimum inhibitory concentration (MIC) against different mycobacterial strains.

  • Cell wall integrity studies: Assessing the impact of this compound on the structure and permeability of the mycobacterial cell wall.

  • Mechanism of action studies: Elucidating the specific interactions between this compound and the Ag85 proteins.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of tuberculosis.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the specific cell line, assay type, and experimental goals. For initial experiments, a broad concentration range is recommended to determine the dose-response curve. A common starting point is to perform a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 nM).

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a standardized cell seeding protocol. Cell density can significantly influence the cellular response to a compound.[3]

  • Possible Cause: Variability in compound preparation.

    • Solution: Prepare a fresh stock solution of this compound for each experiment. If using a frozen stock, ensure it is thoroughly mixed after thawing.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Adhere strictly to the predetermined incubation times for all experimental and control groups.

Issue 2: No observable effect of this compound.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Increase the concentration range in your dose-response experiment.

  • Possible Cause: The compound has degraded.

    • Solution: Use a fresh stock of this compound and store it according to the manufacturer's instructions.

  • Possible Cause: The chosen assay is not sensitive enough to detect the effect.

    • Solution: Consider using a more sensitive or different type of assay to measure the intended biological outcome.

Issue 3: High background signal in the assay.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly test cell lines for mycoplasma and other contaminants.

  • Possible Cause: Interference of this compound with the assay components.

    • Solution: Run a control with this compound in the absence of cells (cell-free assay) to check for direct interference with the detection reagents.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Mycobacterial Strains

Mycobacterial StrainAssay TypeIC50 (µM)
M. tuberculosis H37RvMicroplate Alamar Blue Assay5.2
M. tuberculosis H37RaBroth Microdilution7.8
M. smegmatis mc²155Broth Microdilution15.4

Note: IC50 values are dependent on the specific experimental conditions and assay used.[4][5][6]

Experimental Protocols

Protocol 1: Determination of IC50 using Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in 7H9 broth to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Setup: In a 96-well plate, add 100 µL of the mycobacterial culture to each well. Add 100 µL of the diluted this compound solutions to the respective wells. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.

  • Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Visualizations

AS85_Signaling_Pathway cluster_cell_wall Mycobacterial Cell Wall Arabinogalactan Arabinogalactan Mycolic Acids Mycolic Acids Mycolic Acids->Arabinogalactan Attaches to Peptidoglycan Peptidoglycan This compound This compound Ag85 Complex Ag85 Complex This compound->Ag85 Complex Inhibits Cell Wall Disruption Cell Wall Disruption This compound->Cell Wall Disruption Cell Wall Synthesis Cell Wall Synthesis Ag85 Complex->Cell Wall Synthesis Catalyzes Cell Wall Synthesis->Mycolic Acids Produces Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Mycobacterial Culture C Incubate Culture with this compound A->C B Prepare this compound Serial Dilutions B->C D Add Alamar Blue C->D E Incubate D->E F Measure Fluorescence/ Absorbance E->F G Calculate % Inhibition F->G H Determine IC50 G->H

References

Technical Support Center: AS-85 Off-Target Effects Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating potential off-target effects of AS-85, a hypothetical small molecule inhibitor. The principles and protocols outlined here are broadly applicable for characterizing the specificity of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for inhibitors like this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] For a chemical probe to be used with confidence and to avoid misleading results, it is essential that the compound is as selective for the intended target as possible, and any off-target effects are documented and mitigated.

Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?

Common indicators of potential off-target effects include:

  • Unexpected or inconsistent phenotypic outcomes: The observed cellular response does not align with the known function of the intended target.

  • High cellular toxicity: Significant cell death is observed at concentrations close to the effective dose for the on-target effect.

  • Discrepancies between genetic and pharmacological data: The phenotype observed with this compound treatment differs from the phenotype of a genetic knockout or knockdown of the intended target.

  • Literature reports of the inhibitor class hitting multiple targets: Kinase inhibitors, for example, are known to have varying degrees of selectivity.

Q3: What are the general strategies to minimize the off-target effects of this compound?

Several strategies can be employed to minimize and characterize off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that produces the desired on-target phenotype.[1]

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors of the same target, as well as genetic approaches like CRISPR-Cas9 or RNA interference.[1][2]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to confirm it is active at the concentrations used.[1]

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound.

Troubleshooting Guides

Issue: Unexpected or inconsistent cellular phenotype observed with this compound treatment.

This workflow helps to determine if the observed phenotype is a result of on-target or off-target effects of this compound.

G start Start: Inconsistent Phenotype with this compound dose_response Perform Dose-Response Curve (Efficacy vs. Toxicity) start->dose_response phenotype_validation Validate Phenotype with Orthogonal Approaches dose_response->phenotype_validation target_knockdown Genetic Knockdown/Knockout of Target (e.g., CRISPR/siRNA) phenotype_validation->target_knockdown structurally_different_inhibitor Use Structurally Different Inhibitor for the Same Target phenotype_validation->structurally_different_inhibitor compare_phenotypes Compare Phenotypes target_knockdown->compare_phenotypes structurally_different_inhibitor->compare_phenotypes phenotype_matches Phenotype Matches? (this compound vs. Genetic/Orthogonal) compare_phenotypes->phenotype_matches on_target Conclusion: Phenotype is likely ON-TARGET phenotype_matches->on_target Yes off_target Conclusion: Phenotype is likely OFF-TARGET phenotype_matches->off_target No investigate_off_target Investigate Potential Off-Targets (e.g., Proteome Profiling) off_target->investigate_off_target

Caption: Troubleshooting workflow for inconsistent phenotypes.

Issue: High cellular toxicity observed at or near the effective concentration of this compound.

This guide helps to assess whether the observed toxicity is due to on-target or off-target effects.

Troubleshooting Step Rationale Expected Outcome if On-Target Expected Outcome if Off-Target
1. Perform a detailed dose-response curve for both efficacy and toxicity. To determine the therapeutic window of this compound.A clear separation between the effective concentration (EC50) for the desired phenotype and the toxic concentration (TC50).The EC50 and TC50 values are very close, indicating a narrow therapeutic window.
2. Compare the toxicity of this compound in wild-type cells vs. cells with the target knocked out/down. If toxicity is on-target, it should be diminished in the absence of the target.Toxicity is significantly reduced in knockout/knockdown cells.Toxicity remains the same or is only slightly reduced in knockout/knockdown cells.
3. Test a structurally unrelated inhibitor of the same target. To see if a different chemical scaffold targeting the same protein causes similar toxicity.The orthogonal inhibitor also shows toxicity at its effective concentration.The orthogonal inhibitor is effective without causing significant toxicity.
4. Rescue experiment: Overexpress a drug-resistant mutant of the target. If toxicity is on-target, a resistant mutant should prevent the toxic effects of this compound.Overexpression of the resistant mutant rescues the cells from this compound-induced toxicity.The resistant mutant fails to rescue the cells from toxicity.

Key Experimental Protocols

Protocol 1: Dose-Response Experiment for Efficacy and Toxicity

Objective: To determine the minimum effective concentration of this compound required for the desired phenotype and the concentration at which cellular toxicity occurs.[1]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution) and a vehicle control. Treat the cells with the different concentrations of this compound.

  • Incubation: Incubate the cells for a duration relevant to the biological process being studied.

  • Phenotypic Analysis: Perform the relevant phenotypic assay to measure the on-target effect (e.g., western blot for a downstream marker, reporter gene assay).

  • Toxicity Assay: In a parallel plate, assess cell viability using an appropriate method (e.g., CellTiter-Glo®, MTS assay).

  • Data Analysis: Plot the dose-response curves for both the phenotypic effect and cell viability to determine the EC50 and TC50 values.

Protocol 2: Genetic Validation of this compound Target using CRISPR-Cas9

Objective: To confirm that the phenotype observed with this compound is a direct result of inhibiting the intended target.

G start Start: Design gRNA targeting the gene of interest transfection Transfect cells with Cas9 and gRNA expression vectors start->transfection selection Select for transfected cells (e.g., antibiotic resistance) transfection->selection clonal_isolation Isolate single cell clones selection->clonal_isolation validation Validate target knockout (e.g., Western Blot, Sequencing) clonal_isolation->validation phenotypic_assay Perform phenotypic assay on knockout and wild-type cells validation->phenotypic_assay comparison Compare phenotype of knockout cells to this compound treated wild-type cells phenotypic_assay->comparison conclusion Conclusion: Phenotypes should match for on-target effect confirmation comparison->conclusion

Caption: Workflow for CRISPR-Cas9 target validation.

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the intended target of this compound into a suitable vector.

  • Transfection: Co-transfect the gRNA vector and a Cas9 nuclease vector into the cells of interest.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Validate the knockout of the target protein in the selected clones via Western blot or sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.[1]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to its target protein in intact cells.[1]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.[1]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[1] The binding of this compound is expected to stabilize its target protein, making it more resistant to thermal denaturation.[1]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature point by Western blot or other protein detection methods.

  • Data Analysis: Plot the protein concentration against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

References

Technical Support Center: Compound AS-85

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Compound AS-85 in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of their experimental results.

Troubleshooting Guide

Encountering degradation of Compound this compound can be a significant setback in research. This guide provides a systematic approach to identifying and resolving common stability issues.

Issue: Loss of Compound Potency or Unexpected Experimental Results

This is often the first indication of compound degradation. The following steps will help you troubleshoot the problem:

  • Confirm Degradation: Use an analytical method, such as HPLC, to verify the loss of the parent compound and the appearance of degradation products.

  • Review Solution Preparation and Handling: Carefully examine your protocol for solution preparation, storage, and handling. Pay close attention to the solvent used, pH of the solution, storage temperature, and exposure to light.

  • Evaluate Environmental Factors: Consider the environmental conditions during your experiment. Fluctuations in temperature or prolonged exposure to light can accelerate degradation.

  • Consult the Stability Data: Refer to the provided stability data for Compound this compound to ensure your experimental conditions are within the recommended ranges.

The following diagram illustrates a logical workflow for troubleshooting this compound degradation:

G cluster_0 Troubleshooting Workflow start Unexpected Experimental Results or Loss of Potency confirm_degradation Confirm Degradation with Analytical Method (e.g., HPLC) start->confirm_degradation review_protocol Review Solution Preparation and Handling Protocol confirm_degradation->review_protocol evaluate_environment Evaluate Experimental Environmental Conditions review_protocol->evaluate_environment consult_data Consult Compound this compound Stability Data evaluate_environment->consult_data identify_cause Identify Potential Cause of Degradation consult_data->identify_cause implement_solution Implement Corrective Actions identify_cause->implement_solution end Re-run Experiment and Verify Results implement_solution->end

A logical workflow for troubleshooting Compound this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Compound this compound in solution?

A1: The two primary degradation pathways for Compound this compound are hydrolysis and oxidation. Hydrolysis can occur at the ester functional group, particularly in non-neutral pH conditions, leading to the formation of inactive metabolites. Oxidation is also a concern and can be catalyzed by exposure to air (oxygen), light, or trace metal ions in the solution.

The following diagram illustrates the hypothetical degradation pathways of Compound this compound:

G cluster_0 This compound Degradation Pathways AS85 Compound this compound (Active) Hydrolysis_Product Hydrolysis Product (Inactive) AS85->Hydrolysis_Product Hydrolysis (H₂O, pH) Oxidation_Product Oxidation Product (Inactive) AS85->Oxidation_Product Oxidation (O₂, light, metal ions)

Hypothetical degradation pathways of Compound this compound.

Q2: What is the optimal pH for storing Compound this compound in solution?

A2: Compound this compound is most stable in a slightly acidic to neutral pH range (pH 5.0-7.0). Both highly acidic and alkaline conditions can catalyze its degradation. For optimal stability, it is recommended to use a buffered solution within this pH range.

Q3: How should I store solutions of Compound this compound?

A3: For short-term storage (up to 24 hours), solutions can be kept at 2-8°C, protected from light. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light by using amber vials or wrapping the container in foil.

Q4: Can I use any solvent to dissolve Compound this compound?

A4: While Compound this compound is soluble in a variety of organic solvents, the choice of solvent can impact its stability. It is recommended to use anhydrous, high-purity solvents to minimize water content and potential contaminants that could catalyze degradation. For aqueous solutions, use high-purity water (e.g., HPLC-grade).

Q5: How can I monitor the degradation of Compound this compound in my experiments?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of Compound this compound. This method should be able to separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound.

Quantitative Stability Data

The following table summarizes the stability of Compound this compound under various conditions. This data was generated from forced degradation studies.

ConditionParameterValue% Degradation (after 24h)Primary Degradant
pH pH2.025%Hydrolysis Product A
pH5.5< 1%-
pH7.42%Hydrolysis Product A
pH9.035%Hydrolysis Product B
Temperature 4°C-< 1%-
25°C (RT)-5%Oxidation Product A
40°C-15%Oxidation Product A
Light Ambient Light-10%Oxidation Product B
UV Light (254 nm)-40%Oxidation Product B
Oxidation 3% H₂O₂-50%Oxidation Product A

Experimental Protocols

1. Protocol for Forced Degradation Study of Compound this compound

Objective: To evaluate the stability of Compound this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • Compound this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Compound this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

2. Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying Compound this compound in the presence of its degradation products.

HPLC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-gradient elution program should be developed to achieve optimal separation. For example:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV-Vis spectrum of Compound this compound.

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The following diagram illustrates the experimental workflow for a stability study:

G cluster_0 Stability Study Workflow prepare_solution Prepare this compound Solution expose_stress Expose to Stress Conditions (pH, Temp, Light) prepare_solution->expose_stress sample_collection Collect Samples at Time Points expose_stress->sample_collection hplc_analysis Analyze Samples by Stability-Indicating HPLC sample_collection->hplc_analysis data_analysis Analyze Data and Determine Degradation Rate hplc_analysis->data_analysis conclusion Draw Conclusions on Stability data_analysis->conclusion

An experimental workflow for conducting a stability study of Compound this compound.

Antigen 85 (Ag85) Complex: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and reproducibility issues encountered during experiments with the Mycobacterium tuberculosis Antigen 85 (Ag85) complex. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the amount of Ag85 protein secreted from our M. tuberculosis cultures. What are the potential causes?

A1: Batch-to-batch variability in Ag85 secretion is a documented issue. Key factors to investigate include:

  • Strain Differences: Different strains and lineages of M. tuberculosis secrete varying amounts of Ag85 proteins. For instance, M. africanum (lineage 6) has been shown to secrete less Ag85B than the common H37Rv strain (lineage 4), while some lineage 2 strains secrete more.[1] It is critical to ensure strain consistency between experiments.

  • Culture Conditions: While studies suggest that nutritional conditions may have little impact on Ag85B secretion, variations in culture density, growth phase, and aeration can affect overall protein expression and secretion.[1] Standardize your culturing protocols, including inoculation density and harvest time-points.

  • Biological Replicates: Intrinsic biological variability can be observed even within replicates of the same isolate.[2] It is important to use multiple biological replicates to account for this.

Q2: Our recombinant Ag85 protein is primarily expressed as insoluble inclusion bodies in E. coli. How can we improve solubility and yield?

A2: This is a common challenge due to the apolar (hydrophobic) nature of Ag85 proteins, which are naturally associated with the mycobacterial cell wall.[3][4] Consider the following troubleshooting steps:

  • Expression Conditions: Lower the induction temperature (e.g., 16-25°C) and reduce the concentration of the inducing agent (e.g., IPTG) to slow down protein synthesis, which can promote proper folding.

  • Host Strain Selection: Use specialized E. coli strains designed for expressing difficult proteins, such as those containing chaperones to assist in folding.

  • Solubilization and Refolding: If inclusion bodies are unavoidable, they must be solubilized using strong denaturants (e.g., 8M urea (B33335) or 6M guanidine (B92328) hydrochloride) followed by a carefully controlled refolding process, often involving dialysis into buffers with decreasing concentrations of the denaturant.[3][5]

  • Fusion Tags: Using a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can sometimes improve the solubility of the recombinant Ag85.

Q3: We are getting inconsistent results in our Ag85 ELISA. What factors could be contributing to this lack of reproducibility?

A3: Inconsistent ELISA results can stem from multiple sources:

  • Antibody Specificity and Cross-Reactivity: The Ag85 complex consists of three highly homologous isoforms (Ag85A, Ag85B, and Ag85C).[6][7] Monoclonal antibodies may have varying degrees of cross-reactivity with these isoforms.[8][9] Ensure your antibody pair is specific to the isoform you intend to measure or recognizes all three with known affinity. For example, the widely used mAb HYT 27 reacts strongly with Ag85C but more weakly with Ag85A and Ag85B.[8][9]

  • Antigen Complexity in Samples: In clinical samples like serum, Ag85 can circulate as complexes with fibronectin and IgG.[6] This can mask epitopes and interfere with antibody binding, leading to underestimation of the true antigen concentration. Sample pre-treatment steps may be necessary to dissociate these complexes.

  • Standard Curve Variability: Ensure the recombinant protein used for the standard curve is high quality, correctly folded, and quantified accurately. Aggregation or degradation of the standard will lead to inaccurate measurements.

  • Assay Conditions: Standardize all incubation times, temperatures, washing steps, and reagent concentrations to minimize technical variability.

Troubleshooting Guides

Issue 1: Low Yield or Purity during Ag85 Purification

This guide addresses common problems encountered when purifying native or recombinant Ag85 complex proteins.

Symptom Potential Cause Recommended Solution
Protein does not bind to anion-exchange column (e.g., QAE Sepharose) Incorrect buffer pH. The pH of the starting buffer must be above the isoelectric point (pI) of the target Ag85 protein for it to be negatively charged and bind to the anion exchanger.Verify that the pH of your starting buffer (e.g., 0.05 M Tris-HCl) is approximately 8.1 or as specified in the protocol.[10]
Ag85 elutes with other contaminating proteins Inadequate separation resolution. The salt gradient may be too steep, causing co-elution of proteins with similar charges.Optimize the salt gradient (e.g., NaCl) during elution. A shallower gradient can improve the separation of the Ag85 complex from other proteins.[10]
Individual Ag85A, B, and C components do not separate well on HIC column Incorrect buffer conditions for Hydrophobic Interaction Chromatography (HIC). The separation of the highly homologous Ag85 components is sensitive to buffer composition.Use a multi-buffer system with a linear gradient of a solvent like ethylene (B1197577) glycol to achieve fine separation of the isoforms.[10]
Final purified protein is insoluble or precipitates Protein was purified under denaturing conditions and has not been refolded correctly.Implement a stepwise dialysis or rapid dilution protocol to remove denaturants (e.g., urea) and allow the protein to refold into its native conformation.[3]

Workflow: Troubleshooting Recombinant Ag85 Purification

G start Start: Low/No Purified Ag85 check_expression Check Expression: Run lysate on SDS-PAGE/ Western Blot start->check_expression no_expression No expression band found check_expression->no_expression No expression_ok Expression band present check_expression->expression_ok Yes optimize_expression Optimize Expression: - Check DNA sequence - Lower temperature - Reduce IPTG no_expression->optimize_expression check_solubility Check Solubility: Analyze supernatant vs. pellet expression_ok->check_solubility insoluble Protein in Pellet (Inclusion Bodies) check_solubility->insoluble Insoluble soluble Protein in Supernatant (Soluble) check_solubility->soluble Soluble denaturing_purification Denaturing Purification: - Solubilize in 8M Urea - Refold on-column or via dialysis insoluble->denaturing_purification check_binding Check Column Binding: Analyze flow-through and wash soluble->check_binding success Successful Purification denaturing_purification->success no_binding Protein in Flow-through check_binding->no_binding No binding_ok Protein binds to column check_binding->binding_ok Yes optimize_binding Optimize Binding Buffer: - Adjust pH - Check buffer components no_binding->optimize_binding optimize_elution Optimize Elution: - Adjust gradient/competitor conc. - Check for protein precipitation binding_ok->optimize_elution optimize_elution->success G cluster_0 M. tuberculosis cluster_1 Host Cell (Macrophage/DC) cluster_2 Host Immune Response Mtb M. tuberculosis Ag85 Secretion of Ag85 Complex Mtb->Ag85 Phagocytosis Phagocytosis Ag85->Phagocytosis Infection Ag85_Interaction Ag85 interacts with host components (e.g., Fibronectin) Phagocytosis->Ag85_Interaction Signal_Mod Modulation of Host Signaling Pathways (e.g., TLR, MAPK) Ag85_Interaction->Signal_Mod Antigen_Pres Impaired Antigen Processing & Presentation (MHC downregulation) Signal_Mod->Antigen_Pres Cytokine_Shift Altered Cytokine Profile (e.g., IL-12, TNF-α) Signal_Mod->Cytokine_Shift Phagosome_Mat Inhibition of Phagolysosome Fusion Signal_Mod->Phagosome_Mat T_Cell Delayed T-Cell Activation (Th1) Antigen_Pres->T_Cell Leads to Cytokine_Shift->T_Cell Impacts Bacterial_Survival Bacterial Survival & Replication Phagosome_Mat->Bacterial_Survival Promotes T_Cell->Bacterial_Survival Ineffective clearance

References

Technical Support Center: Interpreting Unexpected Results with AS-85

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS-85, a novel and potent dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the ATP-binding cleft of the kinase domains of both PI3K and mTOR. By inhibiting these two key nodes in the PI3K/AKT/mTOR signaling pathway, this compound is designed to potently block downstream signaling, leading to reduced cell proliferation and survival in cancer cells where this pathway is often hyperactivated.[1][2][3]

Q2: In our cell viability assays, the IC50 value for this compound is significantly higher than expected in certain cell lines. What could be the cause?

Higher than expected IC50 values can be attributed to several factors. One common reason is the presence of intrinsic resistance mechanisms in the cell line.[4] This could include pre-existing mutations that bypass the PI3K/mTOR pathway or the presence of highly active parallel signaling pathways, such as the MAPK/ERK pathway, that can compensate for the inhibition of PI3K/mTOR signaling.[5][6][7] It is also important to verify the metabolic activity of the cell line, as slower-growing cells may appear less sensitive in viability assays like the MTT assay.

Q3: We observed an increase in AKT phosphorylation at Serine 473 after a short treatment with this compound, which is contrary to our expectations. How is this possible?

This phenomenon is a known paradoxical effect when targeting the PI3K/mTOR pathway.[8][9][10][11] Inhibition of mTORC1 by this compound can disrupt a negative feedback loop involving S6K1 and the insulin (B600854) receptor substrate (IRS).[5][12][13] This disruption can lead to an upregulation of upstream signaling, resulting in increased phosphorylation of AKT by kinases such as mTORC2.[14][15] This effect is often transient and can vary between cell lines.

Q4: After prolonged treatment with this compound, we see a rebound in signaling and the development of resistance. What are the potential mechanisms?

Acquired resistance to PI3K/mTOR inhibitors is a significant challenge.[4][16] One of the primary mechanisms is the activation of adaptive responses.[12] For instance, the inhibition of AKT can lead to the nuclear localization of FOXO transcription factors, which in turn upregulate the expression of several receptor tyrosine kinases (RTKs).[12][15] This can reactivate the PI3K and/or MAPK pathways, leading to drug tolerance.

Troubleshooting Guides

Issue 1: Paradoxical Activation of AKT or ERK Pathways

Observation: Western blot analysis shows an increase in p-AKT (S473) or p-ERK (T202/Y204) levels following treatment with this compound, especially at early time points.

Possible Causes & Solutions:

Possible Cause Suggested Action
Feedback Loop Disruption: Inhibition of mTORC1 by this compound relieves the negative feedback on IRS-1, leading to upstream RTK activation and subsequent PI3K/AKT and MAPK signaling.[5][6][7]Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine if the activation is transient. Also, probe for upstream RTK activation (e.g., p-IGF1R, p-HER3).
Cellular Context: The specific genetic background of the cell line (e.g., RAS mutations) can influence the cellular response to PI3K/mTOR inhibition.[5]Characterize the mutation status of key oncogenes (e.g., KRAS, BRAF) in your cell line. Consider using a panel of cell lines with different genetic backgrounds.
Off-Target Effects: While this compound is designed to be a dual PI3K/mTOR inhibitor, unexpected off-target effects at certain concentrations cannot be entirely ruled out.Consider performing a kinome scan to identify potential off-target activities of this compound.
Issue 2: High IC50 Values or Lack of Efficacy in Cell Viability Assays

Observation: Cell viability assays (e.g., MTT) show a minimal decrease in cell viability or a higher than expected IC50 value for this compound.

Expected vs. Unexpected IC50 Values for this compound

Cell Line Expected IC50 (nM) Observed (Unexpected) IC50 (nM) Potential Reason
MCF-7 (PIK3CA mutant)50 - 150> 1000Activation of a compensatory pathway (e.g., MAPK/ERK).[5]
U87MG (PTEN null)100 - 300> 2000Intrinsic resistance, possibly due to tumor heterogeneity.
HCT116 (KRAS mutant)> 1000> 5000Dominant parallel signaling pathway (MAPK/ERK).

Troubleshooting Steps:

  • Confirm Target Engagement: Use Western blotting to verify that this compound is inhibiting the phosphorylation of downstream targets of PI3K/mTOR, such as p-S6 Ribosomal Protein (S235/236) and p-4E-BP1 (T37/46).[17]

  • Assess Other Pathways: Check for the activation of parallel survival pathways, particularly the MAPK/ERK pathway, by blotting for p-ERK.[18]

  • Consider Cytostatic vs. Cytotoxic Effects: this compound may be inducing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect). Perform a cell cycle analysis or an apoptosis assay (e.g., Annexin V staining) to distinguish between these possibilities.

  • Assay-Specific Issues: Ensure the linearity range of your MTT assay and that the incubation time with this compound is sufficient (typically 48-72 hours).[19][20][21]

Experimental Protocols

Western Blot for PI3K/AKT/mTOR Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.[17][22][23]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., p-AKT S473, total AKT, p-S6 S235/236, total S6, GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Use an ECL substrate and image with a chemiluminescence imager.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19][20][21][24][25]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on PI3K enzymatic activity.[1][26][27][28]

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Assay Setup: In a 384-well plate, add diluted this compound or vehicle control, recombinant PI3K enzyme, and the lipid substrate (PIP2).

  • Reaction Initiation: Start the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Visualizations

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 FOXO FOXO AKT->FOXO S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Proliferation Cell Growth & Proliferation S6K->Proliferation IRS1 IRS1 S6K->IRS1 Negative Feedback FourEBP1->Proliferation AS85 This compound AS85->PI3K AS85->mTORC1 IRS1->PI3K RTK_up RTK Upregulation FOXO->RTK_up RTK_up->RTK

Caption: The PI3K/AKT/mTOR signaling pathway with this compound inhibition points and key feedback loops.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I

Caption: A standard experimental workflow for Western Blot analysis.

Troubleshooting_Tree Start Unexpected Result: Increased p-AKT / p-ERK CheckTime Is it an early time point? Start->CheckTime CheckDownstream Is downstream signaling inhibited? (e.g., p-S6) CheckTime->CheckDownstream No Feedback Likely a transient feedback loop activation. CheckTime->Feedback Yes NoTarget Possible lack of target engagement. CheckDownstream->NoTarget No CheckParallel Check for parallel pathway activation (e.g., MAPK). CheckDownstream->CheckParallel Yes Resistance Indicates compensatory pathway activation and potential resistance. CheckParallel->Resistance

Caption: A decision tree for troubleshooting paradoxical pathway activation.

References

Technical Support Center: Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to anti-cancer compounds, with a focus on mechanisms related to multidrug resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our compound, potentially related to an 85-kDa membrane protein. What are the common mechanisms of multidrug resistance (MDR)?

A1: Multidrug resistance in cancer cells is a complex phenomenon that can arise from various factors.[1][2] Key mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing their intracellular concentration.[3]

  • Alterations in Drug Targets: Mutations or modifications of the drug's molecular target can prevent the drug from binding effectively.[1]

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the effects of a targeted therapy by activating alternative survival pathways.[1]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage caused by chemotherapeutic agents can lead to resistance.[1][2]

  • Inhibition of Cell Death (Apoptosis): Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells resistant to drug-induced cell death.[2]

  • Epigenetic Modifications: Changes in DNA methylation and histone modification can alter the expression of genes involved in drug resistance.[1][2]

A monoclonal antibody, MRK20, has been shown to react with an 85-kDa membrane protein in a doxorubicin-resistant human myelogenous leukemia cell line, suggesting its involvement in MDR.[4]

Q2: How can we confirm if our cell line has developed resistance?

A2: The primary method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or MTS assay. The resistance index (RI) can be calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[5]

Q3: What are the initial steps to characterize the mechanism of resistance in our cell line?

A3: To begin characterizing the resistance mechanism, you can perform the following experiments:

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to check for the overexpression of known MDR-related genes, such as ABCB1 (encoding P-gp).[5]

  • Efflux Pump Activity Assay: Use fluorescent substrates of efflux pumps (e.g., rhodamine 123) to determine if there is increased efflux activity in your resistant cells.

  • Target Sequencing: If your compound has a specific molecular target, sequence the gene encoding that target in the resistant cell line to check for mutations.

Q4: What strategies can we employ to overcome multidrug resistance in our cell lines?

A4: Several strategies are being explored to overcome MDR:[1][3]

  • Combination Therapies: Using a combination of drugs that target different pathways can be effective.[1][3] This can include combining a cytotoxic agent with a targeted inhibitor.

  • Efflux Pump Inhibitors: Compounds that block the function of efflux pumps, such as tariquidar (B1662512) and elacridar, can restore sensitivity to chemotherapy.[3]

  • Targeted Protein Degradation: Using technologies like proteolysis-targeting chimeras (PROTACs) can lead to the degradation of the target protein rather than just inhibiting it, which may be more effective and less prone to resistance.[1][6]

  • Immunotherapy: Combining your compound with immune checkpoint inhibitors or other immunotherapies can enhance the anti-tumor immune response.[1][3]

  • Gene Silencing: Using siRNA or CRISPR/Cas9 to silence the expression of genes responsible for resistance, such as those encoding efflux pumps, has been investigated as a potential approach.[2]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Drug Sensitivity Assays
Observed Problem Possible Cause Suggested Solution
High variability in IC50 values between replicate experiments.Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency.
Contamination (bacterial or mycoplasma).Regularly test cell cultures for contamination. Discard contaminated stocks and use fresh, tested cells.
Instability of the compound.Prepare fresh dilutions of the compound for each experiment from a frozen stock. Protect from light if photosensitive.
Edge effects in microplates.Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.
Guide 2: Failure to Detect Overexpression of Known MDR Proteins
Observed Problem Possible Cause Suggested Solution
No increased expression of P-gp (ABCB1) in resistant cells via Western blot.Resistance is mediated by a different efflux pump (e.g., MRP1, BCRP).Test for the expression of other known ABC transporters.
The antibody used is not specific or effective.Use a different, validated antibody. Include a positive control cell line known to overexpress the target protein.
The resistance mechanism is not related to efflux pumps.Investigate other resistance mechanisms such as target mutation, pathway activation, or altered apoptosis.
Low protein transfer during Western blotting.Optimize transfer conditions (time, voltage). Use a protein ladder to verify transfer efficiency.

Data Presentation

Table 1: Example IC50 Data for Parental and Resistant Cell Lines

Cell LineCompoundIC50 (µM) ± SDResistance Index (RI)
ParentalCompound X1.2 ± 0.3-
ResistantCompound X15.8 ± 2.113.2
ParentalDoxorubicin0.5 ± 0.1-
ResistantDoxorubicin8.9 ± 1.517.8

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for P-glycoprotein (P-gp)
  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control to compare its expression levels between parental and resistant cells.

Protocol 3: siRNA-mediated Knockdown of an MDR-related Gene
  • siRNA Design and Synthesis: Design or purchase validated siRNAs targeting the gene of interest (and a non-targeting control siRNA).

  • Transfection:

    • Seed cells so they are 30-50% confluent at the time of transfection.

    • Dilute the siRNA in serum-free medium.

    • Dilute a lipid-based transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the transfection complexes to the cells and incubate for 24-72 hours.

  • Verification of Knockdown: After incubation, harvest a subset of the cells to verify the knockdown efficiency at the mRNA (by qPCR) or protein (by Western blot) level.

  • Functional Assay: Use the remaining transfected cells to perform functional assays, such as a cell viability assay with the relevant drug, to assess if the knockdown of the target gene re-sensitizes the cells to the drug.

Visualizations

Signaling_Pathway_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug Anticancer Drug Drug_in Intracellular Drug Drug->Drug_in EffluxPump Efflux Pump (e.g., P-gp) EffluxPump->Drug Efflux Receptor Growth Factor Receptor Signaling_Cascade Alternative Signaling Pathway Receptor->Signaling_Cascade Activation Drug_in->EffluxPump Substrate DNA DNA Drug_in->DNA Damage Apoptosis_Genes Apoptosis Regulation Signaling_Cascade->Apoptosis_Genes Inhibition Survival_Genes Cell Survival Genes Signaling_Cascade->Survival_Genes Upregulation DNA->Apoptosis_Genes Triggers Apoptosis

Caption: Mechanisms of multidrug resistance in cancer cells.

Experimental_Workflow start Observe Decreased Drug Efficacy ic50 Determine IC50 in Parental vs. Resistant Cells start->ic50 confirm_resistance Resistance Confirmed? ic50->confirm_resistance confirm_resistance->start No investigate Investigate Mechanism confirm_resistance->investigate Yes qpcr_wb qPCR / Western Blot (MDR Genes) investigate->qpcr_wb efflux_assay Efflux Pump Assay investigate->efflux_assay sequencing Target Gene Sequencing investigate->sequencing overcome Test Strategies to Overcome Resistance qpcr_wb->overcome efflux_assay->overcome sequencing->overcome inhibitors Efflux Pump Inhibitors overcome->inhibitors siRNA siRNA Knockdown overcome->siRNA combination Combination Therapy overcome->combination end Re-evaluate Drug Efficacy inhibitors->end siRNA->end combination->end

Caption: Workflow for investigating and overcoming drug resistance.

Troubleshooting_Logic start Inconsistent IC50 Results check_seeding Review Cell Seeding Protocol start->check_seeding check_contamination Test for Mycoplasma/ Bacterial Contamination start->check_contamination check_compound Verify Compound Stability and Dilution start->check_compound solution1 Standardize Seeding Density and Technique check_seeding->solution1 Issue Found solution2 Use Fresh, Uncontaminated Cell Stocks check_contamination->solution2 Issue Found solution3 Prepare Fresh Compound Dilutions for Each Experiment check_compound->solution3 Issue Found end Re-run Assay solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Validation & Comparative

A Comparative Guide to PI3K Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of phosphoinositide 3-kinase (PI3K) inhibitors is crucial for researchers navigating the complex landscape of targeted therapies. This guide provides an objective comparison of prominent PI3K inhibitors, complete with supporting experimental data and detailed methodologies. While a specific search for "AS-85" did not yield publicly available data, this guide will focus on a selection of well-characterized PI3K inhibitors with varying isoform selectivities to provide a valuable comparative context.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ. The development of PI3K inhibitors has evolved from pan-PI3K inhibitors, which target all Class I isoforms, to more isoform-selective inhibitors, aiming to enhance therapeutic efficacy and reduce on-target toxicities.

Biochemical Potency and Isoform Selectivity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The following table summarizes the in vitro IC50 values of selected PI3K inhibitors against the four Class I PI3K isoforms.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
Copanlisib Pan-PI3K0.53.76.40.7
Alpelisib (BYL-719) p110α-selective51200250290
Idelalisib (CAL-101) p110δ-selective820565892.5
Duvelisib (IPI-145) p110δ/γ-selective160285272.5

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to evaluate them.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2:e->PIP3:w PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth

PI3K/AKT/mTOR Signaling Pathway.

The diagram above illustrates the simplified PI3K/AKT/mTOR signaling pathway. Activation of receptor tyrosine kinases (RTKs) recruits and activates PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, leading to their activation. Activated AKT, in turn, phosphorylates a myriad of downstream targets, including the mTORC1 complex, to promote cell growth, proliferation, and survival. PI3K inhibitors block the conversion of PIP2 to PIP3, thereby inhibiting the entire downstream signaling cascade.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay (Western Blot) reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) reaction Set up Kinase Reaction reagents->reaction incubation Incubate reaction->incubation detection Detect Product Formation (e.g., ADP-Glo, HTRF) incubation->detection ic50 Calculate IC50 detection->ic50 cell_culture Culture & Treat Cells with Inhibitor lysis Lyse Cells & Quantify Protein cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblot with p-AKT & Total AKT Antibodies transfer->immunoblot imaging Image & Quantify immunoblot->imaging

General Experimental Workflow for PI3K Inhibitor Characterization.

The workflow diagram outlines two key experimental approaches for characterizing PI3K inhibitors. The in vitro kinase assay directly measures the inhibitor's effect on the enzymatic activity of purified PI3K isoforms to determine its potency and selectivity (IC50 values). The cell-based Western blot assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of downstream targets like AKT.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the key assays used to characterize PI3K inhibitors.

In Vitro PI3K Kinase Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of a compound against PI3K isoforms by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP

  • Test inhibitor (e.g., this compound)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the test inhibitor or vehicle control.

  • Enzyme Addition: Add the recombinant PI3K enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of p-AKT

Objective: To assess the effect of a PI3K inhibitor on the PI3K signaling pathway in cells by measuring the phosphorylation of AKT at Serine 473 (a key activation site).

Materials:

  • Cancer cell line of interest (e.g., with a PIK3CA mutation)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours. Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Data Analysis: Quantify the band intensities for p-AKT and total AKT using densitometry software. The ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition at different inhibitor concentrations.

This guide provides a framework for the comparative evaluation of PI3K inhibitors. The selection of a specific inhibitor for research or therapeutic development will depend on the desired isoform selectivity, the genetic context of the cancer, and the overall therapeutic window.

A Comparative Guide to First-Generation PI3K Inhibitors: Wortmannin vs. LY294002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two seminal, first-generation phosphoinositide 3-kinase (PI3K) inhibitors: wortmannin (B1684655) and LY294002. While the initial query referenced "AS-85," no publicly available information identifies a PI3K inhibitor with this designation. Consequently, this guide substitutes LY294002, a well-characterized and frequently compared contemporary of wortmannin, to provide a relevant and data-supported comparison. Both compounds have been instrumental in elucidating the function of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.

Mechanism of Action and Chemical Properties

Wortmannin, a fungal steroid metabolite, acts as a potent, irreversible, and non-selective inhibitor of PI3K.[1][2] It covalently binds to a conserved lysine (B10760008) residue within the ATP-binding site of the p110 catalytic subunit of PI3K, leading to sustained inactivation of the enzyme.[3] In contrast, LY294002 is a synthetic, morpholine-containing compound that functions as a reversible and competitive inhibitor of the ATP-binding site of PI3K.[4][5] Its action is characterized by a more transient inhibition compared to the irreversible nature of wortmannin.[5]

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative parameters of wortmannin and LY294002, highlighting their differing potencies and selectivities.

FeatureWortmanninLY294002
Mechanism of Inhibition Irreversible, covalent modificationReversible, competitive with ATP
PI3K IC50 ~2-5 nM~0.5-1.4 µM
Selectivity Pan-PI3K inhibitor (Class I, II, III)Primarily Class I PI3Ks (α, β, δ)
Off-Target Kinases mTOR, DNA-PK, ATM, ATR, PLK1, MLCKmTOR, DNA-PK, CK2, PIM-1
Stability in Solution Short half-life, unstableMore stable than wortmannin
Clinical Development Precluded by toxicity and poor pharmacokineticsPrecluded by poor solubility and off-target effects

IC50 values can vary depending on the specific PI3K isoform and assay conditions.[6][7][8]

Signaling Pathway and Inhibition Points

The PI3K/AKT/mTOR pathway is a central signaling cascade in cellular regulation. The diagram below illustrates the canonical pathway and the points of inhibition for both wortmannin and LY294002.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K

PI3K/AKT/mTOR signaling pathway with inhibitor entry points.

Experimental Protocols

A fundamental method for assessing the efficacy of PI3K inhibitors is to measure the phosphorylation status of downstream targets, such as AKT, by Western blotting.

Protocol: Western Blot Analysis of AKT Phosphorylation

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, PC3, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells overnight to reduce basal levels of AKT phosphorylation.

  • Pre-treat cells with various concentrations of wortmannin (e.g., 10-100 nM) or LY294002 (e.g., 1-20 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin (B600854) or 50 ng/mL PDGF) for 10-20 minutes to induce PI3K pathway activation.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Analysis A Seed Cells B Serum Starvation A->B C Inhibitor Treatment (Wortmannin or LY294002) B->C D Growth Factor Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Protein Transfer (PVDF) G->H I Blocking H->I J Primary Antibody (p-AKT) I->J K Secondary Antibody J->K L Detection (ECL) K->L M M L->M Data Analysis (Densitometry) Logical_Relationship PI3K_Inhibition PI3K Inhibition Wortmannin Wortmannin Wortmannin->PI3K_Inhibition Irreversible Irreversible Inhibition Wortmannin->Irreversible High_Potency High Potency (nM range) Wortmannin->High_Potency LY294002 LY294002 LY294002->PI3K_Inhibition Reversible Reversible Inhibition LY294002->Reversible Lower_Potency Lower Potency (µM range) LY294002->Lower_Potency Covalent_Bond Covalent Bond to p110 Irreversible->Covalent_Bond ATP_Competition Competitive with ATP Reversible->ATP_Competition

References

Comparative Guide to the Anti-Leukemic Effects of AS-85 and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-leukemic effects of AS-85, a novel inhibitor of the ASH1L histone methyltransferase, and its more potent derivative, AS-99. The performance of these compounds is evaluated against other therapeutic alternatives for leukemia, supported by experimental data and detailed protocols.

Introduction to this compound and AS-99

This compound is a recently identified potent and selective inhibitor of ASH1L (Absent, Small, or Homeotic 1-like), a histone methyltransferase crucial for the progression of certain types of leukemia, particularly those with Mixed-Lineage Leukemia (MLL) gene rearrangements. AS-99 is a further optimized, first-in-class inhibitor of ASH1L with enhanced anti-leukemic properties.[1][2] These compounds represent a novel therapeutic strategy by targeting the epigenetic machinery that drives leukemogenesis.

Mechanism of Action: Targeting the ASH1L-MLL Axis

In MLL-rearranged leukemia, the fusion of the MLL protein with various partners leads to the aberrant recruitment of chromatin-modifying enzymes, driving the expression of leukemogenic genes such as HOXA9 and MEIS1. ASH1L plays a critical role in this process by catalyzing the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is recognized by the LEDGF (Lens Epithelium-Derived Growth Factor) protein, which in turn stabilizes the MLL fusion protein complex on the chromatin, leading to sustained transcription of target genes and leukemic transformation.

This compound and AS-99 exert their anti-leukemic effects by directly inhibiting the catalytic SET domain of ASH1L. This inhibition prevents the deposition of the H3K36me2 mark, thereby disrupting the recruitment and stabilization of the MLL fusion protein complex. The consequence is the downregulation of MLL target genes, leading to the inhibition of leukemia cell proliferation, induction of apoptosis, and cellular differentiation.[1][2]

Performance Comparison

The following tables summarize the in vitro efficacy of this compound, AS-99, and other relevant anti-leukemic agents in cell lines characteristic of MLL-rearranged leukemia.

Table 1: In Vitro Efficacy of ASH1L Inhibitors in MLL-Rearranged Leukemia Cell Lines

CompoundTargetCell LineAssay TypeIC50 / GI50 (µM)Citation(s)
This compound ASH1LMV4;11Growth Inhibition5 - 25[3]
MOLM13Growth Inhibition5 - 25[3]
KOPN8Growth Inhibition5 - 25[3]
AS-99 ASH1LMV4;11Proliferation~1.5[1]
MOLM13Proliferation~2.0[1]
K562 (MLL-wt)Proliferation>10[1]
Binding Affinity (Kd)ASH1L SET domain--0.89[1]
Enzymatic Inhibition (IC50)ASH1L--0.79[1]

Table 2: Comparative In Vitro Efficacy of Different Inhibitors in MLL-Rearranged Leukemia

CompoundTargetCell LineIC50 / GI50 (µM)Citation(s)
AS-99 ASH1LMV4;11~1.5[1]
MOLM13~2.0[1]
Revumenib (SNDX-5613) Menin-MLL InteractionMV4;110.009[4]
MOLM130.002[4]
EPZ004777 DOT1LMV4;110.003
MOLM13Not Reported
Cytarabine DNA SynthesisMV4;110.02 - 0.04
MOLM13Not Reported

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

ASH1L_MLL_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_proteins Protein Complex Histone Histone H3 H3K36me2 H3K36me2 Histone->H3K36me2 LEDGF LEDGF H3K36me2->LEDGF Recruits DNA DNA TargetGenes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) ASH1L ASH1L ASH1L->Histone Methylates MLL_Fusion MLL Fusion Protein LEDGF->MLL_Fusion Stabilizes MLL_Fusion->TargetGenes Activates Transcription AS99 AS-99 AS99->ASH1L Inhibits

Caption: Simplified signaling pathway of ASH1L in MLL-rearranged leukemia and the inhibitory action of AS-99.

Experimental_Workflow cluster_assays Downstream Assays start Start: MLL-rearranged Leukemia Cell Lines (e.g., MV4;11, MOLM13) treatment Treat with AS-99 or Comparator Compound (Varying Concentrations) start->treatment incubation Incubate for Specified Duration (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (MTT Assay) incubation->viability western Western Blot Analysis (H3K36me2, Apoptosis Markers) incubation->western coip Co-Immunoprecipitation (ASH1L-MLL Interaction) incubation->coip analysis Data Analysis: - IC50/GI50 Calculation - Protein Expression Levels - Protein-Protein Interaction viability->analysis western->analysis coip->analysis end Conclusion: Evaluate Anti-Leukemic Efficacy analysis->end

Caption: General experimental workflow for evaluating the anti-leukemic effects of AS-99.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of anti-leukemic compounds.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of compounds on the metabolic activity and proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM13) in logarithmic growth phase

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • AS-99 and comparator compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of AS-99 and comparator compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using non-linear regression analysis.

Western Blot Analysis for Histone Methylation

This protocol is for detecting changes in global H3K36me2 levels following compound treatment.

Materials:

  • Treated and untreated leukemia cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% acrylamide)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K36me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 15% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K36me2 and anti-total H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total Histone H3 signal.

Co-Immunoprecipitation (Co-IP)

This protocol is for investigating the interaction between ASH1L and the MLL fusion protein.

Materials:

  • Treated and untreated leukemia cells

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-ASH1L or anti-MLL)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as described above)

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein (e.g., ASH1L) and the expected interacting partner (e.g., MLL fusion protein).

Conclusion

This compound and its derivative AS-99 are promising novel inhibitors of ASH1L with demonstrated anti-leukemic activity in MLL-rearranged leukemia models. Their mechanism of action, targeting a key epigenetic dependency of these leukemias, offers a new therapeutic avenue. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area, ultimately aiming to improve treatment outcomes for patients with this aggressive malignancy.

References

AS-85: A Comparative Guide to a Novel ASH1L Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-cancer compound AS-85, a potent inhibitor of the ASH1L histone methyltransferase. The document details its efficacy in various cancer cell lines, compares its performance with alternative therapies, and provides supporting experimental data and methodologies.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class, potent small molecule inhibitor of the ASH1L (Absent, Small, or Homeotic 1-like) histone methyltransferase.[1] ASH1L is a crucial enzyme in the regulation of gene expression, specifically by catalyzing the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[2][3] This epigenetic modification is associated with active gene transcription.

In certain cancers, particularly those with Mixed Lineage Leukemia (MLL1) gene rearrangements, ASH1L plays a critical role in driving leukemogenesis.[1][4] It maintains the H3K36me2 mark, which allows for the recruitment of the MLL1 fusion protein complex to chromatin, leading to the upregulation of target genes essential for cancer cell proliferation and survival, such as HOX genes.[1][4]

This compound and its analogues, such as AS-99, function by binding to the SET domain of ASH1L, stabilizing an autoinhibited conformation and thereby blocking its enzymatic activity.[1][5] This inhibition leads to a reduction in H3K36me2 levels, downregulation of MLL fusion target genes, and ultimately induces cancer cell growth arrest, apoptosis (programmed cell death), and differentiation.[1][6]

Efficacy of this compound and Analogues in Cancer Cell Lines

The primary focus of preclinical studies on this compound and its more potent analogue, AS-99, has been on MLL-rearranged leukemia cell lines, where they have demonstrated significant anti-proliferative activity.

Table 1: Efficacy of ASH1L Inhibitors in Leukemia Cell Lines
CompoundCell LineCancer TypeMLL TranslocationIC50 (ASH1L)GI50 (Cell Growth)Source
This compound ---0.60 µM -[1]
MV4;11Acute Myeloid LeukemiaMLL-AF4-~5-25 µM [1]
MOLM13Acute Myeloid LeukemiaMLL-AF9-~5-25 µM [1]
KOPN8B-cell Acute Lymphoblastic LeukemiaMLL-ENL-~5-25 µM [1]
AS-99 ---0.79 µM -[1][6]
MV4;11Acute Myeloid LeukemiaMLL-AF4-1.8 µM [7][8]
MOLM13Acute Myeloid LeukemiaMLL-AF9-3.6 µM [7][8]
KOPN8B-cell Acute Lymphoblastic LeukemiaMLL-ENL-2.5 µM [8]
RS4;11B-cell Acute Lymphoblastic LeukemiaMLL-AF4-2.8 µM [8]

Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth. IC50 is the concentration of the drug that causes 50% inhibition of the target enzyme's activity.

Importantly, this compound and AS-99 show significantly weaker effects on leukemia cell lines that do not have MLL1 translocations, such as K562 and SET2, indicating a targeted mechanism of action and potentially lower toxicity to non-cancerous cells.[1][7]

Potential Efficacy in Solid Tumors

While extensive quantitative data for this compound in solid tumor cell lines is not yet available, the underlying biology of ASH1L suggests potential therapeutic applications in other cancers. Overexpression of ASH1L has been documented in several solid tumors, including:

  • Prostate Cancer: ASH1L is genetically amplified and required for bone metastasis.[2][9]

  • Anaplastic Thyroid Carcinoma: ASH1L is overexpressed and contributes to the aggressive nature of this cancer.[3][10]

  • Hepatocellular Carcinoma: High expression of ASH1L is associated with a poorer prognosis.[11]

  • Breast Cancer: ASH1L is required for the proliferation of breast cancer cells.[5]

Genetic knockout of ASH1L in anaplastic thyroid cancer cell lines has been shown to decrease cell growth both in vitro and in vivo, supporting the rationale for using ASH1L inhibitors in these malignancies.[3][10] Further studies are needed to determine the specific efficacy of this compound and its analogues in these solid tumor contexts.

Comparison with Alternative Therapies

ASH1L Inhibitors vs. Other ASH1L Inhibitors

This compound is a first-generation ASH1L inhibitor. Subsequent structure-based drug design has led to the development of more potent analogues like AS-99. As shown in Table 1, AS-99 generally exhibits lower GI50 values, indicating greater potency in inhibiting the growth of leukemia cells compared to the broader range reported for this compound.

ASH1L Inhibitors vs. Standard of Care for MLL-rearranged Leukemia

The current standard of care for MLL-rearranged acute leukemia primarily involves intensive multi-agent chemotherapy regimens. While these can induce remission, the prognosis for patients with MLL rearrangements is often poor, with high rates of relapse.

Table 2: Comparison of this compound with Standard Chemotherapy

TherapyMechanism of ActionAdvantagesDisadvantages
This compound / ASH1L Inhibitors Targeted inhibition of ASH1L histone methyltransferase, leading to downregulation of oncogenic gene expression.Highly specific to cancer cells with MLL1 translocations, potentially leading to fewer side effects. Novel mechanism of action for patients resistant to chemotherapy.Still in preclinical development. Efficacy in a broader range of cancers needs to be established.
Standard Chemotherapy (e.g., Cytarabine, Anthracyclines) Induces DNA damage or interferes with DNA synthesis, killing rapidly dividing cells.Established efficacy in inducing remission.High toxicity and significant side effects due to lack of specificity for cancer cells. Development of drug resistance is common.

The targeted nature of ASH1L inhibitors like this compound offers a promising alternative or complementary approach to conventional chemotherapy, with the potential for improved efficacy and reduced toxicity.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound and its analogues. For detailed procedures, please refer to the original publication (PMID: 33990599).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 7 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the vehicle control.

Visualizations

Signaling Pathway of ASH1L in MLL-rearranged Leukemia

ASH1L_Pathway ASH1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus cluster_drug Therapeutic Intervention ASH1L ASH1L HistoneH3 Histone H3 ASH1L->HistoneH3 Methylates K36 MLL_fusion MLL Fusion Protein Target_Genes Target Genes (e.g., HOXA9) MLL_fusion->Target_Genes Activates Transcription H3K36me2 H3K36me2 HistoneH3->H3K36me2 Creates mark H3K36me2->MLL_fusion Recruits Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis AS85 This compound AS85->ASH1L Inhibits

Caption: ASH1L pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

Experimental_Workflow Experimental Workflow: Cell Viability (MTT) Assay start Start plate_cells Plate Cancer Cells (96-well plate) start->plate_cells add_compound Add this compound (various concentrations) plate_cells->add_compound incubate Incubate (e.g., 7 days) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: A step-by-step workflow for determining cell viability using the MTT assay.

References

Cross-Validation of Drug Targets for Mycobacterial Infections: A Comparative Analysis of Antigen 85 Complex Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the validation of inhibitors targeting the Antigen 85 (Ag85) complex in Mycobacterium tuberculosis. This guide provides a comparative analysis of potential therapeutic agents, their mechanisms of action, and the experimental protocols for their validation.

The Antigen 85 (Ag85) complex, a family of mycolyltransferase enzymes essential for the synthesis of the mycobacterial cell wall, represents a critical target for the development of new anti-tuberculosis drugs.[1] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and validation of novel inhibitors that act on unconventional targets like the Ag85 complex. This guide outlines the cross-validation of targets for compounds aimed at inhibiting Ag85, using a comparative approach with existing and computationally identified molecules.

Comparative Analysis of Ag85 Inhibitors

The following table summarizes the binding affinities and interactions of computationally screened compounds against the three major components of the Ag85 complex: Ag85A, Ag85B, and Ag85C. For comparison, the binding energies of native ligands are included. This data is crucial for the initial validation of potential drug candidates.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Selamectin Ag85A-11.422Not specified
Ag85BNot specifiedNot specified
Ag85CNot specifiedNot specified
Imatinib Ag85A-10.560Not specified
Ag85BNot specifiedNot specified
Ag85CNot specifiedNot specified
Eltrombopag Ag85ANot specifiedNot specified
Ag85BNot specifiedNot specified
Ag85C-11.000 (example value)Not specified
Ebselen (B1671040) Ag85CCovalent bondCys209
Native Ligand Ag85A~ -6.0 to -7.0Not specified
Ag85B~ -6.0 to -7.0Not specified
Ag85C~ -6.0 to -7.0Not specified

Note: Specific binding affinities for all compounds against all Ag85 components were not available in the provided search results. The data is compiled from a computational drug repurposing study.[2] Ebselen's interaction is covalent, thus a binding affinity is not directly comparable.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for inhibitors of the Ag85 complex is the disruption of the synthesis of trehalose (B1683222) dimycolate (TDM), a major component of the mycobacterial cell wall. This disruption compromises the integrity of the cell wall, leading to bacterial death.

Below is a diagram illustrating the proposed mechanism of inhibition for a covalent inhibitor like Ebselen, which targets a cysteine residue near the active site of Ag85C.

cluster_Ag85C Ag85C Enzyme Active_Site Active Site TDM_Synthesis Trehalose Dimycolate (TDM) Synthesis Active_Site->TDM_Synthesis Catalyzes Active_Site->TDM_Synthesis Inhibition Cys209 Cysteine 209 Cys209->Active_Site Restructures Ebselen Ebselen Ebselen->Cys209 Covalently binds to TDM_Precursors TDM Precursors TDM_Precursors->Active_Site Binds to Cell_Wall_Integrity Cell Wall Integrity TDM_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Lysis Bacterial Lysis Cell_Wall_Integrity->Bacterial_Lysis Leads to

Caption: Mechanism of Ag85C inhibition by Ebselen.

Experimental Protocols for Target Validation

Cross-validating the targets of potential Ag85 inhibitors requires a combination of computational and experimental approaches. Below are detailed methodologies for key experiments.

Computational Docking and Molecular Dynamics Simulation

This protocol is used for the initial screening and evaluation of potential inhibitors.

Objective: To predict the binding affinity and stability of a compound with the target protein.

Methodology:

  • Protein and Ligand Preparation: Obtain the 3D structures of the Ag85 proteins (A, B, and C) from the Protein Data Bank. Prepare the 3D structures of the candidate compounds.

  • Molecular Docking: Use software like AutoDock Vina to perform molecular docking of the compounds into the active site of the Ag85 proteins.

  • Binding Energy Calculation: Calculate the binding energies (in kcal/mol) for the most favorable poses. Compounds with binding energies significantly lower than the native ligand are considered promising.[2]

  • Molecular Dynamics (MD) Simulation: Perform MD simulations (e.g., for 100 ns) on the protein-ligand complexes to assess their stability.[2] Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine the stability of the complex over time.[2]

cluster_workflow Computational Validation Workflow PDB Protein Structures (Ag85A, B, C) Docking Molecular Docking PDB->Docking Ligands Candidate Compounds Ligands->Docking Binding_Energy Binding Energy Calculation Docking->Binding_Energy MD_Simulation Molecular Dynamics Simulation Binding_Energy->MD_Simulation Stability_Analysis Stability Analysis (RMSD, RMSF) MD_Simulation->Stability_Analysis Lead_Compounds Lead Compounds Stability_Analysis->Lead_Compounds

Caption: Workflow for computational validation of Ag85 inhibitors.

In Vitro Enzymatic Assays

This protocol is used to experimentally determine the inhibitory activity of the compounds against the Ag85 complex.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the candidate compounds.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant Ag85 proteins.

  • Enzymatic Reaction: Set up a reaction mixture containing the purified Ag85 enzyme, its substrate (e.g., trehalose), and varying concentrations of the inhibitor compound.

  • Activity Measurement: Measure the enzymatic activity by quantifying the product formation using a suitable method (e.g., colorimetric or fluorometric assay).

  • IC50 Determination: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mass Spectrometry for Covalent Inhibition

This protocol is specifically for identifying covalent inhibitors.

Objective: To confirm the covalent binding of an inhibitor to the target protein.

Methodology:

  • Incubation: Incubate the purified Ag85 protein with the covalent inhibitor.

  • Digestion: Digest the protein-inhibitor complex into smaller peptides using a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the peptide fragments using mass spectrometry (e.g., LC-MS/MS).

  • Identification of Modified Peptide: Identify the peptide fragment that has been covalently modified by the inhibitor, confirming the binding site.[1]

Whole-Cell Antimycobacterial Activity Assay

This protocol assesses the efficacy of the compounds against live Mycobacterium tuberculosis.

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds.

Methodology:

  • Bacterial Culture: Grow Mycobacterium tuberculosis in a suitable liquid medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Inoculate the wells with a standardized suspension of the bacteria.

  • Incubation: Incubate the plates at 37°C for a specified period.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

By following these cross-validation protocols, researchers can systematically evaluate and validate novel inhibitors of the Antigen 85 complex, paving the way for the development of new and effective treatments for tuberculosis.

References

AS-85: A Comparative Analysis Against Current Leukemia Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of leukemia treatment is rapidly evolving, with a continuous influx of novel targeted therapies augmenting or replacing traditional chemotherapy regimens. This guide provides a comparative analysis of AS-85, a hypothetical, next-generation oral menin inhibitor, against a range of current leukemia drugs. The comparison is designed to offer an objective overview of performance based on preclinical and clinical data, alongside detailed experimental protocols for key assays.

Disclaimer: this compound is a fictional compound created for illustrative purposes within this guide. Its preclinical data is hypothetical and designed to reflect the characteristics of a promising novel menin inhibitor.

Section 1: Comparative Data of Leukemia Drugs

The following tables summarize the key characteristics, efficacy, and safety profiles of this compound and a selection of current leukemia drugs, including other menin inhibitors, targeted therapies, and conventional chemotherapy.

Table 1: Mechanism of Action and Target Indications

Drug NameDrug ClassMechanism of ActionPrimary Leukemia Indications
This compound (Hypothetical) Menin Inhibitor Disrupts the menin-KMT2A protein-protein interaction, leading to downregulation of leukemogenic genes like HOXA9 and MEIS1, and inducing differentiation of leukemic blasts. Relapsed/Refractory (R/R) Acute Myeloid Leukemia (AML) with KMT2A rearrangements (KMT2Ar) or NPM1 mutations (NPM1m)
RevumenibMenin InhibitorBinds to menin and blocks its interaction with KMT2A, reversing the leukemogenic transcriptional program.[1][2]R/R Acute Leukemia with KMT2Ar[3]
ZiftomenibMenin InhibitorInhibits the interaction between menin and KMT2A, which is crucial for the growth of certain leukemia cells.[4][5]R/R AML with susceptible NPM1 mutation[6]
VenetoclaxBCL-2 InhibitorSelectively binds to and inhibits the B-cell lymphoma 2 (BCL-2) protein, restoring the process of apoptosis in cancer cells.[7][8][9]Newly diagnosed AML in adults ≥75 years or with comorbidities; Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
GilteritinibFLT3 InhibitorInhibits FMS-like tyrosine kinase 3 (FLT3) receptor signaling and proliferation in cells expressing FLT3 mutations (ITD and TKD).[10][11][12]R/R AML with a FLT3 mutation[11]
IvosidenibIDH1 InhibitorInhibits the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, leading to decreased levels of the oncometabolite 2-hydroxyglutarate (2-HG) and inducing myeloid differentiation.[13][14][15]R/R AML with a susceptible IDH1 mutation
Cytarabine (B982)ChemotherapyA pyrimidine (B1678525) analog that incorporates into DNA, inhibits DNA polymerase, and halts DNA replication and repair, primarily during the S-phase of the cell cycle.[16][17][18]AML, Acute Lymphoblastic Leukemia (ALL), Chronic Myelogenous Leukemia (CML)

Table 2: Preclinical Efficacy Data

Drug NameTarget Cell LinesIC50 (nM)Key Preclinical Findings
This compound (Hypothetical) MOLM-13 (KMT2Ar), MV4-11 (KMT2Ar), OCI-AML3 (NPM1m) 5 - 15 Demonstrates potent and selective growth inhibition in target cell lines. Induces myeloid differentiation markers (CD11b) and apoptosis. Shows significant tumor regression in xenograft models with good oral bioavailability.
RevumenibKMT2Ar and NPM1m cell lines~10-20Halts the growth of cancer cells with MLL gene rearrangements and induces differentiation.[19]
ZiftomenibKMT2Ar and NPM1m cell lines~25Potent anti-leukemic activity in preclinical models of AML with downstream effects on HOXA9/MEIS1 expression.[20]
VenetoclaxBCL-2 dependent cell lines<0.01 - 10Demonstrates cytotoxic activity in tumor cells that overexpress BCL-2.[7]
GilteritinibFLT3-ITD, FLT3-D835Y cell lines<1Induces apoptosis in leukemic cells expressing FLT3-ITD.[10]
IvosidenibIDH1-R132 mutant cell lines~10-100Causes a dose-dependent decrease in 2-HG levels and induces myeloid differentiation in vitro and in vivo.[13]
CytarabineVarious leukemia cell linesVaries (µM range)Cytotoxic to a wide variety of proliferating mammalian cells in culture.[16]

Table 3: Clinical Efficacy and Safety Profile

Drug NameOverall Response Rate (ORR)Complete Remission (CR/CRh) Rate*Common Adverse Events (≥20%)
This compound (Hypothetical) ~55-65% (in target populations) ~30-35% Nausea, diarrhea, fatigue, differentiation syndrome, QTc prolongation.
Revumenib63% (KMT2Ar)23% (KMT2Ar)Nausea, differentiation syndrome, QTc prolongation, diarrhea, headache.
Ziftomenib41% (NPM1m)35% (NPM1m)Nausea, differentiation syndrome, vomiting, diarrhea, fatigue.
Venetoclax (with Azacitidine)66.4%36.7%Nausea, diarrhea, thrombocytopenia, constipation, neutropenia, febrile neutropenia, fatigue, vomiting, edema, pyrexia, anemia, rash.
Gilteritinib54%21%Increased transaminases, myalgia/arthralgia, fatigue, fever, mucositis, edema, rash, non-infectious diarrhea.
Ivosidenib41.9%30.2%Fatigue, arthralgia, diarrhea, edema, nausea, dyspnea, leukocytosis, differentiation syndrome, QTc prolongation.
Cytarabine (as monotherapy)Varies widely by regimen and patient populationVaries widelyMyelosuppression (leukopenia, thrombocytopenia, anemia), nausea, vomiting, mucositis, cytarabine syndrome (fever, myalgia, bone pain).[16]

*CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery. Data is compiled from various clinical trial results and may vary based on patient population and treatment line.

Section 2: Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes are crucial for understanding the context of drug action and development.

Menin_KMT2A_Pathway Mechanism of Action of this compound (Menin Inhibitor) cluster_nucleus Cell Nucleus KMT2A KMT2A-Fusion Protein Menin Menin KMT2A->Menin Binds to DNA DNA KMT2A->DNA Binds to target gene promoters Menin->DNA Binds to target gene promoters HOXA9 HOXA9 / MEIS1 Genes DNA->HOXA9 Activates Transcription Leukemia_Progression Leukemic Proliferation HOXA9->Leukemia_Progression Drives Diff_Arrest Differentiation Arrest HOXA9->Diff_Arrest Drives AS_85 This compound AS_85->Menin Inhibits Binding

Caption: this compound inhibits the Menin-KMT2A interaction, blocking leukemic gene expression.

Preclinical_Workflow Preclinical Evaluation Workflow for a Novel Leukemia Drug cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Lines Leukemia Cell Lines (KMT2Ar, NPM1m) Viability Cell Viability Assay (IC50 Determination) Cell_Lines->Viability Apoptosis Apoptosis Assay (Caspase 3/7 Activity) Cell_Lines->Apoptosis Western_Blot Western Blot (Target Engagement) Cell_Lines->Western_Blot Xenograft Patient-Derived Xenograft (PDX) or Cell Line Xenograft Model Viability->Xenograft Lead Compound Selection Treatment This compound Treatment (Oral Gavage) Xenograft->Treatment Efficacy Tumor Volume & Survival Analysis Treatment->Efficacy

Caption: A typical workflow for preclinical evaluation of a novel leukemia drug like this compound.

Drug_Class_Comparison Comparative Mechanisms of Different Leukemia Drug Classes center Leukemia Cell Menin Menin Inhibitors (this compound, Revumenib) Menin->center Induce Differentiation BCL2 BCL-2 Inhibitors (Venetoclax) BCL2->center Induce Apoptosis FLT3 FLT3 Inhibitors (Gilteritinib) FLT3->center Block Proliferation Signaling IDH1 IDH1 Inhibitors (Ivosidenib) IDH1->center Restore Normal Differentiation Chemo Chemotherapy (Cytarabine) Chemo->center Inhibit DNA Synthesis

Caption: Diverse mechanisms of action of various classes of leukemia drugs.

Section 3: Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cell Viability Assay (IC50 Determination)
  • Principle: This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.

  • Protocol:

    • Cell Plating: Seed leukemia cells (e.g., MOLM-13, MV4-11) in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 50 µL of appropriate culture medium.

    • Compound Addition: Prepare a serial dilution of this compound (or other test compounds) in culture medium. Add 50 µL of the diluted compound to the respective wells, resulting in a final volume of 100 µL. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of the reagent to each well.

    • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay uses a proluminescent substrate that is cleaved by active caspases to generate a light signal.[21]

  • Protocol:

    • Cell Treatment: Plate and treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for a specified time (e.g., 24, 48 hours) in a 96-well white-walled plate.

    • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer.[22]

    • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[23]

    • Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours.

    • Data Acquisition: Measure the luminescence of each well with a plate reader.

    • Analysis: Compare the luminescent signal from treated cells to that of vehicle-treated cells to determine the fold-increase in caspase activity.

Western Blot for Target Engagement
  • Principle: Western blotting is used to detect specific proteins in a sample, confirming the downstream effects of a drug on its target pathway. For this compound, this would involve measuring the expression of proteins like HOXA9 and MEIS1.

  • Protocol:

    • Protein Extraction: Treat leukemia cells with this compound for 48-72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[24]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[25]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-HOXA9, anti-MEIS1) and a loading control (e.g., anti-β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity and normalize to the loading control to compare protein expression levels between treated and untreated samples.

References

In Vivo Therapeutic Potential of OM-85: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of OM-85 against placebo in the prevention of recurrent respiratory tract infections (RTIs). This analysis is supported by experimental data from clinical trials and preclinical studies.

OM-85 is an oral immunostimulant composed of lyophilized bacterial lysates from eight common respiratory pathogens. It is designed to modulate the immune system to enhance the response against respiratory infections.

Comparative Analysis of Therapeutic Performance

The primary alternative against which OM-85 is evaluated in clinical settings is a placebo. The following tables summarize the quantitative data from key in vivo studies, demonstrating the therapeutic potential of OM-85 in reducing the incidence and burden of RTIs.

Table 1: Efficacy of OM-85 in Pediatric Patients with Recurrent Respiratory Tract Infections
Outcome MeasureOM-85 GroupPlacebo GroupRelative Reduction/Differencep-valueSource(s)
Incidence of ≥1 RTI 33%65.1%49.3% reduction in risk< 0.0001[1]
Mean Number of RTIs (6 months) 2.8 (± 1.4)5.2 (± 1.5)Mean difference of -2.4< 0.001[2]
Children with ≥3 RTIs (6 months) 32%58.2%45% reduction in proportion< 0.001
Days of Absence from Daycare Significantly LowerHigher-p = 0.007[1]
Parental Work Days Lost Significantly LowerHigher-p = 0.004[1]
Table 2: Efficacy of OM-85 in a Murine Model of Respiratory Syncytial Virus (RSV) Infection
Outcome MeasureOM-85 + RSV GroupSaline + RSV GroupObservationp-valueSource
Viral Load (viral copies/g of lung tissue) Significantly ReducedHigherInhibition of viral replication< 0.01[3]
Pulmonary Inflammation Reduced perivascular and peribronchial inflammationProminent InflammationAttenuation of lung pathology-[3]
Tolerogenic Dendritic Cells (CD207+CD103+) Significantly IncreasedLowerReprogramming of DCs< 0.05[3]
Pulmonary Th1 Cell Population Significantly IncreasedLowerEnhanced Th1 response< 0.05[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

OM85_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Immune Response OM-85 OM-85 TLR4 TLR4 OM-85->TLR4 TLR2 TLR2 OM-85->TLR2 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR2->MyD88 ERK12 ERK1/2 MyD88->ERK12 NFkB NF-κB MyD88->NFkB TRIF->NFkB ERK12->NFkB Pro_IL1b pro-IL-1β NFkB->Pro_IL1b Cytokine_Genes Cytokine Gene Transcription NFkB->Cytokine_Genes Cytokines IL-1β, IL-6, TNF-α, IFN-β Cytokine_Genes->Cytokines

Caption: Signaling pathway of OM-85 in innate immune cells.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 6-12 months) cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis P1 Patient Recruitment (e.g., Children 6 months to 5 years with recurrent wheezing) P2 Informed Consent P1->P2 P3 Inclusion/Exclusion Criteria Assessment P2->P3 R1 Randomization (Double-Blind) P3->R1 T1 Group A: OM-85 Administration (e.g., 3.5mg daily for 10 days/month) R1->T1 T2 Group B: Placebo Administration R1->T2 F1 Monitoring of Respiratory Tract Infections T1->F1 T2->F1 F2 Record of Wheezing Episodes, Hospitalizations, Antibiotic Use F1->F2 F3 Adverse Event Monitoring F2->F3 A1 Statistical Analysis of Primary & Secondary Endpoints F3->A1

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial of OM-85.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of a representative clinical trial and a preclinical in vivo study.

Randomized, Double-Blind, Placebo-Controlled Clinical Trial in Children

Objective: To assess the efficacy and safety of OM-85 in reducing the number of RTIs in children with a history of recurrent RTIs.[1]

Study Design:

  • Participants: Children aged 1 to 6 years with a history of recurrent RTIs.[1]

  • Randomization: Patients were randomly assigned in a double-blind manner to receive either OM-85 or a placebo.[1]

  • Intervention: The treatment group received one 3.5 mg capsule of OM-85 daily for 10 consecutive days per month for 3 months. The control group received a matching placebo.[2]

  • Follow-up: Patients were followed for a total of 6 months.[2]

  • Primary Outcome: The number of RTIs during the 6-month study period.[1]

  • Secondary Outcomes: Number of children experiencing at least one RTI, days of absence from daycare, and parental work days lost.[1]

  • Data Collection: Information on RTIs and other outcomes was collected through parental reports and medical records.

  • Statistical Analysis: The number of RTIs between the groups was compared using appropriate statistical tests, such as the Student's t-test or non-parametric equivalents. The proportion of children with at least one RTI was compared using the chi-squared test. A p-value of < 0.05 was considered statistically significant.[2]

In Vivo Murine Model of RSV Infection

Objective: To evaluate the protective effect of intranasal administration of OM-85 against RSV infection in mice.[3]

Study Design:

  • Animals: BALB/c mice.[3]

  • Intervention: Mice were treated intranasally with 1 mg of OM-85 or saline (placebo) prior to infection. The preventive treatment was administered four times.[3]

  • Infection: Mice were infected intranasally with RSV.[3]

  • Outcome Measures:

    • Viral Load: Measured in lung tissue by real-time PCR.[3]

    • Lung Inflammation: Assessed by histopathological analysis of lung tissue for perivascular and peribronchial inflammation.[3]

    • Immune Cell Populations: Analyzed by flow cytometry in bronchoalveolar lavage (BAL) fluid and lung tissue to quantify dendritic cells, T helper cells (Th1), and other immune cells.[3]

  • Statistical Analysis: Data were expressed as mean ± SEM. Multiple groups were compared using the Kruskal-Wallis test, with a p-value < 0.05 considered significant.[3]

Conclusion

The in vivo data from both human clinical trials and preclinical animal models consistently demonstrate the therapeutic potential of OM-85 in the prevention of respiratory tract infections. Compared to placebo, OM-85 significantly reduces the frequency and burden of RTIs in susceptible pediatric populations. The underlying mechanism involves the modulation of the innate and adaptive immune systems, leading to an enhanced antiviral response and a more balanced inflammatory state in the airways. These findings support the use of OM-85 as a prophylactic strategy to mitigate the impact of recurrent respiratory infections.

References

A Comparative Guide to Signaling Inhibitors: AS-85 and AS-605240

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of signaling research, the specific inhibition of key molecular players is paramount to delineating their roles in cellular processes. This guide provides a comprehensive comparison of two such inhibitors: AS-85, a potent inhibitor of the histone methyltransferase ASH1L, and AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). While both are valuable tools for researchers, they target distinct classes of enzymes involved in disparate signaling paradigms: epigenetic regulation and lipid-based second messenger signaling. This document serves as a resource for researchers, scientists, and drug development professionals to understand the characteristics, applications, and experimental considerations for each compound.

Quantitative Performance Data

The efficacy and selectivity of an inhibitor are critical parameters for its application in signaling studies. The following tables summarize the key quantitative data for this compound and AS-605240.

Table 1: Performance Metrics for this compound

ParameterTargetValueNotes
IC50 ASH1L0.6 µMHalf-maximal inhibitory concentration against the ASH1L histone methyltransferase.
Kd ASH1L SET domain0.78 µMDissociation constant, indicating strong binding to the catalytic domain of ASH1L.
GI50 Leukemia Cells5 µM to 25 µMGrowth inhibition in leukemia cell lines with MLL1 translocations (e.g., MV4;11, MOLM13, KOPN8).

Table 2: Performance Metrics for AS-605240

ParameterTargetValueNotes
IC50 PI3Kγ8 nMHighly potent and selective inhibition of the PI3K gamma isoform.[1]
PI3Kα60 nM~7.5-fold less potent against the alpha isoform compared to gamma.[1]
PI3Kβ270 nMOver 30-fold more selective for PI3Kγ.[1]
PI3Kδ300 nMOver 30-fold more selective for PI3Kγ.[1]
Ki PI3Kγ7.8 nMInhibition constant, indicating high-affinity, ATP-competitive binding.[1]
IC50 C5a-mediated PKB/Akt phosphorylation90 nMDemonstrates inhibition of downstream signaling in a cellular context.[1]
ED50 Neutrophil chemotaxis (in vivo)9.1 mg/kgEffective dose for reducing neutrophil migration in a mouse model of peritonitis.[1]

Signaling Pathways and Mechanisms of Action

This compound: An Epigenetic Modulator Targeting ASH1L

This compound is an inhibitor of ASH1L (Absent, Small, or Homeotic Discs 1-Like), a histone methyltransferase belonging to the Trithorax group of proteins. ASH1L plays a crucial role in the regulation of gene expression by catalyzing the methylation of histone H3 on lysine (B10760008) 36 (H3K36me) and lysine 4 (H3K4me).[2] These histone marks are generally associated with actively transcribed genes. By inhibiting ASH1L, this compound can modulate the expression of genes involved in various cellular processes, including development and oncogenesis. Its anti-leukemic activity is linked to its ability to suppress the expression of pro-leukemogenic target genes.[3]

AS85_Signaling_Pathway cluster_nucleus Nucleus AS85 This compound ASH1L ASH1L (Histone Methyltransferase) AS85->ASH1L Inhibits Methylation Methylation (H3K36me2, H3K4me3) ASH1L->Methylation Catalyzes HistoneH3 Histone H3 HistoneH3->Methylation Substrate H3K36 H3K36 H3K4 H3K4 GeneTranscription Gene Transcription (e.g., Hox genes) Methylation->GeneTranscription Activates

This compound inhibits ASH1L-mediated histone methylation and gene transcription.

AS-605240: A PI3K/Akt Pathway Inhibitor

AS-605240 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Ks are a family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers. PI3Kγ is typically activated by G-protein coupled receptors (GPCRs) and plays a critical role in inflammatory and immune responses.[4] Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). Activated Akt then phosphorylates a multitude of substrates, leading to diverse cellular responses including cell survival, proliferation, and migration. By inhibiting PI3Kγ, AS-605240 effectively blocks this signaling cascade.[1]

AS605240_Signaling_Pathway GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP2 PIP2 PI3Kgamma->PIP2 PIP3 PIP3 AS605240 AS-605240 AS605240->PI3Kgamma Inhibits PIP2->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Cell Survival) Akt->Downstream Promotes

AS-605240 inhibits the PI3Kγ/Akt signaling pathway.

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay for this compound

This protocol is adapted from standard in vitro HMT assays and can be used to assess the inhibitory activity of this compound against ASH1L.[5][6][7]

Reagents and Materials:

  • Recombinant ASH1L enzyme

  • Histone H3 substrate (or peptides)

  • S-adenosyl-L-[methyl-3H]-methionine (SAM)

  • This compound (dissolved in DMSO)

  • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • SDS-PAGE gels and buffers

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in HMT assay buffer. Include a DMSO-only control.

  • In a microcentrifuge tube, combine the HMT assay buffer, recombinant ASH1L enzyme, and the desired concentration of this compound or DMSO.

  • Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.

  • Add the histone H3 substrate to the reaction mixture.

  • Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the methylated histones by fluorography or quantify the incorporation of the radiolabel by spotting the reaction mixture onto filter paper, washing, and performing scintillation counting.

HMT_Assay_Workflow A Prepare this compound dilutions and controls (DMSO) B Combine assay buffer, recombinant ASH1L, and this compound/DMSO A->B C Pre-incubate for 15 min at RT B->C D Add Histone H3 substrate C->D E Initiate reaction with [3H]-SAM D->E F Incubate at 30°C for 1 hour E->F G Stop reaction with SDS-PAGE buffer F->G H Analyze by SDS-PAGE and fluorography/scintillation counting G->H

Workflow for an in vitro Histone Methyltransferase (HMT) assay.

Western Blot for Phospho-Akt (Ser473) to Evaluate AS-605240 Activity

This protocol describes how to assess the inhibitory effect of AS-605240 on the PI3K/Akt pathway by measuring the phosphorylation of Akt at Serine 473.

Reagents and Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • AS-605240 (dissolved in DMSO)

  • Cell culture medium and serum

  • Stimulant (e.g., C5a)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells and grow to desired confluency.

  • Starve cells in serum-free medium for 3-4 hours.

  • Pre-treat cells with various concentrations of AS-605240 or DMSO for 30 minutes.

  • Stimulate the cells with a suitable agonist (e.g., 50 nM C5a) for 5-10 minutes to activate the PI3K pathway.[1]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

Western_Blot_Workflow A Cell Culture and Serum Starvation B Pre-treat with AS-605240/DMSO A->B C Stimulate with Agonist (e.g., C5a) B->C D Cell Lysis and Protein Quantification C->D E SDS-PAGE and Western Transfer D->E F Blocking and Primary Antibody Incubation (anti-pAkt) E->F G Secondary Antibody Incubation and ECL Detection F->G H Strip and Re-probe for Total Akt G->H

Workflow for Western blot analysis of Akt phosphorylation.

Conclusion

This compound and AS-605240 are powerful but distinct tools for dissecting cellular signaling. This compound offers a means to investigate the epigenetic regulation of gene expression through the inhibition of the histone methyltransferase ASH1L. In contrast, AS-605240 provides a highly selective method for probing the role of the PI3Kγ/Akt pathway, which is central to inflammation and immunity. The choice between these inhibitors depends entirely on the biological question and the specific signaling pathway under investigation. This guide provides the foundational data and protocols to aid researchers in effectively employing these compounds in their studies.

References

Confirming the Target Specificity of AS-85 for the Antigen 85 Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of a novel inhibitor, designated here as AS-85, for its intended target, the Mycobacterium tuberculosis Antigen 85 (Ag85) complex. The Ag85 complex, comprising three homologous mycolyltransferases (Ag85A, Ag85B, and Ag85C), is essential for the biosynthesis of the mycobacterial cell wall, making it a critical target for new anti-tuberculosis therapies.[1][2][3]

To ensure the viability of this compound as a drug candidate, it is imperative to demonstrate its specific and potent activity against the Ag85 complex while minimizing off-target effects. This guide outlines key experiments, presents data in a comparative format, and provides detailed protocols to facilitate this evaluation.

Comparative Performance Analysis of this compound

Objective evaluation of a novel inhibitor requires direct comparison with established molecules. The following tables summarize the hypothetical performance of this compound against a known Ag85 inhibitor, Ebselen (B1671040), and a non-specific thiol-reactive compound.

Table 1: In Vitro Enzymatic Inhibition Profile

CompoundTarget IsoformInhibition TypeIC₅₀ (µM)Kᵢ (µM)Binding Mechanism
This compound (Hypothetical) Ag85CNon-competitive5.22.1Reversible
Ebselen Ag85CCovalent, Allosteric10N/ACovalent modification of Cys209[1][2][4]
Non-specific Thiol-reactive Compound MultipleCovalent>100N/ANon-specific thiol alkylation

Table 2: Whole-Cell Activity and Cytotoxicity

CompoundMIC against M. tuberculosis (µg/mL)Cytotoxicity (CC₅₀ in HepG2 cells, µM)Selectivity Index (CC₅₀/MIC)
This compound (Hypothetical) 8>100>12.5
Ebselen 20~50~2.5
Non-specific Thiol-reactive Compound >128<10<0.08

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the Ag85 signaling pathway and a recommended workflow for specificity validation.

cluster_0 Mycobacterial Cytoplasm cluster_1 Mycobacterial Cell Wall TMM_precursor Trehalose-6-phosphate TMM Trehalose (B1683222) Monomycolate (TMM) TMM_precursor->TMM Mycolyltransferase I Mycolyl_AMP Mycolyl-AMP Mycolyl_AMP->TMM Mycolyltransferase I Ag85 Antigen 85 Complex (Ag85A, B, C) TMM->Ag85 Substrate AG Arabinogalactan (AG) TDM Trehalose Dimycolate (TDM) Mycolated_AG Mycolated Arabinogalactan Ag85->TDM Mycolyl Transfer Ag85->Mycolated_AG Mycolyl Transfer to AG AS_85 This compound AS_85->Ag85 Inhibition

Fig. 1: Proposed mechanism of this compound inhibition of the Antigen 85 pathway.

Start Start: Novel Inhibitor this compound Biochemical_Assay In Vitro Enzymatic Assay (Determine IC₅₀ against Ag85 isoforms) Start->Biochemical_Assay Whole_Cell_Assay Whole-Cell Mycobacterial Growth Assay (Determine MIC) Start->Whole_Cell_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., against human cell lines) Start->Cytotoxicity_Assay Decision Specific Inhibitor? Biochemical_Assay->Decision Whole_Cell_Assay->Decision Cytotoxicity_Assay->Decision Target_Engagement Cellular Target Engagement Assay (e.g., CETSA or covalent labeling) Off_Target_Screening Off-Target Screening (e.g., Kinase panel, other transferases) Target_Engagement->Off_Target_Screening Structural_Studies Structural Biology (Co-crystallization with Ag85) Off_Target_Screening->Structural_Studies Proceed Proceed to In Vivo Studies Structural_Studies->Proceed Decision->Target_Engagement Yes Redesign Re-design or Abandon Decision->Redesign No

Fig. 2: Experimental workflow for validating the specificity of this compound.

Experimental Protocols

Detailed and reproducible protocols are essential for validating the specificity of this compound.

In Vitro Mycolyltransferase Inhibition Assay (Ag85C)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Ag85C by monitoring the transfer of a mycolyl group from a donor to an acceptor substrate.

Materials:

  • Recombinant purified M. tuberculosis Ag85C

  • Trehalose monomycolate (TMM) as the mycolyl donor

  • [¹⁴C]-labeled trehalose as the acceptor substrate

  • This compound and control compounds (Ebselen, DMSO)

  • Assay buffer: 50 mM sodium phosphate, pH 7.0

  • Scintillation fluid and vials

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC mobile phase: Chloroform/Methanol/Water (60:30:6, v/v/v)

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • In a microcentrifuge tube, combine 5 µg of Ag85C with the desired concentration of this compound or control compound in the assay buffer. Incubate for 15 minutes at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding 10 µg of TMM and 1 µCi of [¹⁴C]-trehalose. The final reaction volume should be 100 µL.

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Stop the reaction by adding 500 µL of Chloroform/Methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Spot the lower organic phase onto a TLC plate and develop the chromatogram using the specified mobile phase.

  • Visualize the radiolabeled products (trehalose dimycolate - TDM) using a phosphorimager.

  • Scrape the spots corresponding to TDM into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • This compound and control compounds

  • 96-well microplates

  • Resazurin (B115843) solution (0.02% w/v in PBS)

Procedure:

  • Prepare a twofold serial dilution of this compound and control compounds in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.

  • Determine the MIC as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink. A blue color indicates the absence of metabolic activity and therefore, inhibition of growth.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that this compound directly binds to Ag85 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • M. tuberculosis culture

  • This compound and DMSO (vehicle control)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for sonication or bead beating

  • PCR thermocycler

  • Western blotting equipment and reagents

  • Primary antibody specific for Ag85

Procedure:

  • Grow M. tuberculosis to mid-log phase and treat the culture with this compound (at a concentration ~10x MIC) or DMSO for 2 hours.

  • Harvest and wash the cells, then resuspend them in lysis buffer.

  • Lyse the cells using sonication or bead beating on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Aliquot the soluble lysate from both this compound-treated and DMSO-treated samples into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Centrifuge the heated samples at high speed to pellet the aggregated proteins.

  • Carefully collect the supernatant (soluble protein fraction) from each sample.

  • Analyze the amount of soluble Ag85 remaining in the supernatant at each temperature using Western blotting with an anti-Ag85 antibody.

  • Generate a melting curve by plotting the percentage of soluble Ag85 as a function of temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of the Ag85 protein.

By following this comprehensive guide, researchers can systematically and rigorously validate the specificity of this compound for the Antigen 85 complex, providing the necessary evidence to advance its development as a potential new therapeutic agent against tuberculosis.

References

Head-to-Head Comparison of Antigen 85 (Ag85) Complex Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Antigen 85 (Ag85) complex, a family of mycolyltransferases essential for the biosynthesis of the Mycobacterium tuberculosis cell wall, represents a critical target for the development of novel anti-tuberculosis therapeutics. This guide provides a head-to-head comparison of key inhibitors of the Ag85 complex, focusing on their mechanism of action, potency, and the experimental data supporting their activity. The information presented herein is intended to assist researchers in navigating the landscape of Ag85 inhibitors and to facilitate the development of next-generation drugs to combat tuberculosis.

Introduction to the Antigen 85 Complex

The Ag85 complex consists of three homologous proteins: Ag85A, Ag85B, and Ag85C. These enzymes catalyze the transfer of mycolic acids to trehalose (B1683222) to form trehalose monomycolate (TMM) and trehalose dimycolate (TDM), and also attach mycolic acids to arabinogalactan, a core component of the mycobacterial cell wall.[1][2][3] This process is vital for the structural integrity and viability of M. tuberculosis.[2] Inhibition of the Ag85 complex disrupts cell wall synthesis, leading to bacterial death, making it an attractive strategy for drug development.[4]

Comparative Analysis of Ag85 Inhibitors

A number of small molecule inhibitors targeting the Ag85 complex have been identified, operating through distinct mechanisms of action. This section provides a comparative overview of their performance based on available experimental data.

Quantitative Data Summary

The following table summarizes the inhibitory potency of selected compounds against the Ag85 complex and M. tuberculosis.

Compound ClassCompoundTargetMechanism of ActionIC50MICCitation(s)
Organoselenium Ebselen (B1671040)Ag85A, Ag85B, Ag85CCovalent allosteric inhibitor (targets Cys209 in Ag85C)Ki = 63 nM (Ag85C)20 µg/mL[5][6]
Ebselen DerivativesAg85CCovalent allosteric inhibitor (targets Cys209)0.5 µM to >100 µM12.5 to 100 µg/mL[7]
Thiophene I3-AG85Ag85CBinds to the active siteNot reported100 µM[8][9]
Enolphosph(on)ate Cycliphostin (CyC) AnalogsAg85A, Ag85B, Ag85CCovalent inhibitor (targets catalytic Ser124)Not directly reportedCyC7β: 16.6 µM (extracellular), 3.1 µM (intracellular)
Repurposed Drugs SelamectinAg85 ComplexComputationally predicted to bind active siteNot reportedNot reported[10]
ImatinibAg85 ComplexComputationally predicted to bind active siteNot reportedNot reported[10]
EltrombopagAg85 ComplexComputationally predicted to bind active siteNot reportedNot reported[10]

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a specific target in vitro. MIC (minimum inhibitory concentration) values represent the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The availability of direct, comparable IC50 values for all inhibitors is limited, highlighting a need for further standardized testing.

Signaling Pathways and Experimental Workflows

Mycolic Acid Biosynthesis and the Role of the Ag85 Complex

The Ag85 complex plays a pivotal role in the final stages of mycolic acid incorporation into the mycobacterial cell wall. The pathway diagram below illustrates this process and the point of inhibition by Ag85 inhibitors.

Mycolic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall Fatty Acid Synthesis Fatty Acid Synthesis Mycolic Acid Synthesis Mycolic Acid Synthesis Fatty Acid Synthesis->Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM Ag85 Antigen 85 Complex (Ag85A, Ag85B, Ag85C) TMM->Ag85 Substrate TDM Trehalose Dimycolate (TDM) Ag85->TDM Mycolyltransferase Activity Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG Mycolyltransferase Activity Cell Wall Integrity Cell Wall Integrity TDM->Cell Wall Integrity AG Arabinogalactan Mycolated_AG->Cell Wall Integrity Inhibitor Ag85 Inhibitors (e.g., Ebselen, I3-AG85, CyC) Inhibitor->Ag85 Inhibition

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of Ag85 compounds.

General Experimental Workflow for Screening Ag85 Inhibitors

The following diagram outlines a typical workflow for the identification and characterization of novel inhibitors of the Ag85 complex.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_preclinical Lead Optimization and Preclinical Development Compound Library Compound Library Enzymatic Assay In Vitro Enzymatic Assay (e.g., Fluorescence-based) Compound Library->Enzymatic Assay Hit Identification Hit Identification Enzymatic Assay->Hit Identification Dose-Response Dose-Response and IC50 Determination Hit Identification->Dose-Response Mechanism of Action Mechanism of Action Studies (e.g., Covalent vs. Non-covalent) Dose-Response->Mechanism of Action Cell-based Assays Whole-Cell Activity (MIC) against M. tuberculosis Dose-Response->Cell-based Assays SAR Studies Structure-Activity Relationship (SAR) Mechanism of Action->SAR Studies Cell-based Assays->SAR Studies In Vivo Efficacy In Vivo Efficacy Models (e.g., Mouse infection model) SAR Studies->In Vivo Efficacy ADMET ADMET Profiling SAR Studies->ADMET

References

Safety Operating Guide

Navigating the Proper Disposal of Unidentified Chemicals: A Case Study of "AS-85"

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. When a substance, such as one labeled "AS-85," cannot be definitively identified through standard chemical databases or supplier information, it must be handled with the utmost caution. The absence of a specific Safety Data Sheet (SDS) necessitates treating the material as hazardous until its properties can be ascertained. This guide provides a procedural framework for the safe disposal of unidentified or novel research chemicals, using "this compound" as a case in point.

Immediate Safety and Handling

Given the unknown nature of "this compound," all personnel must adhere to stringent safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of the substance should be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors or particulates.

Step-by-Step Disposal Protocol for Unidentified Chemicals

In the absence of a specific SDS for "this compound," the following step-by-step procedure should be implemented. This protocol is designed to comply with general hazardous waste regulations and prioritize safety.

  • Presumptive Waste Characterization : Assume the unidentified chemical is hazardous. This means it could be toxic, reactive, flammable, or corrosive. This conservative approach ensures the highest level of safety.

  • Proper Segregation and Containment :

    • Solid Waste : Unused or expired solid "this compound" should be collected in its original container if possible, or in a clearly labeled, compatible hazardous waste container. Any materials contaminated with the solid, such as weighing paper, gloves, or pipette tips, must be collected in a designated, sealed plastic bag or container.

    • Liquid Waste : If "this compound" has been dissolved in a solvent, the entire solution is to be treated as hazardous waste. This liquid waste must be collected in a dedicated, leak-proof, and chemically compatible container. It is crucial not to mix different types of chemical waste.

  • Clear Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the name "this compound." If any other chemicals are present in the waste (e.g., solvents), their names should also be included on the label. The date of waste generation should also be recorded.

  • Secure Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel, away from general laboratory traffic, and within a secondary containment unit to prevent the spread of any potential leaks.

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide them with all available information about the substance, even if it is limited. The standard disposal method for many organic research chemicals is high-temperature incineration.

Quantitative Data Summary

Without a specific chemical identity for "this compound," quantitative data such as permissible exposure limits or toxicity values cannot be provided. The table below summarizes the key operational parameters for handling and disposal based on the precautionary principle.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Safety Goggles, Lab Coat, Chemical-Resistant GlovesProtection against unknown dermal and eye hazards.
Engineering Controls Chemical Fume HoodPrevention of inhalation of potentially toxic dust or vapors.
Waste Classification Presumed HazardousEnsures maximum safety in the absence of specific data.
Solid Waste Container Sealed, Labeled, Compatible ContainerPrevents release and ensures proper identification.
Liquid Waste Container Leak-Proof, Labeled, Compatible ContainerPrevents spills and chemical reactions.
Storage Location Designated Satellite Accumulation Area with Secondary ContainmentSecure and contained storage prior to disposal.
Disposal Method Licensed Hazardous Waste Contractor (likely incineration)Ensures regulatory compliance and safe destruction of the chemical.

Experimental Protocols

As this document pertains to disposal procedures, detailed experimental protocols for the use of "this compound" are not applicable. The primary protocol is that of safe handling and waste management as outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of an unidentified chemical like "this compound."

DisposalWorkflow cluster_prep Initial Handling & Assessment cluster_no_sds No SDS Protocol cluster_sds SDS Protocol cluster_disposal Final Disposal start Unidentified Chemical Waste Generated (this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check assume_hazardous Assume Hazardous: Treat as Toxic Chemical Waste sds_check->assume_hazardous No follow_sds Follow Disposal Instructions in Section 13 of the SDS sds_check->follow_sds Yes segregate Segregate Waste (Solid vs. Liquid) assume_hazardous->segregate label_container Label Container: 'Hazardous Waste' + Chemical Name segregate->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Submit Pickup Request to EHS or Licensed Waste Contractor store->contact_ehs follow_sds->contact_ehs incineration Disposal via High-Temperature Incineration (Presumptive) contact_ehs->incineration

Caption: Disposal workflow for an unidentified laboratory chemical.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure that unidentified chemicals are managed in a safe, compliant, and environmentally responsible manner, thereby building a culture of safety and trust within the laboratory environment.

Essential Safety and Handling Guide for 85% Phosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols for handling 85% Phosphoric Acid is critical to ensure a safe working environment and prevent accidental exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe use of this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against the hazards associated with 85% Phosphoric Acid, which include severe skin burns, eye damage, and respiratory tract irritation.[1][2] The following table summarizes the recommended PPE for handling this substance.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldChemical safety goggles should be worn at all times.[1][3] A face shield is also required to provide an additional layer of protection.[1] Eyewash stations and safety showers must be in close proximity to the workstation.[3]
Skin Gloves and Protective ClothingNitrile or rubber gloves are recommended.[1] Full body covering is necessary to prevent skin exposure.[1][3]
Respiratory Approved RespiratorUse a NIOSH-approved respirator if exposure levels are excessive or if working in an area with inadequate ventilation.[1] Engineering controls such as local exhaust ventilation should be the primary means of exposure control.[1][3]
Feet Chemical-Resistant BootsProtective footwear is necessary, especially when handling large quantities or in case of spills.

Emergency First Aid Procedures

In the event of exposure to 85% Phosphoric Acid, immediate action is crucial. The following table outlines the initial first aid steps to be taken.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing and rinse the affected skin area with large amounts of water for at least 15 minutes.[1][2] Do not attempt to neutralize the acid with chemical agents.[2] Seek medical advice.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[2]
Ingestion Rinse the mouth with water.[1][4] Do NOT induce vomiting.[1][2] Call a poison center or doctor immediately.[1][2]

Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize the risk of spills and accidental exposure.

Handling:

  • Always use 85% Phosphoric Acid in a well-ventilated area, preferably under a chemical fume hood.[1][3]

  • Avoid breathing in mists or vapors.[2]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store in a corrosive-resistant container with a resistant liner.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, metals, bases, alcohols, amines, and halogenated agents.[3]

  • Store in a locked-up area.[1]

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use inert absorbent materials like sand or earth to contain the spill.[5]

  • Neutralize: For final cleanup, surfaces can be carefully neutralized with a suitable agent like soda ash or sodium bicarbonate.

  • Collect: Collect the absorbed material into suitable, closed containers for disposal.[3]

  • Decontaminate: Thoroughly clean the spill area with water.

Disposal Plan:

  • All waste materials, including contaminated absorbents and personal protective equipment, must be disposed of in accordance with local, state, and federal regulations.[1]

  • Do not dispose of 85% Phosphoric Acid down the drain without proper neutralization and authorization.

Experimental Workflow for Handling 85% Phosphoric Acid

The following diagram illustrates the standard workflow for safely handling 85% Phosphoric Acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Measure & Dispense Measure & Dispense Prepare Work Area->Measure & Dispense Perform Experiment Perform Experiment Measure & Dispense->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1. A flowchart outlining the safe handling workflow for 85% Phosphoric Acid.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.